2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,4-diaminophenyl)sulfonylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKETWUADWJKEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292842 | |
| Record name | 4,4'-Sulfonyldi(benzene-1,2-diamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-79-8 | |
| Record name | 13224-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Sulfonyldi(benzene-1,2-diamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit hypothetical, pathway for the synthesis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, a complex aromatic sulfone with potential applications in medicinal chemistry and materials science. Due to the absence of a directly published synthesis route, this guide outlines a plausible multi-step pathway based on established and well-documented chemical transformations. The proposed synthesis involves the formation of a diaryl sulfide via nucleophilic aromatic substitution (SNAr), followed by oxidation to the sulfone, and a final reduction of multiple nitro groups to yield the target tetra-amine.
Overall Synthesis Pathway
The proposed synthesis is a four-step process starting from common nitroaromatic precursors. The key steps include the synthesis of a diaryl sulfide, oxidation to a diaryl sulfone, and the reduction of four nitro groups.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dinitro-1-((3,4-dinitrophenyl)thio)benzene (Diaryl Sulfide)
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The nucleophile, 2,4-dinitrothiophenolate, is generated in situ or prepared from 1-chloro-2,4-dinitrobenzene and reacted with 1-chloro-3,4-dinitrobenzene. The presence of multiple electron-withdrawing nitro groups on both aromatic rings facilitates this reaction.[1][2]
1a. Preparation of 2,4-Dinitrothiophenol:
-
Reagents: 1-chloro-2,4-dinitrobenzene, Sodium hydrosulfide (NaSH), Ethanol.
-
Protocol: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 1-chloro-2,4-dinitrobenzene (1.0 eq) is dissolved in ethanol. A solution of sodium hydrosulfide (1.1 eq) in ethanol is added dropwise at room temperature. The mixture is then heated to reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is acidified with dilute HCl to precipitate the 2,4-dinitrothiophenol, which is then filtered, washed with water, and dried.
1b. Nucleophilic Aromatic Substitution:
-
Reagents: 2,4-Dinitrothiophenol, 1-chloro-3,4-dinitrobenzene, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Protocol: To a solution of 2,4-dinitrothiophenol (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred for 20 minutes to form the thiophenolate salt. 1-chloro-3,4-dinitrobenzene (1.0 eq) is then added, and the reaction mixture is heated to 80-100°C for 4-6 hours. Upon completion, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid product, 2,4-dinitro-1-((3,4-dinitrophenyl)thio)benzene, is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol or acetic acid.
| Parameter | Value | Reference |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | [1][3] |
| Solvent | DMF, Ethanol | [3] |
| Base | K₂CO₃, NaSH | |
| Temperature | 80-100°C (SNAr) / Reflux (Thiophenol prep) | [3] |
| Typical Yield | 70-90% (Reported for analogous reactions) |
Step 2: Oxidation of Diaryl Sulfide to Diaryl Sulfone
The synthesized diaryl sulfide is oxidized to the corresponding sulfone. A common and effective method is the use of hydrogen peroxide in glacial acetic acid, which typically leads to high yields of the sulfone with minimal side products.[4][5][6][7]
-
Reagents: 2,4-Dinitro-1-((3,4-dinitrophenyl)thio)benzene, Hydrogen peroxide (30% aq.), Glacial acetic acid.
-
Protocol: The diaryl sulfide (1.0 eq) is suspended in glacial acetic acid. An excess of 30% hydrogen peroxide (4.0-5.0 eq) is added portion-wise to the stirred suspension, maintaining the temperature below 50°C with external cooling if necessary. After the addition is complete, the mixture is heated to 80-100°C for 2-3 hours until the starting material is fully consumed (monitored by TLC). The reaction mixture is then cooled and poured into a large volume of cold water to precipitate the sulfone. The product, 2,4-dinitro-1-((3,4-dinitrophenyl)sulfonyl)benzene, is isolated by filtration, washed with water until neutral, and dried.
| Parameter | Value | Reference |
| Oxidizing Agent | Hydrogen Peroxide (30%) | [4][5] |
| Solvent | Glacial Acetic Acid | [4][7] |
| Stoichiometry (H₂O₂) | >2 equivalents | [8] |
| Temperature | 80-100°C | |
| Typical Yield | >90% (Reported for analogous reactions) | [4] |
Step 3: Reduction of Tetranitro Diaryl Sulfone to Tetra-amino Diaryl Sulfone
The final step is the simultaneous reduction of all four nitro groups to amino groups. A classic and robust method for this transformation is the use of tin(II) chloride dihydrate in concentrated hydrochloric acid. This method is highly effective for the reduction of polynitro aromatic compounds.
-
Reagents: 2,4-Dinitro-1-((3,4-dinitrophenyl)sulfonyl)benzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol.
-
Protocol: The tetranitro diaryl sulfone (1.0 eq) is suspended in ethanol. A large excess of tin(II) chloride dihydrate (typically 10-12 eq) dissolved in concentrated hydrochloric acid is added to the suspension. The mixture is heated to reflux with vigorous stirring for several hours (4-8 hours). The reaction progress can be monitored by the disappearance of the yellow color of the starting material. After the reduction is complete, the reaction mixture is cooled and made strongly basic by the careful addition of a concentrated sodium hydroxide solution to precipitate tin salts. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reducing Agent | SnCl₂·2H₂O / conc. HCl | |
| Solvent | Ethanol / Aqueous HCl | |
| Stoichiometry (SnCl₂) | ~3 equivalents per nitro group | |
| Temperature | Reflux | |
| Work-up | Basification (NaOH), Extraction | |
| Typical Yield | 60-85% (Reported for analogous reactions) |
Logical and Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.
Figure 2: Experimental workflow for the synthesis and analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. cem.de [cem.de]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
In-Depth Technical Guide: Chemical Properties and Biological Activity of 4,4'-Sulfonylbis(benzene-1,2-diamine) (CAS 13224-79-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for their determination, and key biological activities of the compound with CAS number 13224-79-8, scientifically known as 4,4'-Sulfonylbis(benzene-1,2-diamine). This compound is also widely known as 3,3',4,4'-Tetraaminodiphenyl sulfone or the pharmaceutical drug Dapsone.
Core Chemical and Physical Properties
4,4'-Sulfonylbis(benzene-1,2-diamine) is a sulfone-containing aromatic diamine. It presents as an odorless white or creamy-white crystalline powder with a slightly bitter taste.[1] Its core physicochemical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | 4,4'-Sulfonylbis(benzene-1,2-diamine) | - |
| Synonyms | 3,3',4,4'-Tetraaminodiphenyl sulfone, Dapsone | [1] |
| CAS Number | 13224-79-8 | - |
| Molecular Formula | C₁₂H₁₄N₄O₂S | [1] |
| Molecular Weight | 248.30 g/mol | [1] |
Table 2: Physical and Thermochemical Properties
| Property | Value | Source |
| Melting Point | 175-176 °C | [2] |
| Boiling Point | 631.1 ± 55.0 °C (Predicted) | - |
| Density | 1.489 ± 0.06 g/cm³ (Predicted) | - |
| Flash Point | 335.5 °C | - |
| Vapor Pressure | 7.75E-16 mmHg at 25°C | - |
| pKa | 2.36 ± 0.10 (Predicted) | - |
| Solubility | Freely soluble in ethanol and methanol, slightly soluble in acetone, and very slightly soluble in water. | [3] |
Experimental Protocols for Property Determination
This section details the methodologies for determining the key physical properties of 4,4'-Sulfonylbis(benzene-1,2-diamine).
Melting Point Determination (Capillary Method)
The melting point of Dapsone has been determined using the open capillary method.[3]
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Thiele tube or other melting point apparatus
-
Thermometer
-
Glass capillary tubes (sealed at one end)
-
Heating medium (e.g., liquid paraffin)
-
Bunsen burner or hot plate
Procedure:
-
A small amount of the finely powdered 4,4'-Sulfonylbis(benzene-1,2-diamine) is packed into a glass capillary tube to a height of a few millimeters.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and capillary assembly are placed in a Thiele tube containing a heating medium, such as liquid paraffin.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
The temperature at which the substance begins to melt and the temperature at which it completely melts are recorded as the melting point range.[3]
Spectrophotometric Determination of Concentration
A spectrophotometric method has been developed for the determination of Dapsone in pharmaceutical formulations.[2][4][5]
Principle: This method is based on the reaction of the primary amino groups of Dapsone with a chromogenic reagent to form a colored product, the absorbance of which is proportional to the concentration of the drug. One such method involves the formation of a Schiff's base with p-dimethylaminobenzaldehyde (p-DMAB).[2]
Apparatus:
-
UV-Visible Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Cuvettes
Reagents:
-
Dapsone standard solution
-
p-dimethylaminobenzaldehyde (p-DMAB) solution (0.01 M)
-
Hydrochloric acid (1 M)
-
Ethanol or distilled water as solvent
Procedure:
-
Preparation of Standard Solutions: A stock solution of Dapsone is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., ethanol or dilute acid) in a volumetric flask. A series of standard solutions of varying concentrations are then prepared by serial dilution.
-
Reaction with Chromogenic Reagent: To a set of volumetric flasks, increasing volumes of the Dapsone standard solutions are added. A fixed volume of p-DMAB solution and hydrochloric acid are then added to each flask. The volume is made up to the mark with a suitable solvent.[2]
-
Absorbance Measurement: The solutions are allowed to stand for a specified time to allow for complete color development. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax), which is approximately 454 nm for the Dapsone-pDMAB adduct, against a reagent blank.[2]
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations of Dapsone. The concentration of an unknown sample can then be determined from its absorbance value using this curve.
Biological Activity and Signaling Pathways
4,4'-Sulfonylbis(benzene-1,2-diamine) (Dapsone) exhibits significant anti-inflammatory and immunomodulatory effects. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including the NLRP3 inflammasome and Toll-like receptor 4 (TLR4) signaling.
Inhibition of the NLRP3 Inflammasome Pathway
Dapsone has been identified as a competitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[6][7] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[6]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and reactive oxygen species (ROS), can trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1.
Dapsone is thought to interfere with this pathway, potentially by targeting NLRP3 itself or other upstream or downstream components, thereby functioning as an inflammasome competitor.[7]
Modulation of Toll-like Receptor 4 (TLR4) Signaling
The compound's structural class, benzene diamines, has been shown to inhibit Toll-like receptor 4 (TLR4) mediated signaling. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[8] TLR4 activation triggers two main downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-dependent pathway: This pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[9][10]
-
TRIF-dependent pathway: This pathway results in the activation of IRF3 and the production of type I interferons.[10]
By modulating TLR4 signaling, benzene diamine compounds can suppress the production of inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS).
Synthetic Workflow Overview
The synthesis of 4,4'-diaminodiphenyl sulfone (a related compound for which detailed synthetic procedures are available and illustrative of the synthesis of the target molecule class) can be achieved through a multi-step process. A general workflow involves the condensation of a substituted aminothiophenol with a chloronitrobenzene, followed by oxidation and reduction steps.
This guide provides a foundational understanding of the chemical properties and biological activities of 4,4'-Sulfonylbis(benzene-1,2-diamine). For further in-depth research and development, it is recommended to consult the primary literature cited herein.
References
- 1. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. ijpbs.com [ijpbs.com]
- 4. Spectrophotometric determination of dapsone in pharmaceutical products using sodium 1,2-naphthoquinone-4-sulfonic as the chromogenic reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,4'-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document addresses the molecular structure and conformational properties of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that specific experimental or computational studies detailing the precise three-dimensional structure, bond lengths, bond angles, dihedral angles, and conformational analysis of this particular molecule are not available. While general chemical properties are known, in-depth structural elucidation remains an area for future research. This guide, therefore, outlines the predicted structural features based on the analysis of its constituent chemical moieties and provides a roadmap for the experimental and computational workflows required for its full characterization.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 13224-79-8, is a substituted aromatic sulfone.[1] Its structure comprises two phenyl rings linked by a sulfonyl group, with multiple amino substituents. The arrangement of these functional groups is expected to dictate the molecule's overall conformation, electronic properties, and potential for intermolecular interactions, which are critical for its application in medicinal chemistry and materials science. The lack of detailed structural information presents a significant knowledge gap.
Predicted Molecular Structure and Conformation
The molecular structure of this compound is depicted in Figure 1.
Caption: 2D structure of the target molecule.
The key features influencing its conformation are the rotational freedom around the C-S and S-N bonds. The presence of multiple amino groups introduces the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations. The sulfonyl group imparts a tetrahedral geometry around the sulfur atom, and the phenyl rings themselves are planar. The overall shape of the molecule is likely to be non-planar, with the two phenyl rings adopting a twisted conformation relative to each other.
Physicochemical Properties
While detailed structural data is absent, some basic physicochemical properties have been reported or predicted.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₄O₂S | [1] |
| Molecular Weight | 278.335 g/mol | [1] |
| Melting Point | 174 °C | [1] |
| Boiling Point (Predicted) | 631.1 °C at 760 mmHg | [1] |
| pKa (Predicted) | 2.36 ± 0.10 | [1] |
| LogP (Predicted) | 4.25380 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 2 | [1] |
Proposed Experimental and Computational Workflow for Structural Elucidation
To address the current lack of data, a combined experimental and computational approach is recommended. The following workflow outlines the necessary steps to determine the molecular structure and conformation of this compound.
Caption: Proposed workflow for structural analysis.
Experimental Protocols
4.1.1. Synthesis and Purification: The synthesis of this compound would likely involve a multi-step process, potentially starting from commercially available substituted nitroanilines and thiophenols, followed by oxidation of a thioether intermediate to the sulfone and subsequent reduction of nitro groups. Purification to obtain high-quality crystals would be crucial and could be achieved through techniques such as recrystallization from various solvents or column chromatography.
4.1.2. Single-Crystal X-ray Diffraction: This technique would provide the most definitive data on the solid-state molecular structure.
-
Crystal Growth: Single crystals suitable for X-ray diffraction would need to be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: A suitable crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data would be used to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy in solution would provide insights into the molecular structure and conformation in the dissolved state.
-
¹H and ¹³C NMR: These experiments would confirm the chemical connectivity of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments would aid in the unambiguous assignment of all proton and carbon signals.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment would provide information about through-space proximity of protons, which can be used to deduce the preferred conformation in solution.
Computational Modeling
4.2.1. Density Functional Theory (DFT) Calculations: DFT calculations would be employed to model the molecular structure and predict its conformational landscape.
-
Geometry Optimization: The molecular geometry would be optimized to find the lowest energy structure.
-
Conformational Analysis: A systematic or stochastic conformational search would be performed to identify all low-energy conformers. The rotational barriers around the C-S bonds would be calculated.
-
Spectroscopic Prediction: Theoretical NMR chemical shifts and vibrational frequencies could be calculated and compared with experimental data to validate the computed structures.
Conclusion
There is currently no publicly available, in-depth research on the specific molecular structure and conformation of this compound. This guide has outlined the predicted structural characteristics based on its chemical composition and proposed a detailed experimental and computational workflow to obtain this critical information. The successful execution of these studies would provide valuable data for researchers in drug development and materials science, enabling a deeper understanding of this molecule's properties and potential applications.
References
Technical Guide: Spectroscopic and Analytical Characterization of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine is a complex aromatic amine containing a sulfone bridge. Its structure suggests potential applications in polymer science and medicinal chemistry, analogous to related compounds like 4,4'-diaminodiphenyl sulfone (Dapsone)[1][2]. A thorough understanding of its spectroscopic properties is crucial for its synthesis, identification, and characterization in various research and development settings. This guide provides a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of aromatic amines, phenyl sulfones, and related substituted benzene derivatives[3][4][5][6][7][8].
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 7.5 - 7.8 | m | 3H | Protons on the phenyl ring attached to the sulfonyl group | The electron-withdrawing sulfonyl group causes a downfield shift of adjacent aromatic protons. |
| ~ 6.6 - 7.0 | m | 3H | Protons on the 3,4-diaminophenyl ring | The electron-donating amino groups cause an upfield shift of aromatic protons. |
| ~ 5.0 - 6.0 | br s | 6H | -NH₂ protons | Amine protons typically appear as broad singlets and their chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 155 | Aromatic C-N | Carbons attached to amino groups are deshielded. |
| ~ 135 - 145 | Aromatic C-S | The carbon attached to the sulfonyl group is deshielded. |
| ~ 115 - 130 | Aromatic C-H | Standard range for aromatic carbons. |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3500 | Strong, multiple bands | N-H stretching (asymmetric and symmetric) | Characteristic for primary aromatic amines[5][9]. |
| 3000 - 3100 | Medium | Aromatic C-H stretching | Typical for aromatic compounds[10][11]. |
| 1600 - 1650 | Medium | N-H bending (scissoring) | Characteristic for primary amines[6]. |
| 1450 - 1600 | Medium to Strong | Aromatic C=C stretching | Multiple bands are expected due to the two aromatic rings. |
| 1280 - 1350 | Strong | Asymmetric SO₂ stretching | A key characteristic of sulfones[8]. |
| 1120 - 1180 | Strong | Symmetric SO₂ stretching | Another key characteristic of sulfones[8]. |
| 650 - 900 | Medium to Strong | Aromatic C-H out-of-plane bending | The pattern can give clues about the substitution pattern of the aromatic rings. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation | Rationale |
| 278 | [M]⁺ (Molecular Ion) | Calculated molecular weight for C₁₂H₁₄N₄O₂S. The presence of four nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule[4][12]. |
| 156 | [M - C₆H₆N₂O₂S]⁺ | Cleavage of the sulfonyl bond with charge retention on the diaminophenyl fragment. |
| 122 | [M - C₆H₄O₂SNH₂]⁺ | Cleavage of the C-S bond. |
| 108 | [C₆H₆N₂]⁺ | Diaminophenyl cation. |
| 92 | [C₆H₆N]⁺ | Loss of an amino group from the diaminophenyl fragment. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a solid organic compound like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for polar compounds like amines.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.
-
Typical parameters on a 400 MHz spectrometer might include a spectral width of 16 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The addition of a few drops of D₂O can be used to identify exchangeable N-H protons, which will disappear from the spectrum[6].
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
3.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC), depending on its volatility and thermal stability. For a compound like this, LC-MS would likely be the preferred method.
-
Ionization: Electrospray ionization (ESI) is a common and suitable technique for polar, non-volatile molecules.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
-
Workflow Diagrams
4.1 Proposed Synthetic Workflow
A plausible synthetic route for this compound could involve the reaction of a suitably protected diaminobenzene with a nitro-substituted benzenesulfonyl chloride, followed by reduction of the nitro groups.
Caption: Proposed synthetic workflow for this compound.
4.2 Analytical Characterization Workflow
Once synthesized, a systematic analytical workflow is necessary to confirm the identity and purity of the compound.
Caption: Analytical workflow for the characterization of a newly synthesized compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. fiveable.me [fiveable.me]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. GCMS Section 6.15 [people.whitman.edu]
An In-depth Technical Guide on the Solubility of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Content: Solubility Profile and Experimental Determination
The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For a molecule like 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, which possesses multiple amino groups and a sulfonyl moiety, its solubility is expected to be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.
Data Presentation: Solubility of 4,4'-Sulfonyldianiline (Dapsone)
The following table summarizes the experimentally determined solubility of dapsone in various organic solvents at different temperatures. This data provides a valuable reference point for estimating the solubility of this compound, given the structural similarities. The presence of two additional amino groups on one of the phenyl rings in the target compound may lead to enhanced solubility in polar protic solvents compared to dapsone due to increased hydrogen bonding potential.
| Solvent | Temperature (K) | Molar Concentration (s) | Mole Fraction (x · 10⁴) |
| Dimethyl Sulfoxide (DMSO) | 298.15 | - | 187.57 |
| 303.15 | - | 255.43 | |
| 308.15 | - | 344.92 | |
| 313.15 | - | 455.51 | |
| N-methyl-2-pyrrolidone (NMP) | 298.15 | - | 40.89 |
| 303.15 | - | 77.26 | |
| 308.15 | - | 148.88 | |
| 313.15 | - | 269.88 | |
| 4-Formylmorpholine (4FM) | 298.15 | - | 11.23 |
| 303.15 | - | 16.51 | |
| 308.15 | - | 24.32 | |
| 313.15 | - | 35.79 | |
| Tetraethylene Pentamine (TEPA) | 298.15 | - | 71.93 |
| 303.15 | - | 84.15 | |
| 308.15 | - | 98.71 | |
| 313.15 | - | 116.14 | |
| Diethylene Glycol bis(3-aminopropyl) Ether (B3APE) | 298.15 | - | 117.82 |
| 303.15 | - | 137.98 | |
| 308.15 | - | 162.77 | |
| 313.15 | - | 193.38 | |
| Methanol | - | Soluble | - |
| Ethanol | - | Soluble | - |
| Acetone | - | Soluble | - |
| Dilute Hydrochloric Acid | - | Soluble | - |
Data for DMSO, NMP, 4FM, TEPA, and B3APE sourced from a 2023 study on dapsone solubility.[1] General solubility in other solvents is also noted.[2]
Experimental Protocols: Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a solid in a solvent.[3][4][5]
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation concentration of a solute in a specific solvent at a controlled temperature.
Materials:
-
Analytical balance
-
Vials with tight-fitting caps (e.g., glass scintillation vials or centrifuge tubes)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
The solute (this compound)
-
The desired organic solvent(s)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that the solution reaches saturation and that a solid phase remains in equilibrium with the liquid phase.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to the desired constant temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[4][6] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
To remove any remaining solid microparticles, filter the aliquot through a syringe filter into a clean vial.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures [mdpi.com]
- 2. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide on the Thermal Properties of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, a molecule of interest in pharmaceutical and materials science. Due to the limited publicly available data for this specific compound, this guide synthesizes information from structurally related aromatic amines and sulfones, particularly dapsone (4,4'-diaminodiphenyl sulfone), to present a predictive analysis of its thermal behavior. The methodologies and expected results for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are detailed to support further research and development.
Introduction
This compound is an aromatic sulfone compound characterized by the presence of multiple amine functional groups. The thermal stability of such molecules is a critical parameter for drug development, influencing storage conditions, formulation strategies, and manufacturing processes. Aromatic sulfones are generally known for their high thermal stability, with decomposition often occurring at temperatures above 350°C.[1][2] The presence of amino groups can influence the degradation pathway and overall stability. This guide outlines the expected thermal characteristics based on analyses of similar compounds.
Predicted Thermal Properties
The following table summarizes the anticipated quantitative data from TGA and DSC analyses of this compound. These values are extrapolated from studies on analogous aromatic sulfones and amines.
| Parameter | Technique | Predicted Value/Range | Description |
| Melting Point (T_m) | DSC | ~180-195°C | An endothermic event corresponding to the transition from a solid to a liquid state. A sharp peak indicates high purity. |
| Decomposition Onset (T_d) | TGA | > 350°C | The temperature at which significant weight loss begins, indicating the start of thermal degradation. |
| Major Decomposition Step(s) | TGA/DTG | 350-700°C | One or more distinct steps of mass loss corresponding to the cleavage of chemical bonds and release of volatile fragments. |
| Mass Loss (Step 1) | TGA | ~45-55% | Corresponds to the initial fragmentation, likely involving the loss of amine groups and cleavage of the C-S bond.[3] |
| Char Yield at 700°C | TGA | > 30% (in N₂) | The percentage of non-volatile carbonaceous residue remaining at high temperatures under an inert atmosphere. |
| Heat of Fusion (ΔH_f) | DSC | Varies (J/g) | The enthalpy change associated with melting. |
| Decomposition Events | DSC | > 350°C (Exothermic) | Sharp exothermic peaks corresponding to the energy released during the decomposition processes observed in TGA.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate thermal analysis data. The following protocols are recommended for the analysis of this compound.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3]
-
Instrument : A calibrated thermogravimetric analyzer.
-
Sample Preparation : 5-10 mg of the finely ground sample is placed in an aluminum or ceramic crucible.
-
Atmosphere : High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program :
-
Equilibrate at 30°C.
-
Ramp up to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis : The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and residual mass.
DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is used to determine thermal transitions such as melting and crystallization.[4]
-
Instrument : A calibrated differential scanning calorimeter.
-
Sample Preparation : 2-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere : High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program :
-
Equilibrate at 25°C.
-
Ramp up to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min to observe the melting transition.
-
For decomposition studies, a separate run ramping up to a higher temperature (e.g., 700°C) may be performed.
-
-
Data Analysis : The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition, crystallization) events.[6] The peak temperature of an endotherm indicates the melting point, and the integrated area of the peak provides the heat of fusion.
Visualizations
The following diagram illustrates the logical workflow for the thermal characterization of this compound.
Caption: Workflow for Thermal Analysis.
The thermal degradation of aromatic sulfones often involves the cleavage of the carbon-sulfur bonds.[7] The presence of amino groups may provide additional reaction pathways. The following diagram presents a simplified, logical relationship of a possible decomposition pathway under inert conditions.
Caption: Generalized Decomposition Pathway.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. setaramsolutions.com [setaramsolutions.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Purity Analysis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust method for the purity analysis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, a key intermediate in pharmaceutical synthesis. The accurate determination of purity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method, including experimental protocols, data presentation, and visual workflows to support drug development and quality control processes.
Introduction
This compound is an aromatic amine containing a sulfonyl functional group. Its purity can be compromised by process-related impurities, degradation products, or residual starting materials. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity, making it the method of choice for separating and quantifying these impurities.[1] This guide details a reversed-phase HPLC (RP-HPLC) method with UV detection, which is well-suited for aromatic compounds due to the presence of chromophores.[1]
Experimental Protocol: RP-HPLC Method
A validated RP-HPLC method is essential for the reliable determination of the purity of this compound. The following protocol is a representative method developed based on common practices for analyzing similar aromatic amines and sulfonamides.
2.1. Instrumentation An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is required.[1]
2.2. Chromatographic Conditions The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-31 min: 90% to 10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL[1] |
2.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using a diluent (e.g., a 50:50 mixture of water and acetonitrile) to achieve a final concentration of 1 mg/mL.[1]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
Data Presentation and Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical Chromatographic Data for Purity Analysis
| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity A | 8.5 | 150 | 0.15 |
| Impurity B | 12.2 | 250 | 0.25 |
| Main Compound | 15.8 | 99,200 | 99.20 |
| Impurity C | 19.1 | 400 | 0.40 |
| Total | 100,000 | 100.00 |
Table 2: System Suitability Parameters
System suitability tests are performed to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Main Peak) | ≥ 2000 | 5500 |
| Repeatability of Injections (RSD%) | ≤ 1.0% | 0.5% |
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound by HPLC.
Caption: HPLC Purity Analysis Workflow.
4.2. Potential Impurity Profile
This diagram illustrates a hypothetical impurity profile for this compound, including potential process-related impurities and degradation products.
Caption: Hypothetical Impurity Profile.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity determination of this compound. Adherence to this detailed protocol will enable researchers, scientists, and drug development professionals to accurately assess the purity of this important pharmaceutical intermediate, thereby ensuring the quality and consistency of the final API. The validation of this analytical method in accordance with regulatory guidelines is a crucial step before its implementation in a quality control setting.[3]
References
The Untapped Potential of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine in Advanced Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective applications of the aromatic tetra-amine monomer, 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, also known as 4,4'-Sulfonylbis(benzene-1,2-diamine) (DADPS), in the field of high-performance polymer chemistry. While direct experimental data on the polymerization of this specific monomer is not extensively documented in public literature, its unique molecular architecture, featuring a sulfonyl group and four amino functionalities, suggests significant potential for the synthesis of advanced polymers such as polybenzimidazoles (PBIs). These polymers are anticipated to exhibit exceptional thermal stability, mechanical robustness, and chemical resistance, making them attractive candidates for demanding applications in aerospace, electronics, and biomedicine. This document outlines a proposed synthesis route for DADPS, details generalized experimental protocols for its polymerization into PBIs, and presents a comparative analysis of the properties of structurally related polymers to forecast the performance of DADPS-based materials.
Introduction
High-performance polymers are essential materials in industries that require exceptional stability under extreme conditions. Aromatic diamines and tetra-amines are key building blocks for many of these polymers, including polyimides and polybenzimidazoles. The incorporation of specific functional groups into the monomer backbone can further enhance the properties of the resulting polymers. The sulfone group (-SO2-), for instance, is known to improve thermal stability, oxidative resistance, and solubility of polymers. The monomer this compound (DADPS) presents a compelling structure for the synthesis of novel high-performance polymers due to the presence of both a sulfonyl group and four reactive amino groups.
Monomer Profile: this compound (DADPS)
A summary of the basic physicochemical properties of DADPS is provided in Table 1.
| Property | Value |
| Chemical Name | This compound |
| Alternative Name | 4,4'-Sulfonylbis(benzene-1,2-diamine) |
| CAS Number | 13224-79-8 |
| Molecular Formula | C₁₂H₁₄N₄O₂S |
| Molecular Weight | 278.33 g/mol |
| Appearance | (Predicted) Crystalline solid |
| Melting Point | (Predicted) >200 °C |
| Solubility | (Predicted) Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) |
Proposed Synthesis of DADPS
Caption: Proposed synthetic pathway for DADPS.
Potential Polymer Chemistry Applications: Polybenzimidazoles (PBIs)
The tetra-amine structure of DADPS makes it an ideal candidate for the synthesis of polybenzimidazoles (PBIs). PBIs are a class of heterocyclic polymers renowned for their outstanding thermal and chemical stability. The polycondensation of an aromatic tetra-amine with a dicarboxylic acid or its derivative yields the PBI structure.
Generalized Polymerization Workflow
The synthesis of PBIs from DADPS would likely follow a solution polymerization method in a high-boiling polar aprotic solvent or in a dehydrating medium like polyphosphoric acid (PPA).
Caption: General workflow for DADPS-based PBI synthesis.
Detailed Experimental Protocols
The following are generalized protocols for PBI synthesis, which could be adapted for the polymerization of DADPS.
Protocol 1: Solution Polymerization in Polyphosphoric Acid (PPA)
-
Monomer Charging: In a resin kettle equipped with a high-torque mechanical stirrer, a nitrogen inlet, and an outlet, charge 1,2,4,5-benzenetetramine tetrahydrochloride and a stoichiometric amount of the chosen dicarboxylic acid.
-
PPA Addition: Add polyphosphoric acid (PPA) to the kettle. The amount of PPA should be sufficient to ensure good stirring of the resulting polymer solution.
-
Heating and Polymerization: Heat the mixture under a slow stream of nitrogen. A typical heating profile would be a stepwise increase in temperature to around 200°C, holding at this temperature for several hours to facilitate the polycondensation reaction.
-
Polymer Isolation: After the polymerization is complete (indicated by a significant increase in viscosity), the hot polymer solution is poured into a large volume of water with vigorous stirring to precipitate the PBI.
-
Purification: The precipitated polymer is then collected by filtration, washed extensively with water until the filtrate is neutral, and then with a dilute ammonium hydroxide solution to remove any residual acid, followed by a final wash with water.
-
Drying: The purified PBI is dried in a vacuum oven at an elevated temperature (e.g., 120-150°C) to a constant weight.[1]
Protocol 2: Solution Polymerization in N,N-Dimethylacetamide (DMAc)
-
Monomer Dissolution: Dissolve the aromatic tetra-amine (DADPS) and the dicarboxylic acid in a suitable high-boiling aprotic solvent such as N,N-dimethylacetamide (DMAc) in a reaction flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Heating: Heat the reaction mixture to a temperature of approximately 180°C under a nitrogen atmosphere.[2]
-
Polymerization: Maintain the reaction at this temperature for several hours to allow for the formation of the polybenzimidazole.
-
Precipitation and Purification: The resulting polymer solution is cooled and then precipitated into a non-solvent like methanol or water. The polymer is collected, washed, and dried as described in the PPA method.[2]
Predicted Properties of DADPS-Based Polymers
The properties of polymers derived from DADPS can be inferred from data on analogous polymers, particularly those containing sulfone moieties or derived from other aromatic tetra-amines.
Thermal Properties
The incorporation of the sulfonyl group is expected to impart high thermal stability to DADPS-based polymers. Table 2 provides a summary of the thermal properties of PBIs derived from a common aromatic tetra-amine, 3,3'-diaminobenzidine (DAB), with various dicarboxylic acids.
| Polymer System (DAB + Dicarboxylic Acid) | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA, N₂) |
| Adipic Acid | ≥200 °C | ≥460 °C |
| Azelaic Acid | ≥200 °C | ≥460 °C |
| Dodecanedioic Acid | ≥200 °C | ≥460 °C |
| Hexadecanedioic Acid | ≥200 °C | ≥460 °C |
| Terephthalic Acid | > 400 °C | 550 - 600 °C |
Data sourced from analogous systems for illustrative purposes.[1][3]
It is anticipated that PBIs derived from DADPS would exhibit thermal stability in the upper range of these values, particularly when polymerized with aromatic dicarboxylic acids.
Mechanical Properties
The rigid aromatic backbone and the potential for strong intermolecular interactions suggest that DADPS-based PBIs would possess excellent mechanical properties. Table 3 shows typical mechanical properties for PBI films.
| Property | Typical Value Range |
| Tensile Modulus | 2 - 11 GPa |
| Elongation at Break | 8% - 52% |
Data for doped PBI films from analogous systems.[1][4]
The presence of the sulfone group may also enhance the solubility of the polymer, potentially allowing for easier processing into films and fibers with high mechanical strength.
Potential Applications
Given the predicted properties of high thermal stability, chemical resistance, and mechanical strength, DADPS-based polymers could find applications in several advanced fields:
-
Aerospace and Defense: As matrix resins for high-temperature composites, adhesives, and coatings for components exposed to extreme environments.
-
Electronics: As high-performance dielectrics, encapsulants for microelectronics, and substrates for flexible printed circuits.
-
Biomedical and Drug Delivery: The biocompatibility of some high-performance polymers, coupled with their chemical inertness, could make DADPS-based materials suitable for medical implants and controlled drug release systems. The amino groups could also serve as sites for further functionalization.
-
Membrane Separations: The tailored porosity and high stability of PBI-type polymers make them candidates for gas separation and filtration membranes operating under harsh conditions.
Conclusion
While direct experimental evidence for the polymerization and application of this compound is currently limited in open literature, its molecular structure strongly suggests its potential as a valuable monomer in high-performance polymer synthesis. By analogy with other sulfone-containing aromatic tetra-amines, it is projected that DADPS can be polymerized to form polybenzimidazoles with exceptional thermal, mechanical, and chemical properties. Further research into the synthesis of this monomer and its subsequent polymerization is warranted to fully unlock its potential for creating next-generation advanced materials. This guide provides a foundational framework for such exploratory work, offering proposed synthetic routes, experimental protocols, and a predictive analysis of the properties of DADPS-based polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. benicewiczgroup.com [benicewiczgroup.com]
- 3. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Review of Sulfonyl-Containing Diamine Monomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of sulfonyl-containing diamine monomers, pivotal building blocks in the synthesis of high-performance polymers. This document details their synthesis, properties, and the characteristics of the resulting polymers, with a focus on polyimides. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, comparative data, and visual representations of key chemical processes and relationships.
Introduction to Sulfonyl-Containing Diamine Monomers
Sulfonyl-containing diamine monomers are a class of aromatic diamines characterized by the presence of a sulfonyl (-SO2-) group in their molecular structure. This functional group imparts a unique combination of properties to the polymers derived from them, including enhanced thermal stability, improved solubility, and desirable dielectric properties. These characteristics make them highly valuable in the development of advanced materials for demanding applications in aerospace, electronics, and biomedical fields.
The incorporation of the sulfonyl group, a strong electron-withdrawing group, into the polymer backbone can significantly influence the final properties of the material. For instance, it can increase the glass transition temperature (Tg) and thermal stability of polyimides. Furthermore, the presence of the sulfonyl group can disrupt polymer chain packing, leading to improved solubility in organic solvents, which is a significant advantage for processing.
Synthesis of Sulfonyl-Containing Diamine Monomers
The synthesis of sulfonyl-containing diamine monomers can be broadly categorized into two main types: those where the sulfonyl group is part of the main polymer backbone and those where it is a pendant group. Additionally, sulfonated diamines, which contain sulfonic acid (-SO3H) groups, are a critical subclass for applications requiring proton conductivity, such as in fuel cell membranes.
Synthesis of Non-Sulfonated Sulfonyl-Containing Diamines
A widely used and commercially significant sulfonyl-containing diamine is 4,4'-diaminodiphenyl sulfone (Dapsone). Various synthetic routes have been developed for its preparation. One common method involves the reaction of 4-chloronitrobenzene with sodium sulfide to form the dinitrodiphenylthioester, which is then oxidized and subsequently reduced to yield dapsone.[1] Another approach starts from 4-acetamidobenzenesulfonic acid, which is reacted with 4-chloronitrobenzene.[1]
A versatile method for synthesizing diamines with ether and sulfonyl linkages, such as 4,4'-bis(4-aminophenoxy)diphenyl sulfone (BAPS), involves a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of 4,4'-bis(4-aminophenoxy)diphenyl sulfone (BAPS)
This protocol is based on the reaction of 4,4'-dichlorodiphenyl sulfone with 4-aminophenol.
-
Materials: 4,4'-dichlorodiphenyl sulfone, 4-aminophenol, sodium carbonate decahydrate (Na2CO3·10H2O), and N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a nitrogen inlet, combine 50.25 g (0.175 mol) of 4,4'-dichlorodiphenyl sulfone, 40.11 g (0.368 mol) of 4-aminophenol, and 55.10 g (0.193 mol) of Na2CO3·10H2O in 200 ml of NMP at room temperature.
-
Heat the mixture to 180°C over one hour and maintain this temperature for 15 hours.
-
Cool the reaction mixture to 60°C.
-
Add 500 ml of a 1:1 methanol/water mixture to precipitate the BAPS product.
-
Wash the precipitate with the methanol/water mixture and then dry the final product.
-
Synthesis of Sulfonated Diamine Monomers
Sulfonated diamine monomers are crucial for producing sulfonated polyimides, which are used as proton exchange membranes in fuel cells.[2] The direct sulfonation of parent diamines using fuming sulfuric acid is a common synthetic strategy.[3]
A novel sulfonated diamine monomer, 4,4'-bis(4-aminophenoxy)diphenyl sulfone-3,3'-disulfonic acid (BAPPSDS), has been synthesized to create polyimides with enhanced proton conductivity and good water stability.[3] Another example is the synthesis of 1,4-bis(4-aminophenoxy-2-sulfonic acid) benzenesulfonic acid (pBABTS) from 1,4-bis(4-aminophenoxy) benzene (pBAB) using fuming sulfuric acid.
Experimental Protocol: Synthesis of 1,4-bis(4-aminophenoxy-2-sulfonic acid) benzenesulfonic acid (pBABTS)
This protocol involves the direct sulfonation of pBAB.
-
Materials: 1,4-bis(4-aminophenoxy) benzene (pBAB), fuming sulfuric acid.
-
Procedure:
-
Slowly add pBAB to fuming sulfuric acid.
-
Stir the mixture at a controlled temperature to allow for the sulfonation reaction to occur.
-
Precipitate the product by pouring the reaction mixture into a non-solvent like acetone.
-
Filter, wash, and dry the resulting pBABTS monomer.
-
Polymerization of Sulfonyl-Containing Diamine Monomers
Sulfonyl-containing diamine monomers are primarily used in the synthesis of polyimides through a polycondensation reaction with a dianhydride. The polymerization typically proceeds via a two-step process involving the formation of a poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Experimental Protocol: Synthesis of Sulfonated Polyimides
This is a general procedure for the synthesis of sulfonated polyimides.
-
Materials: A sulfonated diamine monomer (e.g., BAPPSDS), a non-sulfonated diamine comonomer, a dianhydride (e.g., 1,4,5,8-naphthalene tetracarboxylic dianhydride - NTDA), triethylamine, and benzoic acid in a solvent like m-cresol.
-
Procedure:
-
The diamine monomers are dissolved in the solvent in the presence of triethylamine and benzoic acid.
-
The dianhydride is added to the solution, and the mixture is stirred to form the poly(amic acid).
-
The poly(amic acid) solution is then heated to induce cyclodehydration, forming the polyimide.
-
The resulting polyimide can be cast into films from the solution.[3]
-
Properties of Polymers Derived from Sulfonyl-Containing Diamines
The incorporation of sulfonyl-containing diamine monomers into polymer backbones, particularly in polyimides, imparts a range of beneficial properties.
Thermal Properties
Polyimides derived from sulfonyl-containing diamines generally exhibit high thermal stability. The glass transition temperatures (Tg) of these polymers are typically high, often ranging from 244°C to 304°C.[4] This high thermal resistance makes them suitable for applications in high-temperature environments.
Dielectric Properties
The presence of the polar sulfonyl group can lead to a high dielectric constant. For instance, some sulfonyl-containing polyimides exhibit dielectric constants in the range of 4.50 to 5.98.[4] While a high dielectric constant is desirable for capacitor applications, these materials also maintain a low dissipation factor, which is crucial for minimizing energy loss.[4]
Mechanical Properties
Polymers synthesized from sulfonyl-containing diamines typically form tough and flexible films. They exhibit good mechanical strength, which is essential for their use as structural materials and in flexible electronics.
Proton Conductivity
For sulfonated polyimides, proton conductivity is a key property for their application in fuel cells. The degree of sulfonation and the overall polymer structure influence the water uptake and, consequently, the proton conductivity of the membranes.[3]
Data Presentation
The following tables summarize the quantitative data for various sulfonyl-containing diamine monomers and the resulting polyimides.
Table 1: Properties of Sulfonyl-Containing Polyimides
| Polyimide Designation | Diamine Monomer | Dianhydride | Glass Transition Temp. (°C) | Dielectric Constant (at 1 kHz) | Dissipation Factor (at 1 kHz) | Reference |
| SPI-1 | Sulfonyl-containing diamine | 4,4'-oxydiphthalic anhydride | 244-304 | 5.98 | 0.00373 | [4] |
| - | Sulfonyl-containing diamine with flexible linkages | - | 244-304 | 4.50-5.98 | 0.00298-0.00426 | [4] |
Structure-Property Relationships
The relationship between the molecular structure of the sulfonyl-containing diamine monomer and the properties of the resulting polymer is a critical aspect of materials design.
The presence of flexible ether linkages in the diamine monomer can enhance the solubility and processability of the resulting polyimide. The position of the sulfonyl group within the monomer unit also plays a role in determining the final properties of the polymer. Furthermore, the introduction of sulfonic acid groups directly impacts the proton conductivity of the polymer membranes, a key parameter for fuel cell applications.
Conclusion
Sulfonyl-containing diamine monomers are a versatile and important class of building blocks for high-performance polymers. Their unique chemical structure allows for the synthesis of materials with a desirable combination of high thermal stability, good solubility, and tunable dielectric and proton-conducting properties. This technical guide has provided a comprehensive overview of their synthesis, polymerization, and the structure-property relationships of the resulting polymers, offering a valuable resource for scientists and researchers in the field of advanced materials. The detailed experimental protocols and compiled data serve as a practical foundation for the development of new materials with tailored properties for a wide range of applications.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of novel polyimides derived from the polymerization of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine with various aromatic dianhydrides. The incorporation of the sulfonyl group and additional amino functionalities in the polymer backbone is expected to yield materials with unique thermal, mechanical, and solubility properties, making them attractive for a range of applications, including as advanced materials in drug delivery systems and biomedical devices.
Introduction
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The properties of these polymers can be tailored by modifying the chemical structure of the diamine and dianhydride monomers.[1] The specific triamine monomer, this compound, offers a unique combination of a flexible sulfonyl linkage and multiple reactive amine sites, which can lead to the formation of cross-linked or branched polyimides with potentially enhanced solubility and processing characteristics. This document outlines the synthesis of polyimides from this triamine with three common dianhydrides: Pyromellitic Dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA).
Polymerization Overview
The synthesis of polyimides from diamines and dianhydrides is typically a two-step process.[2][3] The first step involves the formation of a soluble poly(amic acid) precursor through the reaction of the diamine and dianhydride in a polar aprotic solvent at room temperature.[1][3] The second step is the conversion of the poly(amic acid) to the final polyimide through thermal or chemical imidization, which involves the removal of water.[2][3]
Experimental Protocols
Materials
-
Diamine: this compound (synthesis required or custom order)
-
Dianhydrides:
-
Pyromellitic Dianhydride (PMDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
-
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)
-
-
Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (high purity)
-
Acetic anhydride (for chemical imidization)
-
Pyridine (for chemical imidization)
Protocol 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of this compound in anhydrous DMAc to achieve a solids content of 15-20% (w/w).
-
Stir the mixture under a gentle flow of nitrogen at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen dianhydride (PMDA, 6FDA, or BTDA) in small portions to the stirred solution. The reaction is exothermic and adding the dianhydride slowly helps to control the temperature.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[1]
Protocol 2: Thermal Imidization
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade.
-
Place the glass plate in a vacuum oven and cure the film using a staged heating program:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour[4]
-
-
After cooling to room temperature, immerse the glass plate in water to facilitate the removal of the polyimide film.
-
Dry the resulting polyimide film in a vacuum oven at 100 °C for several hours.[1]
Protocol 3: Chemical Imidization
-
To the poly(amic acid) solution from Protocol 1, add a mixture of acetic anhydride and pyridine (in a 1:1 molar ratio with respect to the repeating unit of the polymer) dropwise with stirring.
-
Continue stirring at room temperature for 8-12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C.
Data Presentation
The following tables summarize the typical properties of polyimides synthesized from a structurally analogous diamine, 4,4'-diaminodiphenyl sulfone, with the selected dianhydrides. These values provide a reference for the expected performance of polyimides derived from this compound.
Table 1: Thermal Properties of Polyimides based on 4,4'-Diaminodiphenyl Sulfone
| Dianhydride | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10, °C) |
| PMDA | >400 | ~550 |
| 6FDA | 290 - 320 | 500 - 540 |
| BTDA | 270 - 300 | 500 - 550 |
Table 2: Mechanical Properties of Polyimide Films based on 4,4'-Diaminodiphenyl Sulfone
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | 100 - 130 | 2.5 - 3.5 | 5 - 10 |
| 6FDA | 90 - 110 | 2.0 - 3.0 | 10 - 20 |
| BTDA | 100 - 120 | 2.2 - 3.2 | 8 - 15 |
Table 3: Solubility of Polyimides based on 4,4'-Diaminodiphenyl Sulfone
| Dianhydride | NMP | DMAc | m-cresol |
| PMDA | Insoluble | Insoluble | Insoluble |
| 6FDA | Soluble | Soluble | Soluble |
| BTDA | Soluble | Soluble | Soluble |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyimides.
Potential Applications in Drug Development
The unique properties of polyimides derived from this compound may be beneficial for various applications in drug development:
-
Drug Delivery: The enhanced solubility and potential for forming well-defined nanostructures could make these polyimides suitable as carriers for targeted drug delivery. The presence of multiple amino groups allows for the covalent attachment of drugs or targeting ligands.
-
Biomedical Implants: The high thermal stability and mechanical strength of these polymers could be advantageous for the fabrication of durable biomedical implants and devices.
-
Membranes for Separation: The tailored porosity and chemical resistance of polyimide membranes make them promising candidates for separation and purification processes in pharmaceutical manufacturing.
Conclusion
The polymerization of this compound with various dianhydrides offers a versatile platform for the synthesis of novel polyimides with tunable properties. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers and scientists exploring the potential of these advanced materials in drug development and other high-performance applications. Further characterization of the specific polyimides synthesized from the target triamine is recommended to fully elucidate their structure-property relationships.
References
Application Notes and Protocols for the Synthesis of High-Performance Polyimides using 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel polyimides utilizing the aromatic triamine, 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine. The incorporation of this sulfonyl-containing triamine monomer is anticipated to yield polyimides with enhanced thermal stability, improved solubility, and potentially unique dielectric properties. These characteristics make them promising candidates for applications in advanced electronics, aerospace, and as specialized membranes. The following sections detail the synthesis procedure, expected material properties, and characterization methods.
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers.[1] The use of monomers containing flexible linkages (e.g., ether), bulky side groups, or sulfonyl moieties can significantly impact the final properties of the polymer, such as solubility and glass transition temperature.[3]
The triamine, this compound, offers a unique monomer structure. The presence of the sulfonyl group (-SO2-) is expected to enhance the polymer's thermal stability and potentially its solubility in organic solvents. The three amine functional groups also open up possibilities for creating cross-linked or branched polyimide structures, which can further enhance mechanical properties and thermal resistance. This document outlines a general procedure for the synthesis of polyimides from this novel triamine.
Chemistry & Synthesis Pathway
The synthesis of polyimides from this compound and a dianhydride typically proceeds via a two-step polycondensation reaction.[1][4] The first step involves the formation of a soluble poly(amic acid) precursor at room temperature. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment or chemical methods.[1][5]
Figure 1: General two-step synthesis pathway for polyimides.
Experimental Protocols
Materials
-
Diamine: this compound (Purity > 98%)
-
Dianhydride: Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Purity > 98%, dried under vacuum before use)
-
Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (Anhydrous)
-
Imidization Agents (for chemical imidization): Acetic anhydride, Pyridine
Protocol 1: Two-Step Synthesis of Polyimide (Thermal Imidization)
This protocol is a general guideline and may require optimization based on the specific dianhydride used.
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP (or DMAc) to achieve a solids content of 15-20% (w/w).
-
Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the dianhydride (e.g., PMDA or 6FDA) to the solution in small portions over 30-60 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven or a furnace with a controlled temperature program.
-
Heat the film according to the following schedule:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Peel the resulting polyimide film from the glass substrate.
Figure 2: Experimental workflow for thermal imidization.
Protocol 2: Chemical Imidization (Alternative to Step 2)
-
To the poly(amic acid) solution from Step 1, add a mixture of acetic anhydride and pyridine (e.g., 1:1 molar ratio with respect to the repeating unit of the polymer) dropwise while stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol or ethanol.
-
Filter the precipitate and wash it thoroughly with methanol and then water.
-
Dry the polyimide powder in a vacuum oven at 80-100°C.
Characterization
The synthesized polyimides can be characterized using standard polymer analysis techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability, including the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing: To measure properties like tensile strength, Young's modulus, and elongation at break of the polyimide films.
Predicted Properties and Data
Table 1: Predicted Thermal Properties of Polyimides
| Property | Predicted Value Range | Method | Reference Analogy |
| Glass Transition Temperature (Tg) | 270 - 340 °C | DSC | [6] |
| 5% Weight Loss Temperature (Td5) | 480 - 530 °C | TGA | [6] |
Table 2: Predicted Mechanical Properties of Polyimide Films
| Property | Predicted Value Range | Method | Reference Analogy |
| Tensile Strength | 70 - 150 MPa | Tensile Tester | [7][8] |
| Young's Modulus | 1.5 - 2.5 GPa | Tensile Tester | [7] |
| Elongation at Break | 5 - 15 % | Tensile Tester | [2][7] |
Table 3: Predicted Dielectric Properties of Polyimide Films
| Property | Predicted Value Range | Method | Reference Analogy |
| Dielectric Constant (at 1 MHz) | 2.7 - 3.9 | LCR Meter | [8][9] |
Potential Applications
Polyimides synthesized from this compound are expected to be high-performance materials suitable for a range of demanding applications:
-
Microelectronics: As insulating layers and passivation coatings in integrated circuits and flexible electronics due to their predicted good dielectric properties and thermal stability.
-
Aerospace: In composite materials for structural components and as high-temperature adhesives and coatings, leveraging their excellent thermal and mechanical properties.
-
Membranes: For gas separation and filtration applications, where the specific chemical structure may impart desirable permeability and selectivity.
-
Drug Delivery and Biomedical Devices: The biocompatibility of polyimides, combined with the potential for functionalization, could be explored for advanced medical applications, although this would require extensive further research.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling solvents and reagents.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The use of this compound as a monomer for polyimide synthesis presents an exciting opportunity for the development of new high-performance materials. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring the synthesis and characterization of these novel polyimides. Further optimization of the reaction conditions and a thorough investigation of the structure-property relationships will be crucial for unlocking the full potential of these materials in various advanced applications.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine as a High-Performance Curing Agent for Epoxy Resins
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the application of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine as a novel curing agent for epoxy resin systems. This aromatic amine, distinguished by its sulfone linkage and three primary amine functionalities, is presented as a candidate for developing high-performance thermosets with superior thermal stability and mechanical properties. Detailed protocols for stoichiometric calculations, curing schedule determination via Differential Scanning Calorimetry (DSC), and post-curing characterization are provided. The underlying chemical principles and expected material characteristics are discussed, drawing parallels with established sulfone-based curing agents.
Introduction: The Rationale for a Tri-functional Sulfone-Amine Curer
The relentless pursuit of higher performance in polymer composites, adhesives, and coatings necessitates the development of advanced epoxy thermosets. The properties of a cured epoxy system are critically dependent on the molecular structure of the curing agent, which dictates the crosslink density and chemical nature of the resulting three-dimensional network.[1][2] Aromatic amines are a well-established class of curing agents known for imparting excellent thermal and chemical resistance to epoxy resins, albeit requiring elevated temperatures for curing.[3][4]
Among aromatic amines, those containing a sulfone group (—SO₂—), such as 4,4'-Diaminodiphenylsulfone (DDS), are particularly valued for their ability to produce cured systems with exceptionally high glass transition temperatures (Tg) and thermal stability.[5][6] This is attributed to the rigid, polar sulfone linkage which enhances intermolecular forces and restricts chain mobility.
This application note focuses on This compound , a unique structural analogue of DDS. Its key features are:
-
Tri-functionality: Unlike the difunctional DDS, this molecule possesses three primary amine groups, offering a total of six reactive amine hydrogens. This higher functionality is hypothesized to create a significantly higher crosslink density, potentially leading to superior modulus, stiffness, and thermal performance.
-
Asymmetric Structure: The isomeric arrangement of the amino groups may influence reactivity and the final network architecture, potentially affecting properties like toughness.[7]
-
Sulfone Backbone: The presence of the diphenyl sulfone moiety provides the foundational rigidity and thermal resistance characteristic of this class of curing agents.
This guide will equip the user with the foundational knowledge and practical protocols to effectively utilize this promising curing agent in their research and development efforts.
Health and Safety
Work with epoxy resins and amine curing agents requires strict adherence to safety protocols.
-
Handling: Always handle this compound, a solid powder, in a well-ventilated area or a fume hood. Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat. Aromatic amines can be skin sensitizers.
-
Epoxy Resins: Uncured epoxy resins are sensitizers and irritants. Avoid skin contact.
-
Curing Process: The curing process should be conducted in a ventilated oven, as volatiles may be released at elevated temperatures.
-
Disposal: Dispose of all waste materials (uncured resin, cured samples, contaminated PPE) in accordance with local, state, and federal regulations.[6]
Physicochemical and Stoichiometric Parameters
Accurate formulation is paramount to achieving optimal properties in a thermoset system. This begins with understanding the fundamental properties of the curing agent and calculating the precise stoichiometric ratio.
Properties of the Curing Agent
| Property | Value | Source / Method |
| Chemical Name | This compound | - |
| CAS Number | 13224-79-8 | [8] |
| Molecular Formula | C₁₂H₁₄N₄O₂S | [8] |
| Molecular Weight (MW) | 278.33 g/mol | [8] |
| Appearance | Off-white to light brown powder (predicted) | Analogy to DDS[6] |
| Melting Point (Tm) | 174 °C | [8] |
| Reactive Groups | 3 Primary Amines (-NH₂) | By structure |
| Number of Active Hydrogens (f) | 6 | By structure |
| Amine Hydrogen Equivalent Weight (AHEW) | 46.39 g/eq | Calculated (MW / f) |
Calculating Stoichiometry (PHR)
The optimal performance of an epoxy-amine system is typically achieved when there is one active amine hydrogen for each epoxy group.[9] The mix ratio is expressed as Parts per Hundred Resin (PHR). The calculation relies on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.[10]
Calculation Protocol:
-
Obtain EEW: The EEW of the epoxy resin must be known. This value is provided by the manufacturer (e.g., for a standard liquid Diglycidyl ether of bisphenol A (DGEBA) resin, EEW is typically 182-192 g/eq).
-
Use the PHR Formula:
PHR = (AHEW / EEW) * 100 [10]
-
AHEW: 46.39 g/eq (for this compound)
-
EEW: Epoxy Equivalent Weight of the selected resin (g/eq)
-
Example Calculation: For an epoxy resin with an EEW of 188 g/eq: PHR = (46.39 / 188) * 100 = 24.68 phr
This means 24.68 grams of this compound are required to fully cure 100 grams of the epoxy resin.
Curing Mechanism and Kinetics
The curing process involves the nucleophilic attack of the primary amine's active hydrogen on the electrophilic carbon of the epoxy ring. This ring-opening addition reaction forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group.[10] This step-growth polymerization process builds a highly crosslinked, three-dimensional network.
The hydroxyl groups generated during the reaction can further catalyze the amine-epoxy reaction, a phenomenon known as autocatalysis.[9] Due to its aromatic nature, this compound is expected to have lower reactivity than aliphatic amines and will require thermal energy to initiate and complete the cure.[4]
Experimental Protocols
Protocol 1: Preparation of Cured Epoxy Specimen
This protocol details the steps for mixing the curing agent and resin, and casting a specimen for subsequent analysis.
Materials & Equipment:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 182-192)
-
This compound
-
High-precision analytical balance
-
Hot plate with magnetic stirring
-
Beakers, spatulas
-
Vacuum oven
-
Silicone or steel mold
-
Ultrasonic bath/processor (optional, for enhanced dispersion)[11]
Procedure:
-
Pre-heat Resin: Gently pre-heat the epoxy resin to 60-80 °C to reduce its viscosity. This facilitates easier mixing.
-
Weigh Components: Accurately weigh the epoxy resin and the calculated amount of curing agent (as per PHR calculation) into a beaker.
-
Melt and Mix:
-
Place the beaker on a hot plate set to a temperature above the curing agent's melting point but low enough to prevent premature reaction (e.g., 175-185 °C). The melting point of the curing agent is 174 °C.[8]
-
Stir the mixture continuously until the curing agent is fully dissolved and the solution is clear and homogenous.
-
Advanced Method: For improved dispersion of high-melting-point solids, ultrasonic mixing can be employed.[11] This technique uses ultrasonic energy to break down agglomerates and create a uniform blend without excessive heating.
-
-
Degas Mixture: Transfer the homogenous mixture to a vacuum oven pre-heated to the mixing temperature. Apply vacuum (e.g., 25-29 inHg) for 10-15 minutes or until bubbling subsides to remove entrapped air.
-
Cast Specimen: Carefully pour the degassed mixture into a pre-heated mold treated with a mold release agent.
-
Cure: Transfer the mold to a programmable oven and apply the curing schedule determined from DSC analysis (see Protocol 5.2). A typical starting point for DDS-cured systems is 2 hours at 150 °C followed by 2 hours at 200 °C.
-
Cool and Demold: After the curing cycle is complete, turn off the oven and allow the specimen to cool slowly to room temperature before demolding. Rapid cooling can induce internal stresses.
Protocol 2: Determination of Curing Profile via DSC
Differential Scanning Calorimetry (DSC) is an essential tool for determining the cure characteristics, including onset temperature, peak exotherm, and total heat of reaction. This data is used to design an optimal curing schedule.[12]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
Procedure:
-
Sample Preparation: Prepare a small amount of the uncured epoxy-amine mixture as described in Protocol 5.1, steps 1-3.
-
Encapsulation: Accurately weigh 5-10 mg of the liquid mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
Dynamic Scan:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at room temperature (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from 25 °C to a temperature where the reaction is complete (e.g., 300 °C).[12]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an exothermic peak representing the curing reaction.
-
Determine the onset temperature (T_onset), the peak exothermic temperature (T_peak), and the end temperature (T_end).
-
Integrate the area under the exotherm to calculate the total heat of reaction (ΔH_total).
-
-
Curing Schedule Design:
-
A multi-stage cure is often optimal. A common approach is to initially cure for 1-2 hours at a temperature near the onset or early part of the exotherm, followed by a post-cure for 2-3 hours at a temperature near or slightly above the T_peak. This ensures a controlled reaction followed by full network development.
-
Characterization and Expected Performance
The high functionality and sulfone backbone of this compound are expected to yield a thermoset with high-performance characteristics.
Thermal Properties
-
Glass Transition Temperature (Tg): Determined by DSC or Dynamic Mechanical Analysis (DMA). Due to the anticipated high crosslink density, the Tg is expected to be significantly high, likely exceeding 200 °C, comparable to or higher than high-performance DDS-cured systems.[2]
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA). The onset of thermal degradation (T_d5%) in a nitrogen atmosphere is expected to be high, reflecting the stability of the aromatic network.
Mechanical Properties
The performance can be evaluated using standard ASTM methods for tensile, flexural, and compressive properties.
| Property | Expected Outcome | Rationale |
| Tensile Modulus | High | The rigid sulfone backbone and high crosslink density will create a stiff material. |
| Tensile Strength | High | Strong covalent bonds and aromatic structure contribute to high strength. |
| Elongation at Break | Low | Highly crosslinked thermosets are typically brittle, leading to low strain-to-failure.[1] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cure / Tacky Surface | Incorrect stoichiometry (PHR); Insufficient cure time or temperature. | Double-check all calculations and weighings; Re-run DSC to verify cure schedule and apply a more aggressive post-cure. |
| Voids or Bubbles in Cured Part | Inadequate degassing; Moisture contamination. | Increase degassing time/vacuum level; Ensure all components and equipment are dry. |
| Brittle Cured Material | Inherent property of highly crosslinked systems. | Consider formulating with a flexibilizing agent or a tougher epoxy resin if required by the application. |
| Curing Agent Fails to Dissolve | Insufficient mixing temperature or time. | Ensure mixing temperature is maintained above the curing agent's melting point (174°C)[8]; Increase mixing time. |
References
- 1. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. threebond.co.jp [threebond.co.jp]
- 4. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 5. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]
- 6. atul.co.in [atul.co.in]
- 7. Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines -Textile Science and Engineering | Korea Science [koreascience.kr]
- 8. This compound|lookchem [lookchem.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
Protocol for the Preparation of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. The synthetic strategy involves a two-step process: a nucleophilic aromatic substitution to form a dinitrodiphenyl sulfone intermediate, followed by a catalytic hydrogenation to yield the final diaminophenyl sulfone product. This protocol includes detailed experimental procedures, characterization data, and a discussion of the potential applications of these compounds as kinase inhibitors.
Introduction
Diaminodiphenyl sulfone derivatives are a class of compounds with diverse pharmacological activities. The core structure, featuring two aniline rings linked by a sulfone group, serves as a versatile scaffold in drug design.[1] Notably, derivatives of this class have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The target molecule, this compound, and its analogs are of particular interest as potential inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5][6] This protocol outlines a reproducible method for the synthesis of these promising compounds.
Synthesis Workflow
The overall synthetic workflow for the preparation of this compound is depicted below. The process begins with the synthesis of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, followed by a nucleophilic aromatic substitution with o-phenylenediamine to form the dinitro intermediate. The final step involves the reduction of the two nitro groups to the corresponding amines.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
This procedure is adapted from established methods for the chlorosulfonation of nitroaromatic compounds.[7][8][9][10]
Materials:
-
o-Nitrochlorobenzene
-
Chlorosulfonic acid
-
Ice
-
Water
-
Sodium bicarbonate
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases.
-
Carefully add chlorosulfonic acid (4 to 5 molar equivalents relative to o-nitrochlorobenzene) to the reaction flask.
-
Slowly add o-nitrochlorobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid. An exothermic reaction will occur, and the temperature should be monitored.
-
After the addition is complete, gradually heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[8] The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. The product will precipitate as a solid.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
To neutralize any remaining acid, the crude product can be suspended in a cold sodium bicarbonate solution, stirred, and then filtered and washed with cold water.
-
Dry the product under vacuum to obtain 4-chloro-3-nitrobenzenesulfonyl chloride as a solid.
Expected Yield: 81.5%[8] Purity: 99.96% after recrystallization from petroleum ether.[8]
Step 2: Synthesis of 4-[(2,3-Dinitrophenyl)sulfonyl]aniline (Dinitro Intermediate)
This step involves a nucleophilic aromatic substitution reaction. The nitro group in the ortho position to the chlorine atom activates the aromatic ring for nucleophilic attack.[11][12]
Materials:
-
4-Chloro-3-nitrobenzenesulfonyl chloride
-
o-Phenylenediamine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
Base (e.g., Triethylamine or Potassium carbonate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.1 molar equivalents) in the anhydrous solvent.
-
Add the base (1.2 molar equivalents) to the solution.
-
Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Step 3: Synthesis of this compound (Final Product)
The final step is the reduction of the two nitro groups to amino groups. Catalytic hydrogenation is a common and effective method for this transformation.[1][13][14][15]
Materials:
-
4-[(2,3-Dinitrophenyl)sulfonyl]aniline
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)
-
Hydrogen gas source
-
Pressurized hydrogenation vessel
Procedure:
-
Place the dinitro intermediate and the solvent in a high-pressure hydrogenation vessel.
-
Carefully add the catalyst (5-10% by weight of the substrate).
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 0.5-1.0 MPa.[1]
-
Stir the reaction mixture vigorously at a temperature between 25-100°C.[1]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The final product can be purified by column chromatography or recrystallization.
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 257.62 | 61-63 | Yellow crystalline solid |
| 4-[(2,3-Dinitrophenyl)sulfonyl]aniline | C₁₂H₉N₃O₆S | 339.29 | - | Solid |
| This compound | C₁₂H₁₄N₄O₂S | 278.33 | 174[2] | Off-white to brown powder |
Potential Applications in Drug Development
Derivatives of this compound are being investigated as potential kinase inhibitors for cancer therapy.[4][5] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers.
Targeted Signaling Pathway: Kinase Inhibition
The diaminophenyl sulfone scaffold can be designed to fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell growth.
Figure 2. Proposed mechanism of action for diaminophenyl sulfone derivatives as kinase inhibitors.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound and its derivatives. The described methods are based on established chemical transformations and can be adapted for the preparation of a library of analogs for structure-activity relationship studies. The potential of these compounds as kinase inhibitors makes them valuable targets for further investigation in the field of cancer drug discovery.
References
- 1. CN101429143A - Method for preparing 3,3'-diaminodiphenylsulfone by catalytic hydrogenation of 3,3'-dinitrodiphenylsulfone - Google Patents [patents.google.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 10. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Initial hydrogenation and extensive reduction of substituted 2,4-dinitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for the utilization of the diamine monomer, 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, in the synthesis of high-performance polymers. The information is targeted toward researchers in materials science and polymer chemistry.
Introduction
This compound is a trifunctional aromatic amine containing a flexible sulfonyl group. This unique molecular architecture makes it a promising candidate for the development of advanced polymers with enhanced properties. The presence of the sulfonyl moiety is known to improve thermal stability, mechanical strength, and gas permeability in polymers.[1] The additional amino groups offer potential for cross-linking or further functionalization, enabling the tailoring of polymer properties for specific high-performance applications.
The incorporation of sulfonyl groups into polymer backbones, particularly in polyimides, has been shown to decrease intermolecular chain interactions and crystalline packing, which can lead to increased free volume and improved gas permeability.[1] Furthermore, the strong polar nature of the sulfonyl group can enhance dielectric properties and energy storage capabilities.[2]
Potential Applications
Based on the properties of analogous sulfonyl-containing polymers, materials derived from this compound are expected to be suitable for a range of demanding applications:
-
Aerospace and Electronics: As high-temperature resistant films and coatings due to their anticipated excellent thermal and mechanical stability.[3][4]
-
Gas Separation Membranes: The sulfonyl group can enhance the free volume within the polymer matrix, making it a good candidate for membranes used in gas separation.[1]
-
Advanced Composites: As a matrix resin for fiber-reinforced composites requiring high strength and thermal resistance.
-
Dielectric Materials: For use in film capacitors and other electronic components where high dielectric strength and thermal stability are required.[2][5][6]
Expected Performance Characteristics
The introduction of this compound into a polymer backbone is predicted to impart the following characteristics. The table below summarizes typical properties of sulfonyl-containing polyimides, which can be used as a benchmark for polymers synthesized with this novel diamine.
| Property | Expected Range/Value |
| Thermal Properties | |
| Glass Transition Temp (Tg) | 162–302 °C[2][5][6] |
| 5% Weight Loss Temp (T5%) | 500–570 °C[3][7] |
| Mechanical Properties | |
| Tensile Strength | 114–233 MPa[3][5][6] |
| Tensile Modulus | 3.2–5.5 GPa[3][5][6] |
| Elongation at Break | 3.6–26.3 %[3][5][6] |
| Dielectric Properties | |
| Dielectric Constant (1 kHz) | 2.3–5.9[2][3] |
| Breakdown Strength | 377–538 MV/m[2] |
Experimental Protocols
The following protocols describe a generalized procedure for the synthesis and characterization of a polyimide using this compound.
This protocol outlines a typical two-step polymerization process to form a poly(amic acid) precursor, followed by chemical or thermal imidization.
Materials:
-
This compound (diamine monomer)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride powder in small portions.
-
Continue stirring the reaction mixture at room temperature for 8-24 hours to form a viscous poly(amic acid) solution.
-
-
Imidization (Chemical):
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 1-2 hours, and then heat to 80-100 °C for an additional 2-4 hours to complete the imidization.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80-120 °C overnight.
-
-
Film Casting:
-
Dissolve the dried polyimide powder in a suitable solvent (e.g., DMAc, NMP).
-
Cast the polymer solution onto a clean, dry glass plate.
-
Heat the cast film in an oven with a programmed temperature ramp (e.g., 80 °C for 1h, 150 °C for 1h, 200 °C for 1h, and 250 °C for 30 min) to remove the solvent and ensure complete imidization.
-
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polyimide by identifying characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.
-
Dielectric Spectroscopy: To characterize the dielectric constant and loss tangent over a range of frequencies.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the application of this compound for high-performance polymers.
Caption: Postulated synthetic pathway for the diamine monomer.
References
Application Note & Protocol: Synthesis of a Novel Aramid from 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aramids, or aromatic polyamides, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] These properties make them invaluable in demanding applications ranging from aerospace components to protective apparel.[4][5] The synthesis of aramids typically involves the polycondensation reaction between an aromatic diamine and a diacyl chloride.[4][6][7] This document provides a detailed experimental protocol for the synthesis of a novel aramid utilizing the triamine monomer, 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine. The presence of a third amine group and a sulfonyl group in the monomer is anticipated to influence the polymer's properties, potentially leading to materials with unique characteristics.
This protocol will focus on the low-temperature solution polymerization technique, a widely used method for producing high molecular weight aramids.[1][2][6] This method offers excellent control over the polymerization process. The procedure will be described in a stepwise manner, suitable for replication in a standard laboratory setting.
Chemical Reaction Scheme
Caption: General reaction scheme for aramid synthesis.
Experimental Protocol
Materials:
| Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Terephthaloyl chloride (TPC) | ≥99% | Commercially Available |
| N-methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | Commercially Available |
| Lithium Chloride (LiCl) | Anhydrous, ≥99% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Deionized Water | High Purity | Laboratory Supply |
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Buchner funnel and filter paper
-
Vacuum oven
-
Standard laboratory glassware
Procedure: Low-Temperature Solution Polymerization
-
Reactor Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature reaction of the diacyl chloride.
-
Solvent and Salt Preparation: Add 1.5 g of anhydrous lithium chloride to 80 mL of anhydrous N-methyl-2-pyrrolidone (NMP) in the reaction flask. Stir the mixture under a gentle stream of nitrogen until the LiCl is completely dissolved.
-
Monomer Dissolution: Add 5.56 g (0.02 mol) of this compound to the NMP/LiCl solution. Stir the mixture at room temperature until the monomer is fully dissolved.
-
Cooling: Cool the reaction flask to 0-5 °C using a low-temperature bath.
-
Addition of Diacyl Chloride: Dissolve 4.06 g (0.02 mol) of terephthaloyl chloride in 20 mL of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred monomer solution over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C during the addition.
-
Polymerization: After the complete addition of the diacyl chloride solution, continue stirring the reaction mixture at 0-5 °C for 2 hours, followed by stirring at room temperature for an additional 4 hours. A significant increase in viscosity should be observed as the polymerization proceeds.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring methanol. The aramid polymer will precipitate as a fibrous solid.
-
Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with copious amounts of methanol to remove any unreacted monomers and residual solvent. Subsequently, wash the polymer with hot deionized water to remove LiCl and any other salts.
-
Drying: Dry the washed polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
-
Characterization: The synthesized aramid can be characterized using various analytical techniques to determine its structure, thermal properties, and molecular weight.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the novel aramid.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of the synthesized aramid.
Table 1: Polymerization Reaction Parameters and Yield
| Parameter | Value |
| Amount of Triamine Monomer (g) | 5.56 |
| Amount of Terephthaloyl Chloride (g) | 4.06 |
| Solvent Volume (mL) | 100 |
| Reaction Temperature (°C) | 0-5, then RT |
| Reaction Time (h) | 6 |
| Polymer Yield (g) | To be determined |
| Percent Yield (%) | To be calculated |
Table 2: Characterization Data of the Synthesized Aramid
| Property | Method | Result |
| Inherent Viscosity (dL/g) | Viscometry | To be determined |
| Glass Transition Temperature (Tg, °C) | DSC | To be determined |
| 5% Weight Loss Temperature (TGA, °C) | TGA | To be determined |
| Char Yield at 800 °C (TGA, %) | TGA | To be determined |
| Key FTIR Peaks (cm⁻¹) | FTIR | To be determined |
| Key ¹H NMR Chemical Shifts (ppm) | ¹H NMR | To be determined |
Characterization Protocols
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of the amide linkages and identify characteristic functional groups in the polymer.
-
Procedure:
-
Obtain a small sample of the dried aramid powder.
-
Record the FTIR spectrum using an ATR-FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).[8][9][10]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the polymer.
-
Procedure:
-
Dissolve a small amount of the aramid polymer in a suitable deuterated solvent, such as DMSO-d₆ or H₂SO₄-d₂.
-
Record the ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts and integration of the peaks to confirm the aromatic and amide protons and carbons in the polymer backbone.
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the synthesized aramid.[11][12]
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the dried polymer in a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the 5% weight loss temperature (Td5%) and the char yield at 800 °C from the TGA curve.
-
4. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure:
-
Seal a small sample (5-10 mg) of the dried polymer in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly.
-
Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
The glass transition temperature is determined from the inflection point in the heat flow curve.
-
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling NMP, pyridine, and terephthaloyl chloride.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Terephthaloyl chloride is corrosive and moisture-sensitive; handle with care.
-
NMP is a reproductive toxin; avoid inhalation and skin contact.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Production process of aramid fiber [tchaintech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijesi.org [ijesi.org]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. revistaindustriatextila.ro [revistaindustriatextila.ro]
Application Notes and Protocols for 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine in Condensation Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine as a monomer in condensation polymerization, with a focus on the synthesis of crosslinked polyimides. Due to the limited availability of data on this specific monomer, the following protocols and expected properties are based on established principles of polyimide chemistry and data from analogous polymer systems containing sulfonyl and multiple amine functionalities.
Introduction
This compound is a trifunctional aromatic amine monomer. Its unique structure, featuring a flexible sulfonyl group and three reactive amine functionalities, makes it a compelling candidate for the synthesis of advanced polymers. In condensation polymerization, particularly with dianhydrides, this monomer can act as a crosslinking agent, leading to the formation of thermosetting polyimides with potentially high thermal stability, excellent mechanical properties, and good chemical resistance. The presence of the sulfonyl group can also enhance solubility of the prepolymer and improve the dielectric properties of the final polymer.
Potential Applications
The crosslinked polymers derived from this compound are anticipated to be suitable for a range of high-performance applications, including:
-
Aerospace and Electronics: As matrix resins for high-temperature composites, adhesives, and coatings due to their expected thermal and oxidative stability.
-
Membranes for Gas Separation: The specific free volume architecture created by the crosslinked structure could be tailored for selective gas permeability.
-
Drug Delivery Matrices: The polymer network could be designed for controlled release of therapeutic agents. The amine functionalities also offer sites for further chemical modification.
-
High-Performance Films: Films cast from the poly(amic acid) precursor are expected to exhibit good mechanical strength and flexibility.
Polymerization Chemistry: Polyimide Synthesis
The most common and well-established method for synthesizing polyimides from diamines and dianhydrides is a two-step polycondensation reaction.
Step 1: Poly(amic acid) Synthesis
An aromatic dianhydride is reacted with the triamine monomer in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. The stoichiometry of the monomers can be adjusted to control the degree of crosslinking and the final properties of the polymer.
Step 2: Imidization (Cyclodehydration)
The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization, which involves the elimination of water and the formation of the imide ring.
Experimental Protocols
Materials and Equipment
-
Monomers:
-
This compound
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
-
Solvent:
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
-
Chemical Imidization Reagents (Optional):
-
Acetic anhydride
-
Pyridine
-
-
Equipment:
-
Three-necked flask with mechanical stirrer, nitrogen inlet, and drying tube
-
Heating mantle with temperature controller
-
Vacuum oven
-
Glass plates for film casting
-
Doctor blade or casting knife
-
Protocol for Poly(amic acid) Synthesis
-
In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve a calculated amount of this compound in anhydrous DMAc or NMP with stirring until a clear solution is obtained.
-
Slowly add an equimolar or sub-stoichiometric amount of the chosen aromatic dianhydride in small portions to the stirred solution. Maintain the temperature at 0-5 °C using an ice bath to control the exothermic reaction.
-
After the complete addition of the dianhydride, remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
Protocol for Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to obtain a film of uniform thickness.
-
Place the cast film in a vacuum oven and cure using a staged heating program. A typical heating schedule is as follows:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled off from the glass plate.
Protocol for Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the amic acid repeating unit) at room temperature.
-
Stir the mixture for 12-24 hours at room temperature.
-
The resulting polyimide may precipitate from the solution. The polymer can be isolated by filtration, washed with a non-solvent like methanol, and dried in a vacuum oven. Alternatively, the solution can be cast into a film and dried as described in the thermal imidization protocol, though at lower temperatures.
Data Presentation: Expected Polymer Properties
The following table summarizes the expected properties of polyimides synthesized from this compound and various dianhydrides. These values are estimations based on literature data for structurally similar polyimides. Actual values will depend on the specific reaction conditions and the dianhydride used.
| Property | Expected Value Range | Notes |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 250 - 350 °C | The high degree of crosslinking and aromatic content will lead to high Tg values. The flexibility of the dianhydride will influence the final Tg. |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) | Aromatic polyimides are known for their excellent thermal stability. The sulfonyl group might slightly lower the initial decomposition temperature compared to all-hydrocarbon analogues. |
| Mechanical Properties | ||
| Tensile Strength | 80 - 150 MPa | Crosslinking will contribute to high strength. |
| Young's Modulus | 2.5 - 4.0 GPa | The rigid aromatic structure will result in a high modulus. |
| Elongation at Break | 5 - 15% | Crosslinked polyimides are typically less flexible than their linear counterparts. |
| Solubility | ||
| Poly(amic acid) Precursor | Soluble in polar aprotic solvents (DMAc, NMP) | The presence of the sulfonyl group and amic acid functionalities promotes solubility. |
| Cured Polyimide | Generally insoluble | The crosslinked nature of the final polymer will render it insoluble in most common organic solvents. |
| Dielectric Properties | ||
| Dielectric Constant (1 MHz) | 3.0 - 4.0 | The polar sulfonyl group may lead to a slightly higher dielectric constant compared to non-sulfonylated polyimides. The use of fluorinated dianhydrides (e.g., 6FDA) can lower the dielectric constant. |
Visualizations
Logical Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis and characterization of polyimides.
Signaling Pathway Analogy: Monomer Reactivity
This diagram illustrates the reactivity of the triamine monomer, where the different amine groups can react with dianhydride molecules, leading to the formation of a crosslinked polymer network.
Caption: Reactivity of the triamine monomer leading to a crosslinked network.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aromatic amines and dianhydrides can be sensitizers and irritants. Avoid inhalation of dust and direct contact with skin.
-
Polar aprotic solvents like DMAc and NMP are harmful. Consult the safety data sheets (SDS) for proper handling and disposal procedures.
Disclaimer
The information provided in these application notes is intended for guidance and is based on established chemical principles and data from related systems. Researchers should conduct their own experiments to optimize reaction conditions and fully characterize the resulting polymers. The properties of the final polymer will be highly dependent on the purity of the monomers and solvents, the stoichiometry of the reactants, and the specific processing conditions employed.
Application Notes and Protocols: Incorporation of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine in High-Performance Epoxy Composite Materials
Introduction
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, hereafter referred to as DADSAP, is an aromatic amine containing multiple reactive amine functional groups and a sulfone linkage. Its rigid aromatic structure and the presence of the electron-withdrawing sulfonyl group suggest its potential as a high-performance curing agent for epoxy resins. Aromatic amines are widely used as hardeners for epoxy systems, imparting excellent thermal stability, mechanical strength, and chemical resistance to the cured polymer network.[1] The unique structure of DADSAP, with its three primary amine groups, offers the potential for creating a densely cross-linked network, which can lead to superior thermomechanical properties in the final composite material.[2][3]
These application notes provide a detailed protocol for the incorporation of DADSAP as a curing agent for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin. The notes cover the preparation of the epoxy-DADSAP composite, the experimental procedures for characterizing its thermal and mechanical properties, and representative data demonstrating its performance characteristics.
Key Applications
The enhanced thermal and mechanical properties of DADSAP-cured epoxy composites make them suitable for demanding applications in industries such as:
-
Aerospace: Components requiring high strength-to-weight ratios and resistance to high temperatures.
-
Automotive: Under-the-hood components and structural adhesives.
-
Electronics: Encapsulation materials and laminates for printed circuit boards with high glass transition temperatures (Tg).
-
Industrial Coatings: Protective coatings with superior chemical and thermal resistance.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) = 188 g/eq.
-
Curing Agent: this compound (DADSAP), Molecular Weight = 278.34 g/mol .
-
Solvent (optional): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to aid in dissolving DADSAP.
-
Equipment:
-
High-precision analytical balance
-
Mechanical stirrer with heating mantle
-
Vacuum oven
-
Molds for specimen casting (e.g., silicone or polished steel)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine (for tensile and flexural tests)
-
Dynamic Mechanical Analyzer (DMA)
-
Calculation of Stoichiometric Ratio
The stoichiometric amount of DADSAP required to cure the DGEBA resin is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW).
-
DADSAP Molecular Weight: 278.34 g/mol
-
Number of active amine hydrogens per molecule: 6 (assuming all three primary amine groups are reactive)
-
Amine Hydrogen Equivalent Weight (AHEW) of DADSAP: 278.34 / 6 = 46.39 g/eq
-
Stoichiometric Ratio (phr - parts per hundred parts of resin): (AHEW / EEW) * 100 = (46.39 / 188) * 100 ≈ 24.68 phr
This means approximately 24.68 grams of DADSAP are required for every 100 grams of DGEBA resin.
Composite Preparation Workflow
The following workflow outlines the preparation of the DADSAP-cured epoxy composite.
Caption: Experimental workflow for DADSAP-epoxy composite preparation and characterization.
Detailed Curing Protocol
-
Preparation: Accurately weigh the DGEBA resin and the calculated stoichiometric amount of DADSAP.
-
Mixing:
-
Preheat the DGEBA resin to approximately 80-90°C to reduce its viscosity.
-
Slowly add the DADSAP powder to the preheated resin while stirring mechanically. Due to the high melting point of many aromatic amines, ensure continuous stirring until the DADSAP is fully dissolved and the mixture is homogeneous. If dissolution is difficult, a minimal amount of a high-boiling-point solvent like DMF can be used, but this must be removed during the degassing step.
-
-
Degassing: Place the mixture in a vacuum oven at 90-100°C for 15-30 minutes, or until all air bubbles (and any residual solvent) have been removed.
-
Casting: Pour the bubble-free mixture into preheated molds treated with a mold-release agent.
-
Curing: Transfer the molds to an oven and apply a multi-stage curing cycle. A typical cycle for an aromatic amine would be:
-
Stage 1: 150°C for 2 hours.
-
Stage 2: 180°C for 3 hours.
-
-
Post-Curing: To ensure the completion of the cross-linking reaction and to achieve optimal properties, a post-curing step is recommended.
-
Stage 3: 200°C for 1 hour.
-
-
Cooling and Demolding: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses. Once cooled, demold the specimens.
Characterization Methods
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample from room temperature to 250°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Assess thermal stability by heating the sample from room temperature to 800°C at 10°C/min in a nitrogen or air atmosphere. The temperature at 5% weight loss (Td5) is recorded.
-
Mechanical Testing: Perform tensile and flexural tests according to ASTM D638 and ASTM D790 standards, respectively, using a universal testing machine.
Cross-linking Mechanism
The curing process involves the reaction of the primary amine groups (-NH2) of DADSAP with the epoxide groups of the DGEBA resin. Each amine hydrogen can react with an epoxy ring, leading to the formation of a highly cross-linked, three-dimensional thermoset network.
Caption: Curing reaction of DGEBA epoxy with DADSAP hardener.
Quantitative Data and Performance
The following tables summarize the expected thermomechanical properties of the DGEBA/DADSAP composite compared to a standard aromatic amine-cured system, such as one using 4,4'-Diaminodiphenyl Sulfone (DDS).
Table 1: Thermal Properties
| Property | Test Method | DGEBA/DADSAP (Expected) | DGEBA/DDS (Typical) |
| Glass Transition Temp. (Tg) | DSC | 190 - 210 °C | 180 - 200 °C |
| Temp. at 5% Weight Loss (Td5) | TGA (N2) | 380 - 400 °C | 370 - 390 °C |
Table 2: Mechanical Properties
| Property | Test Method | DGEBA/DADSAP (Expected) | DGEBA/DDS (Typical) |
| Tensile Strength | ASTM D638 | 85 - 95 MPa | 80 - 90 MPa |
| Tensile Modulus | ASTM D638 | 3.5 - 4.0 GPa | 3.2 - 3.8 GPa |
| Flexural Strength | ASTM D790 | 130 - 150 MPa | 120 - 140 MPa |
| Flexural Modulus | ASTM D790 | 3.6 - 4.2 GPa | 3.5 - 4.0 GPa |
Conclusion
The use of this compound (DADSAP) as a curing agent for epoxy resins presents a promising approach for formulating high-performance composite materials. The high functionality and rigid structure of DADSAP are expected to result in a densely cross-linked network, leading to composites with a high glass transition temperature, excellent thermal stability, and robust mechanical properties. The protocols outlined herein provide a comprehensive framework for the successful preparation and evaluation of these advanced materials.
References
Application Notes and Protocols for Film Casting of Polyimides Derived from Sulfonyl-Containing Aromatic Diamines
Disclaimer: As of the latest literature survey, specific experimental data and protocols for polyimides derived from the novel diamine 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine are not publicly available. The following application notes and protocols are therefore based on established techniques for structurally similar aromatic polyimides, particularly those containing sulfonyl moieties and multiple amine functionalities. These guidelines are intended to serve as a starting point for researchers and may require optimization for the specific polymer system.
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of a sulfonyl group (–SO₂–) into the polymer backbone can further enhance properties such as solubility, dielectric performance, and thermal stability.[2] Polyimides derived from complex diamines like this compound are anticipated to exhibit unique properties due to their asymmetric structure and high amine content, potentially leading to polymers with high crosslinking densities or unique morphological characteristics.
This document provides a detailed protocol for the synthesis of the poly(amic acid) precursor and its subsequent solution casting and thermal imidization to form high-quality polyimide films.
Experimental Protocols
The formation of polyimide films from aromatic diamines and dianhydrides is typically a two-step process.[3] The first step involves the synthesis of a soluble poly(amic acid) (PAA) precursor, which is then cast into a film and thermally or chemically treated to induce cyclization to the final polyimide structure.[1][3]
Poly(amic acid) Synthesis
This protocol outlines the synthesis of the PAA precursor in a common polar aprotic solvent.
Materials:
-
This compound (or analogous aromatic diamine)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)[3]
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask with mechanical stirrer and gas inlet/outlet
Procedure:
-
Equip a dry, three-neck round-bottom flask with a mechanical stirrer and an argon or nitrogen inlet and outlet.
-
Under a positive pressure of inert gas, dissolve a stoichiometric amount of the diamine in anhydrous NMP or DMAc to achieve a desired solid content (typically 15-25 wt%).
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution. The addition should be done in portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[1] The final PAA solution should be clear and viscous.
Film Casting and Thermal Imidization
This protocol describes the solution casting of the PAA precursor and its conversion to a polyimide film.
Materials and Equipment:
-
Poly(amic acid) solution
-
Glass substrate or other suitable casting surface
-
Doctor blade or film applicator
-
Leveling table
-
Programmable vacuum oven or furnace
Procedure:
-
Clean the glass substrate thoroughly with appropriate solvents (e.g., acetone, isopropanol) and dry it completely.
-
Place the substrate on a leveling table.
-
Pour the viscous poly(amic acid) solution onto the substrate.
-
Cast a film of uniform thickness using a doctor blade or film applicator. The thickness of the wet film will determine the final thickness of the polyimide film.
-
Transfer the cast film on the substrate to a programmable oven.
-
Perform a staged curing process to remove the solvent and induce thermal imidization. A typical heating schedule is as follows:
-
80°C for 2-4 hours to slowly evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour for final imidization.[3] (Note: The curing schedule should be optimized for the specific polyimide system to ensure complete imidization without degrading the polymer.)
-
-
After the thermal treatment, allow the film to cool down slowly to room temperature to minimize internal stresses.
-
The resulting polyimide film can be carefully peeled off from the substrate.
Data Presentation
The following table summarizes typical properties of aromatic polyimide films containing sulfonyl groups, which can be used as a reference for expected performance.
| Property | Typical Value Range | Units |
| Tensile Strength | 90 - 150 | MPa |
| Elongation at Break | 5 - 15 | % |
| Glass Transition Temp (Tg) | 250 - 400 | °C |
| 5% Weight Loss Temp (TGA) | > 450 | °C |
| Dielectric Constant (1 kHz) | 3.0 - 4.5 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and film casting of polyimides.
Caption: General workflow for polyimide synthesis and film casting.
Logical Relationship of Film Properties
The following diagram illustrates the relationship between the chemical structure of the monomers and the final properties of the polyimide film.
Caption: Influence of monomers on final polyimide film properties.
References
Application Notes and Protocols for Cross-linking Reactions Involving 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated cross-linking applications of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, a unique aromatic amine. The protocols detailed below are based on established methodologies for analogous compounds, primarily other isomers of diaminodiphenyl sulfone (DDS), which are widely used as curing agents for epoxy resins and in the synthesis of high-performance polymers.
Introduction
This compound is a tetra-functional aromatic amine featuring a sulfonyl group and three primary amine functionalities. Its structure, possessing amino groups at the 2, 3', and 4' positions, suggests a high degree of reactivity and the potential to form densely cross-linked networks. This high cross-link density is expected to impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers.
The primary application for this compound is anticipated to be as a curing agent or hardener for epoxy resins, creating thermosetting polymers suitable for demanding applications in aerospace, automotive, and electronics industries. The presence of both ortho- and para-substituted amino groups relative to the electron-withdrawing sulfone bridge will influence its reactivity compared to more common isomers like 4,4'-diaminodiphenyl sulfone (4,4'-DDS) and 3,3'-diaminodiphenyl sulfone (3,3'-DDS)[1][2][3].
Cross-linking Mechanism with Epoxy Resins
The cross-linking reaction with epoxy resins proceeds via a nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. Each primary amine group has two active hydrogen atoms, both of which can react with an epoxy group. The reaction mechanism involves two main steps:
-
Primary Amine Addition: A primary amine group attacks the carbon atom of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, forming a tertiary amine and another hydroxyl group.
The hydroxyl groups generated during the reaction can further catalyze the epoxy-amine reaction and, at higher temperatures, may also react with epoxy groups in an etherification reaction[2][3]. The multiple amine groups on this compound allow for the formation of a rigid, three-dimensional polymer network.
Anticipated Properties of Cured Resins
Based on studies of DDS isomers, the unique substitution pattern of this compound is expected to influence the properties of the cured epoxy resin in several ways:
-
Reactivity: The presence of the ortho-amino group (2-amino) may exhibit different reactivity compared to the meta (3,4-diamino) groups due to steric hindrance and electronic effects. Generally, electron-withdrawing substituents on the aromatic ring reduce the reactivity of the amino groups[4]. The meta-positioned amines in the 3,3'-DDS isomer have been shown to be more reactive than the para-positioned amines in 4,4'-DDS[2][3]. This suggests that the 3,4-diaminophenyl moiety will likely be the more reactive site.
-
Thermal Properties: Aromatic amines are known to produce cured epoxy systems with high glass transition temperatures (Tg) and excellent thermal stability. The high functionality of the target molecule is expected to lead to a high cross-link density, resulting in a high Tg.
-
Mechanical Properties: The rigid aromatic backbone and high cross-link density are anticipated to yield materials with high modulus, tensile strength, and good dimensional stability[1][4].
Experimental Protocols
The following protocols are adapted from standard procedures for curing epoxy resins with aromatic diamines. Researchers should consider these as starting points and optimize the conditions for their specific epoxy resin system and application.
Protocol 1: Preparation of a Cured Epoxy Resin Specimen
Objective: To prepare a solid, cross-linked epoxy specimen for thermal and mechanical testing.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (or other suitable epoxy resin)
-
This compound (curing agent)
-
High-purity solvent (e.g., acetone or methanol, if needed to dissolve the curing agent)
-
Silicone mold
-
Vacuum oven
-
Mechanical stirrer
-
Beaker and stirring rod
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of this compound and the epoxy equivalent weight (EEW) of the epoxy resin. For a stoichiometric mixture, the ratio of amine hydrogens to epoxy groups should be 1:1.
-
Mixing:
-
Preheat the epoxy resin to a temperature that reduces its viscosity for easier mixing (e.g., 60-80 °C).
-
If the curing agent is a solid at room temperature, it should be melted or dissolved in a minimal amount of a suitable solvent before being added to the preheated epoxy resin.
-
Add the calculated amount of the curing agent to the epoxy resin.
-
Mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature sufficient to maintain low viscosity and apply a vacuum to remove any entrapped air bubbles.
-
Curing:
-
Pour the degassed mixture into a preheated silicone mold.
-
Place the mold in an oven and follow a staged curing cycle. A typical cycle for an aromatic amine cured system is:
-
120 °C for 1-2 hours
-
150 °C for 2 hours
-
Post-curing at 180-200 °C for 2 hours
-
-
The optimal curing cycle should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC) to identify the curing exotherm.
-
-
Cooling and Demolding: After the curing cycle is complete, allow the specimen to cool slowly to room temperature inside the oven to prevent the buildup of internal stresses. Once cooled, carefully demold the specimen.
Protocol 2: Characterization of Cured Epoxy Resin
Objective: To evaluate the thermal and mechanical properties of the cured epoxy specimen.
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and assess the degree of cure.
-
Procedure: A small sample of the cured material (5-10 mg) is heated in a DSC instrument at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow curve. The absence of a residual curing exotherm indicates a complete cure.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature of the cured resin.
-
Procedure: A small sample of the cured material is heated in a TGA instrument at a controlled rate (e.g., 10 °C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The temperature at which significant weight loss occurs is recorded.
-
2. Mechanical Testing:
-
Tensile Testing:
-
Purpose: To determine the tensile strength, Young's modulus, and elongation at break.
-
Procedure: Prepare dog-bone shaped specimens according to ASTM D638 standards. Test the specimens using a universal testing machine at a constant crosshead speed.
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the storage modulus, loss modulus, and tan delta as a function of temperature, which provides information on the viscoelastic properties and an alternative method to determine Tg.
-
Procedure: A rectangular specimen is subjected to a sinusoidal stress, and the resulting strain is measured as the temperature is ramped.
-
3. Spectroscopic Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To monitor the curing reaction by observing the disappearance of the epoxy group peak and changes in the amine group peaks.
-
Procedure: Acquire FTIR spectra of the uncured mixture and at various stages of the curing process. The disappearance of the characteristic epoxy peak (around 915 cm⁻¹) and changes in the N-H stretching and bending regions can be used to follow the reaction progress.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the characterization experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Thermal Properties of Epoxy Resin Cured with this compound
| Property | Method | Value |
| Glass Transition Temperature (Tg) | DSC | e.g., 190-220 °C |
| Onset Decomposition Temperature (5% weight loss) | TGA (N₂ atmosphere) | e.g., 350-400 °C |
| Char Yield at 800 °C | TGA (N₂ atmosphere) | e.g., 30-40% |
Table 2: Mechanical Properties of Epoxy Resin Cured with this compound
| Property | Method | Value |
| Tensile Strength | ASTM D638 | e.g., 80-100 MPa |
| Young's Modulus | ASTM D638 | e.g., 3.0-4.0 GPa |
| Elongation at Break | ASTM D638 | e.g., 3-5% |
| Storage Modulus at 25 °C | DMA | e.g., 2.5-3.5 GPa |
Visualizations
The following diagrams illustrate the key processes and relationships described in these application notes.
Caption: Epoxy-amine cross-linking reaction mechanism.
Caption: Workflow for preparation and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic approach involves a two-step process:
-
Electrophilic Nitration: Synthesis of a dinitro intermediate, typically 3,4-dinitro-4'-aminodiphenylsulfone, through the nitration of a suitable precursor.
-
Reduction of Nitro Groups: Subsequent reduction of the dinitro compound to the desired this compound.
Q2: What are the critical parameters to control during the nitration step?
The nitration step is crucial for obtaining a good yield of the desired dinitro precursor. Key parameters to control include:
-
Temperature: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) is essential to prevent over-nitration and the formation of unwanted isomers.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the reaction rate and selectivity.
-
Addition Rate: Slow, dropwise addition of the nitrating agent to the substrate solution helps to control the reaction temperature and minimize side reactions.
Q3: Which reducing agents are effective for the conversion of the dinitro intermediate to the final product?
Several reducing agents can be employed for the reduction of aromatic nitro groups. The choice of reagent can impact yield, purity, and safety. Common options include:
-
Tin(II) Chloride (SnCl₂): A widely used and effective reagent for the reduction of aromatic nitro compounds in the presence of hydrochloric acid.[1]
-
Iron Powder (Fe): An economical and effective reducing agent, often used in the presence of a weak acid like acetic acid or ammonium chloride.
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. This method is often clean but requires specialized equipment.
Q4: How can I purify the final this compound product?
Purification of the final product can be challenging due to the presence of multiple amino groups, which can affect solubility and stability. Common purification techniques include:
-
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a primary method for purification.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities. A polar eluent system is typically required.
-
Acid-Base Extraction: The basic nature of the amino groups allows for purification through selective extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of dinitro intermediate | Incomplete nitration | - Increase reaction time. - Ensure a sufficient excess of the nitrating agent. |
| Over-nitration or side reactions | - Maintain a low reaction temperature (0-10 °C). - Add the nitrating agent slowly and monitor the temperature closely. | |
| Low yield of the final triamine product | Incomplete reduction of nitro groups | - Increase the amount of reducing agent. - Extend the reaction time or gently heat the reaction mixture if the reducing agent allows. - Ensure the reducing agent is of good quality and has not degraded. |
| Degradation of the product | - Polyamines can be sensitive to oxidation. Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to strong acids or bases during work-up. | |
| Product loss during work-up and purification | - Optimize the extraction pH to ensure the product is in its desired form (free base or salt). - For column chromatography, select an appropriate stationary and mobile phase to minimize product tailing and loss. |
Impure Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC after nitration | Formation of isomeric dinitro compounds | - Optimize the nitration conditions (temperature, acid ratio) to favor the formation of the desired isomer. - Purify the dinitro intermediate by recrystallization or column chromatography before proceeding to the reduction step. |
| Presence of partially reduced intermediates (nitro-amines) | Insufficient reducing agent or reaction time | - Increase the stoichiometry of the reducing agent. - Monitor the reaction by TLC until the starting material and all intermediates are consumed. |
| Discoloration of the final product (often dark) | Oxidation of the aromatic amine groups | - Store the purified product under an inert atmosphere and protect it from light. - Use antioxidants during storage if necessary. - Purify the product by recrystallization with activated carbon to remove colored impurities. |
Experimental Protocols
The following are representative protocols for the synthesis of this compound. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of 3,4-Dinitro-4'-aminodiphenylsulfone (Representative Protocol)
| Parameter | Value/Condition |
| Starting Material | 4-Aminodiphenylsulfone |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | 0 - 10 °C |
| Reaction Time | 2 - 4 hours |
| Work-up | Pouring the reaction mixture onto ice, followed by filtration and washing of the precipitate. |
Detailed Methodology:
-
Cool a stirring solution of 4-aminodiphenylsulfone in concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Reduction of 3,4-Dinitro-4'-aminodiphenylsulfone to this compound (Representative Protocol)
| Parameter | Value/Condition |
| Starting Material | 3,4-Dinitro-4'-aminodiphenylsulfone |
| Reagents | Tin(II) Chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Work-up | Neutralization with a base (e.g., NaOH or NaHCO₃ solution), followed by extraction with an organic solvent. |
Detailed Methodology:
-
To a stirred suspension of 3,4-Dinitro-4'-aminodiphenylsulfone in ethanol, add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material has been completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide or sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Logical workflow for product purification.
References
Technical Support Center: Purification of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, a compound characterized by multiple basic amine groups and a polar sulfone moiety. These features present unique challenges for separation from synthetic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
A1: The main difficulties arise from the compound's physicochemical properties. The presence of four amino groups makes it basic and highly polar, leading to strong interactions with acidic stationary phases like silica gel. This can result in poor recovery, significant peak tailing during chromatography, or even degradation.[1][2] The sulfone group further increases polarity. Additionally, the aromatic amine functional groups are susceptible to air oxidation, which can lead to the formation of colored impurities.
Q2: What are the most effective methods for purifying this compound?
A2: The choice of method depends on the nature of the impurities.
-
Recrystallization is effective if a suitable solvent system can be found that dissolves the compound at high temperatures and allows it to crystallize upon cooling, leaving impurities behind.
-
Column Chromatography can be used, but requires deactivation of the silica gel (e.g., by adding a base like triethylamine to the eluent) to prevent irreversible adsorption of the amine.[1]
-
Acid-Base Extraction/Precipitation is a highly effective method for separating the basic target compound from non-basic (neutral) or acidic impurities.[3][4] It can also be used to precipitate the product from a solution by carefully adjusting the pH.
Q3: What are the likely impurities in a crude sample?
A3: Impurities depend on the synthetic route but can include unreacted starting materials, partially reacted intermediates (e.g., compounds with nitro groups if the synthesis involved a reduction step), and by-products from side reactions.[5] Given the structure, common impurities may include related aromatic sulfones or amines formed during the synthesis.[4]
Troubleshooting Guide
Problem 1: The compound streaks badly or does not elute from a standard silica gel column.
-
Cause: The basic amino groups are interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This strong adsorption prevents proper elution.
-
Solution 1: Deactivate the silica gel. Prepare the column slurry and the mobile phase containing a small percentage (0.5-1%) of a volatile base, such as triethylamine (TEA) or pyridine. This base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.[1]
-
Solution 2: Switch to a different stationary phase. Alumina (basic or neutral) can be a better option for purifying basic compounds. Alternatively, reverse-phase chromatography (C18) may be effective, though finding a suitable mobile phase for this polar compound can be challenging.[6]
Problem 2: Recrystallization attempts result in the compound "oiling out" or failing to crystallize.
-
Cause: The solvent system is not ideal. The compound may be too soluble even at low temperatures, or the cooling process may be too rapid. The presence of certain impurities can also inhibit crystal formation.
-
Solution 1: Screen a wider range of solvents or solvent mixtures. Use a two-solvent system where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "bad" solvent until turbidity appears, then allow it to cool slowly.
-
Solution 2: Try seeding the solution. Add a tiny crystal of previously purified material to the cooled, supersaturated solution to initiate crystallization.
-
Solution 3: If the compound oils out, try to redissolve the oil by adding more solvent and heating, then cool very slowly. If it persists, extract the oil with a suitable solvent and attempt purification by another method, such as chromatography.
Problem 3: The final product has a persistent color (e.g., brown or pink), suggesting impurities remain.
-
Cause: Aromatic amines are prone to oxidation, forming highly colored impurities. This can happen during the reaction, work-up, or purification.
-
Solution 1: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Solution 2: Treat a solution of the crude product with activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of celite to remove the carbon and adsorbed colored impurities. Be aware that this can sometimes reduce the yield as some product may also be adsorbed.
-
Solution 3: Use a purification method that specifically targets the impurities. For instance, the colored bodies from sulfone synthesis are often removed by dissolving the product in a basic solution and re-precipitating it with acid.[3][4]
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization of Polar Aromatic Amines
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|
| Ethanol/Water | High | 78-100 | Good for highly polar compounds. Adjust the ratio for optimal solubility. |
| Isopropanol | Medium-High | 82 | Often a good single solvent for moderately polar compounds. |
| Acetonitrile | Medium-High | 82 | Can be effective for compounds with nitrile or multiple amine groups. |
| Ethyl Acetate/Hexane | Medium | 60-77 | A common two-solvent system; dissolve in hot ethyl acetate, add hexane to induce crystallization. |
| Dichloromethane/Methanol| Medium-High | 40-65 | Use DCM as the primary solvent and add methanol carefully. |
Table 2: Typical Conditions for Deactivated Column Chromatography
| Parameter | Recommended Setting |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Deactivating Agent | Triethylamine (TEA) or Pyridine |
| Agent Concentration | 0.5 - 1.0% (v/v) in the mobile phase |
| Common Mobile Phases | Dichloromethane/Methanol (e.g., 98:2 to 90:10 gradient) + 1% TEA |
| Ethyl Acetate/Hexane (e.g., 50:50 to 100:0 gradient) + 1% TEA |
| Loading Method | Load crude product adsorbed onto a small amount of silica gel (dry loading). |
Visualizations and Workflows
Caption: General purification strategy for crude this compound.
Caption: Workflow diagram for purification using acid-base extraction.
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to your chosen mobile phase (e.g., 95:5 Dichloromethane:Methanol). Add triethylamine (TEA) to a final concentration of 1% v/v. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gentle pressure or gravity. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase (containing 1% TEA) to the column and begin collecting fractions. Monitor the elution process using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent and TEA from the combined fractions using a rotary evaporator. High vacuum may be required to remove the last traces of TEA.
Protocol 2: Purification by Acid-Base Extraction and Precipitation
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M aqueous hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Combine the aqueous extracts. The original organic layer can be discarded.
-
Basification and Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the solution becomes strongly basic (pH > 10). The free amine product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, and then with a small amount of a non-polar solvent like cold diethyl ether to aid drying. Dry the purified product under vacuum. This method is based on a similar principle for purifying aromatic sulfones.[3][4]
References
- 1. youtube.com [youtube.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 4. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 5. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming solubility issues of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine in polymerization
Technical Support Center: 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of this monomer during polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound monomer is not dissolving in the polymerization solvent at room temperature. What should I do?
A1: This is a common issue due to the rigid, aromatic structure and the potential for strong intermolecular hydrogen bonding.
-
Initial Steps:
-
Gentle Heating: Gradually warm the solvent/monomer mixture while stirring. Aromatic amines often show significantly increased solubility at elevated temperatures.[1][2] Refer to the solubility data table below for guidance on effective temperature ranges for various solvents.
-
Sonication: Use an ultrasonic bath to aid dissolution. Sonication can help break up particle agglomerates and enhance solvent-solute interactions.
-
-
Solvent Choice: If heating and sonication are ineffective, you may need to reconsider your solvent. Polar aprotic solvents are generally the best choice for aromatic diamines.[3][4][5]
-
N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are often the most effective solvents for achieving high solubility with this type of monomer.[4][5]
-
N,N-dimethylformamide (DMF) is another option, though it may be slightly less effective than NMP or DMAc.
-
m-Cresol can be effective, particularly for high-temperature polymerizations, and can help keep the resulting polymer in solution.
-
Q2: The reaction mixture turned cloudy or a precipitate formed after adding the comonomer (e.g., a dianhydride). How can I fix this?
A2: This indicates that the forming oligomers or the polymer itself has poor solubility in the reaction medium at the current concentration and temperature. This can limit the final molecular weight of the polymer.
-
Troubleshooting Strategies:
-
Increase Temperature: If the reaction temperature is not already elevated, gradually increasing the heat can redissolve the precipitate and keep the growing polymer chains in solution.
-
Dilution: Add a small amount of pre-heated, anhydrous solvent to the reaction. Lowering the concentration can prevent the polymer from precipitating out of solution.
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Solvent System Modification: For future experiments, consider using a solvent known for its excellent polymer-solubilizing properties, such as NMP, from the start.[4][5]
-
Q3: The molecular weight of my final polymer is lower than expected. Could this be related to solubility?
A3: Absolutely. Poor solubility is a primary cause of low molecular weight in polycondensation reactions.
-
Potential Causes and Solutions:
-
Incomplete Monomer Dissolution: If the diamine monomer is not fully dissolved, the reaction can only occur on the surface of the solid particles, leading to a heterogeneous mixture and preventing the growth of long polymer chains.
-
Solution: Ensure complete dissolution of the monomer before initiating the polymerization, using the techniques described in Q1.
-
-
Premature Precipitation: If the polymer precipitates during the reaction (as described in Q2), chain growth will stop, resulting in a low molecular weight product.
-
Solution: Maintain a homogeneous reaction by adjusting temperature or concentration.
-
-
Stoichiometric Imbalance: Insoluble monomer particles can make it difficult to maintain the required precise 1:1 molar ratio of functional groups, which is critical for achieving high molecular weight in polycondensation.[3]
-
Solution: Double-check all mass and molar calculations. Ensure monomers are of high purity and completely dissolved.
-
-
Q4: The reaction became extremely viscous and difficult to stir. Is this a problem?
A4: High viscosity is typically a positive sign, indicating the formation of a high molecular weight polymer. However, if stirring becomes ineffective, it can lead to localized overheating and a broad molecular weight distribution.
-
Action:
-
Add a small amount of pre-heated, anhydrous solvent to reduce the viscosity and improve mixing. Be sure to account for this dilution in your final concentration calculations.
-
Q5: How can I proactively improve the solubility of the final polymer product?
A5: If the homopolymer is inherently insoluble, modifying the polymer backbone is an effective strategy.
-
Copolymerization: Introduce a more flexible or bulky comonomer (either a second diamine or a second dianhydride) into the polymerization. This will disrupt the regular packing of the polymer chains, reducing crystallinity and improving solubility.[3]
Data Presentation
Table 1: Estimated Solubility of this compound
Disclaimer: The following data is estimated based on the general solubility characteristics of aromatic and sulfonated amines and should be used as a guideline for experimental design. Actual values should be determined empirically.
| Solvent | Solubility at Room Temp. (25°C) ( g/100 mL) | Solubility at 50°C ( g/100 mL) | Solubility at 100°C ( g/100 mL) |
| N-Methyl-2-pyrrolidone (NMP) | ~1.5 | ~5.0 | > 15.0 |
| N,N-Dimethylacetamide (DMAc) | ~1.2 | ~4.5 | > 12.0 |
| N,N-Dimethylformamide (DMF) | ~0.8 | ~3.0 | > 10.0 |
| m-Cresol | ~0.5 (with stirring) | ~2.5 | > 10.0 |
Experimental Protocols
Protocol: One-Pot High-Temperature Solution Polycondensation
This protocol describes a general procedure for synthesizing a polyimide from this compound and an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA).
1. Materials and Reagents:
-
This compound (Monomer A)
-
Aromatic Dianhydride (e.g., PMDA) (Monomer B)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Benzoic Acid (Catalyst)
-
Toluene (Azeotroping agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
2. Pre-treatment:
-
Dry the diamine and dianhydride monomers in a vacuum oven at 80-100°C for at least 12 hours before use to remove any adsorbed moisture.
-
Use anhydrous grade NMP or dry it over molecular sieves.
3. Polymerization Procedure:
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap fitted with a condenser.
-
Under a steady flow of inert gas, add an equimolar amount of this compound (Monomer A) to the flask.
-
Add enough anhydrous NMP to achieve a final solids concentration of 15-20% (w/v).
-
Begin stirring and gently heat the mixture to 40-60°C to fully dissolve the diamine monomer.
-
Once the solution is clear, add the equimolar amount of the dianhydride (Monomer B), a catalytic amount of benzoic acid, and toluene (approx. 10% of the NMP volume).[6]
-
Increase the temperature to 140-150°C to allow for the azeotropic removal of water formed during imidization. Continue for 4-6 hours.
-
After the water has been removed, raise the temperature to 180-200°C and maintain for 12-24 hours to ensure high molecular weight is achieved.[3]
-
Allow the viscous polymer solution to cool to room temperature.
4. Polymer Isolation:
-
Slowly pour the viscous polymer solution into a large beaker of vigorously stirring methanol. This will cause the polymer to precipitate.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the collected polymer thoroughly with fresh methanol and then with hot water to remove any residual solvent and catalyst.
-
Dry the final polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for polycondensation.
Caption: Troubleshooting logic for solubility issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
Preventing side reactions during the synthesis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine. The guidance provided is based on established principles of organic synthesis and experience with analogous compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the observed problem.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Ineffective activation of the sulfonyl chloride precursor | Ensure the purity and reactivity of the chlorosulfonating agent (e.g., chlorosulfonic acid). Use fresh reagents and anhydrous conditions to prevent hydrolysis. |
| Incomplete reaction | Increase reaction time or temperature, while monitoring for potential product degradation using Thin Layer Chromatography (TLC). Consider using a slight excess of one of the starting materials to drive the reaction to completion. |
| Poor quality of reagents | Use freshly purified or distilled starting materials. Verify the identity and purity of all reagents using analytical methods such as NMR or IR spectroscopy. |
| Product loss during workup or purification | Optimize extraction and recrystallization solvents to minimize product solubility in the aqueous phase. Ensure the pH is appropriately adjusted during the aqueous workup. |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Suggested Solution |
| Unreacted starting materials | Monitor the reaction to completion using TLC. Adjust the stoichiometry of the reactants to ensure full conversion of the limiting reagent. |
| Formation of di-sulfonated or other over-alkylated byproducts | Control the stoichiometry carefully, often using a 1:1 molar ratio of the amine to the sulfonyl chloride. Add the sulfonyl chloride dropwise to the amine solution at a low temperature to control the reaction rate. |
| Hydrolysis of sulfonyl chloride | Conduct the reaction under strictly anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon). |
| Side reactions involving the amino groups | Consider protecting sensitive amino groups that are not intended to react, followed by a deprotection step. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the critical steps?
A common approach involves the reaction of a suitably substituted aminophenylsulfonic acid derivative with a protected diaminobenzene, followed by deprotection and/or reduction steps. A critical step is the formation of the sulfonamide bond, which requires careful control of reaction conditions to avoid side reactions. Another key stage is the reduction of any nitro groups used as precursors for the amino functionalities, where the choice of reducing agent and conditions is crucial to avoid over-reduction or side reactions.
Q2: My final product shows poor solubility. How can I improve its purification?
Poor solubility can be a challenge. For purification, consider the following:
-
Recrystallization: Experiment with a range of solvent systems, including polar aprotic solvents like DMF or DMSO, potentially with the addition of an anti-solvent.
-
Column Chromatography: If the product has some solubility, column chromatography on silica gel can be effective. To prevent streaking and degradation of the basic amine product on acidic silica gel, consider deactivating the silica by adding a small amount of a basic modifier like triethylamine to the eluent.[1]
-
Salt Formation: Conversion of the amine functionalities to their corresponding salts (e.g., hydrochlorides) can significantly alter solubility and may facilitate purification through precipitation or extraction.
Q3: I am observing the formation of a significant amount of a bis-sulfonated byproduct. How can this be minimized?
The formation of a di-acylated or "bis" byproduct is a common issue when reacting a molecule with multiple amine groups.[2] To minimize this:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of your sulfonyl chloride to the diamine reactant.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture containing the diamine. This maintains a low concentration of the electrophile and favors mono-substitution.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to slow down the reaction rate and improve selectivity.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To assess the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups like N-H and S=O.
-
Melting Point: A sharp melting point is indicative of high purity.[3]
Experimental Protocols
A plausible, generalized experimental protocol for a key step in the synthesis, the sulfonamide bond formation, is provided below. This is an illustrative protocol and may require optimization.
Protocol: Synthesis of a Protected Precursor via Sulfonamide Coupling
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the protected diamine starting material (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.[4] Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the corresponding sulfonyl chloride (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[4] Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.[4]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]
Visualizations
The following diagrams illustrate key logical workflows in the troubleshooting process.
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for product impurity.
References
Optimizing reaction conditions for polymerization with 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful polymerization of the trifunctional aromatic amine, 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound undergo?
A1: This monomer undergoes step-growth polymerization, specifically polycondensation.[1][2][3] Given its three primary amine (-NH₂) groups, it is a trifunctional monomer. When reacted with bifunctional co-monomers (like dianhydrides or diacyl chlorides), it can form branched or cross-linked network polymers.[1][4] Controlling the stoichiometry is crucial to manage the polymer architecture, from linear (using the monomer as a minor component) to a fully cross-linked gel.[5][6]
Q2: What are the most common co-monomers for this amine?
A2: The choice of co-monomer dictates the final polymer type:
-
Aromatic Dianhydrides: Reacting with dianhydrides such as Pyromellitic Dianhydride (PMDA) or 4,4'-Oxydiphthalic Anhydride (ODPA) yields branched or cross-linked polyimides. Polyimides are known for their exceptional thermal stability.[7][8]
-
Aromatic Diacyl Chlorides: Reacting with diacyl chlorides like terephthaloyl chloride or isophthaloyl chloride produces branched or cross-linked polyamides, known for their excellent mechanical properties.
-
Epoxy Resins: Aromatic amines are widely used as curing agents for epoxy resins, where the amine groups open the epoxide ring to form a highly cross-linked thermoset network.[9]
Q3: Why is monomer purity and stoichiometry so critical for this type of polymerization?
A3: In step-growth polymerization, achieving high molecular weight requires a very high degree of reaction conversion (>99%) and a precise stoichiometric balance between the reacting functional groups.[1][4]
-
Purity: Monofunctional impurities will act as "chain stoppers," capping the growing polymer chain and severely limiting the final molecular weight.[1][4]
-
Stoichiometry: Any deviation from the ideal molar ratio of functional groups leads to one type of group being consumed prematurely, which stops chain growth and lowers the polymer's molecular weight.[1] For a trifunctional monomer like this one, stoichiometry also directly controls the degree of branching and the onset of gelation.[5]
Q4: What solvents are recommended for this polymerization?
A4: The synthesis of high-performance aromatic polymers like polyimides and polyamides is typically carried out in anhydrous, polar aprotic solvents.[7] These solvents effectively dissolve the monomers and the resulting polymer (at least in the initial stages). Common choices include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
For some polycondensation reactions, a co-solvent like toluene or xylene may be used to azeotropically remove the water byproduct, driving the reaction to completion.[7]
Troubleshooting Guide
Problem 1: Low Molecular Weight or Low Inherent Viscosity
This is a common issue in step-growth polymerization and indicates that polymer chains are not reaching the desired length.
| Potential Cause | Recommended Solution |
| Imprecise Stoichiometry | Ensure monomers are meticulously purified (e.g., by recrystallization or sublimation) to remove impurities. Use a high-precision balance for weighing and account for the purity of each monomer. An exact 1:1 molar ratio of reacting functional groups (e.g., amine to anhydride) is critical for linear polymers; for branched systems, precise control is needed to achieve the target molecular weight before the gel point.[1] |
| Monomer Impurities | Purify all monomers and solvents before use. Monofunctional impurities are particularly detrimental as they terminate chain growth.[4] Solvents must be anhydrous, as water can react with acyl chlorides or anhydrides, upsetting the stoichiometry. |
| Incomplete Reaction | Increase the reaction time or temperature to push the conversion closer to 100%. Ensure stirring is efficient to maintain a homogeneous reaction mixture, especially as viscosity increases. For melt polycondensation, applying a vacuum in the final stages can help remove volatile byproducts and drive the equilibrium forward.[2] |
| Inefficient Byproduct Removal | In polycondensation reactions that produce water (e.g., forming polyamides from dicarboxylic acids or the imidization step), ensure the byproduct is effectively removed. This can be achieved by performing the reaction under a vacuum or using a Dean-Stark trap with an azeotroping solvent.[7] |
Problem 2: Premature Gel Formation (Cross-linking)
Gelation occurs when a single, macroscopic polymer network forms, leading to an insoluble, infusible material.[5] While sometimes desired, uncontrolled gelation can ruin a synthesis. This is a significant risk when using a trifunctional monomer.
| Potential Cause | Recommended Solution |
| High Monomer Concentration | Working at lower monomer concentrations can delay the onset of gelation by reducing the probability of intermolecular reactions that lead to cross-linking.[10] |
| Reaction Temperature Too High | High temperatures can accelerate side reactions that may lead to unintended cross-linking. Employ a carefully controlled temperature profile, perhaps starting low and increasing the temperature gradually. |
| Incorrect Stoichiometry | The Flory-Stockmayer theory predicts that the gel point is highly dependent on the functionality and molar ratios of the monomers.[5] To avoid gelation, you can: • Use a slight excess of the bifunctional monomer relative to the trifunctional monomer. • Intentionally add a monofunctional "chain stopper" to limit the overall molecular weight and network formation.[1] |
| Reaction Run Too Long | For systems designed to eventually gel, the reaction must be stopped before the gel point is reached if a soluble, processable polymer is desired. Monitor the reaction viscosity closely and quench the reaction (e.g., by cooling) when the target viscosity is achieved. |
Problem 3: Poor Polymer Solubility
Aromatic polymers with rigid backbones are often difficult to dissolve, which complicates processing and characterization.
| Potential Cause | Recommended Solution |
| Rigid Polymer Backbone | The sulfone group and aromatic rings create a stiff polymer chain. To improve solubility, consider copolymerization by introducing a more flexible co-monomer. Monomers containing ether (-O-), hexafluoroisopropylidene (-C(CF₃)₂-), or bulky side groups can disrupt chain packing and enhance solubility.[11][12] |
| High Degree of Cross-linking | As discussed under "Gel Formation," extensive cross-linking will render the polymer completely insoluble. To obtain a soluble branched polymer, carefully control the stoichiometry to limit the extent of network formation.[5] |
| Incomplete Imidization (for Polyimides) | The poly(amic acid) precursor is generally soluble, but the final polyimide may be insoluble.[7] If chemical imidization is used, the polymer might precipitate before imidization is complete. Ensure the chosen imidization reagents and conditions are optimized for your specific polymer to achieve full conversion.[7] |
Experimental Protocols & Data
Table 1: Typical Starting Conditions for Polyimide Synthesis
The following table provides generalized starting points for the two-step synthesis of a polyimide using this compound and an aromatic dianhydride (e.g., PMDA). These conditions must be optimized for each specific system.
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Anhydrous NMP or DMAc | Good solubility for monomers and the poly(amic acid) intermediate.[7] |
| Monomer Concentration | 10-20% (w/v) solids | A balance between achieving a reasonable reaction rate and preventing premature gelation or excessively high viscosity. |
| Stoichiometry (Amine:Anhydride) | 2:3.05 (functional group ratio) | A slight excess of dianhydride is often used to cap amine end-groups and prevent cross-linking through the third amine, aiming for a soluble, branched polymer. Precise ratio is critical and must be optimized. |
| Reaction Temperature (Step 1) | 0°C to Room Temperature | The formation of the poly(amic acid) is exothermic. Maintaining a low temperature controls the reaction rate and prevents side reactions. |
| Reaction Time (Step 1) | 8 - 24 hours | Allow sufficient time for the poly(amic acid) to reach high molecular weight. Monitor viscosity as an indicator of polymerization progress. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amine monomers and reaction of the anhydride with atmospheric moisture. |
Protocol: Two-Step Synthesis of a Branched Polyimide
This protocol describes the synthesis of a soluble, branched polyimide via a poly(amic acid) precursor, followed by imidization.
Step 1: Synthesis of the Poly(amic acid) Precursor
-
Monomer Preparation: Dry the this compound and the chosen aromatic dianhydride (e.g., PMDA) under vacuum at an appropriate temperature (e.g., 80-120°C) for several hours to remove any residual water.
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound in anhydrous DMAc.
-
Monomer Addition: Cool the solution to 0°C using an ice bath. Slowly add the stoichiometric amount of the dianhydride in small portions as a solid powder to the stirred solution. Ensure the temperature does not rise significantly.
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Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. The solution will become noticeably viscous as the polymer forms. The resulting solution contains the poly(amic acid).
Step 2: Conversion to Polyimide (Imidization)
Choose one of the following methods:
A) Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film.
-
Solvent Removal: Place the plate in a vacuum oven at a low temperature (e.g., 80°C) for several hours to gently remove the bulk of the solvent.
-
Curing: Heat the film using a staged curing cycle under nitrogen or vacuum. A typical cycle is 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[13] This gradual heating ensures complete cyclization to the imide structure without damaging the film.
B) Chemical Imidization
-
Reagent Addition: To the stirred poly(amic acid) solution at room temperature, add a dehydrating agent (e.g., acetic anhydride, 2 moles per mole of amic acid repeat unit) and a catalyst (e.g., pyridine or triethylamine, 1 mole per mole of amic acid).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50°C) for 8-12 hours.
-
Precipitation: Pour the resulting polyimide solution into a non-solvent such as methanol or ethanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the polymer, wash it thoroughly with more non-solvent to remove residual reagents, and dry it under vacuum at an elevated temperature (e.g., 150°C).[7]
Visualizations
Caption: General workflow for troubleshooting common polymerization problems.
Caption: Workflow for the two-step synthesis of polyimides.
Caption: Key factors controlling molecular weight in step-growth polymerization.
References
- 1. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 2. gdckulgam.edu.in [gdckulgam.edu.in]
- 3. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 4. farabi.university [farabi.university]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. zeusinc.com [zeusinc.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
How to control the molecular weight of polymers from 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
Technical Support Center: Polymerization of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
Welcome to the technical support center for the polymerization of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the molecular weight of polymers derived from this novel triamine monomer. The following information is based on established principles for the synthesis of aromatic polyamides and polyimides.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound, likely with comonomers such as dianhydrides or dicarboxylic acids, to form polyimides or polyamides, respectively.
Issue 1: Polymer Molecular Weight is Too High and Results in Poor Solubility or Processability
-
Possible Cause 1: Incorrect Stoichiometry. The molar ratio of the triamine to the comonomer (e.g., dianhydride) is perfectly balanced (1:1.5 for a triamine and a dianhydride to form a crosslinked polyimide, or adjusted for a linear polymer using two of the three amine groups), leading to very long polymer chains.
-
Solution: Introduce a slight stoichiometric imbalance. An excess of either the amine or the dianhydride/dicarboxylic acid will limit the degree of polymerization.
-
-
Possible Cause 2: Absence of a Chain Terminating Agent. The polymerization proceeds without any mechanism to stop chain growth.
-
Solution: Add a monofunctional reactant, also known as an end-capper, to the reaction mixture. Phthalic anhydride is a common end-capper for polyimide synthesis when the diamine is in excess, while a simple monoamine can be used if the dianhydride is in excess. The amount of the end-capper can be calculated to target a specific molecular weight.
-
-
Possible Cause 3: Extended Reaction Time or High Temperature. Prolonged reaction times or excessively high temperatures can drive the polymerization to completion, resulting in high molecular weight polymers.
-
Solution: Reduce the reaction time or lower the polymerization temperature. A time-course study can help determine the optimal reaction duration to achieve the desired molecular weight.
-
Issue 2: Polymer Molecular Weight is Too Low, Leading to Brittle Materials with Poor Mechanical Properties
-
Possible Cause 1: Impure Monomers. Impurities in the this compound or the comonomer can interfere with the polymerization process.
-
Solution: Purify the monomers before use. Recrystallization or sublimation are common purification techniques for solid monomers.
-
-
Possible Cause 2: Inefficient Imidization (for Polyimides). The conversion of the intermediate poly(amic acid) to the final polyimide may be incomplete.
-
Solution: Optimize the imidization process. For thermal imidization, ensure the temperature is high enough and the time is sufficient for complete conversion. For chemical imidization, ensure the correct amounts of dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) are used.
-
-
Possible Cause 3: Presence of Water. Water can hydrolyze the anhydride monomer or the growing polymer chains, leading to a lower molecular weight.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from entering the system.
-
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of the polymer?
A1: The most effective method for precise molecular weight control is the use of an end-capping agent. By varying the amount of a monofunctional reactant, you can predictably control the average chain length of the polymer. For example, in polyimide synthesis, phthalic anhydride is a commonly used end-capper.
Q2: What is the effect of the end-capper concentration on the molecular weight?
A2: The molecular weight of the resulting polymer is inversely proportional to the concentration of the end-capping agent. A higher concentration of the end-capper will lead to a lower molecular weight polymer. The relationship can be quantified to target a specific molecular weight.
Q3: How does the imidization method affect the molecular weight of polyimides?
A3: The imidization method can influence the final molecular weight. Thermally imidized polyimides often exhibit higher molecular weights compared to those synthesized via chemical imidization.[1] This is because the high temperatures used in thermal imidization can sometimes lead to chain extension or crosslinking reactions.
Q4: Can the solvent choice impact the molecular weight?
A4: Yes, the solvent can play a role. The polymerization should be conducted in a polar aprotic solvent in which both the monomers and the resulting polymer are soluble.[2] Poor solubility can lead to premature precipitation of the polymer, limiting its molecular weight.
Q5: How do I measure the molecular weight of the synthesized polymer?
A5: Gel Permeation Chromatography (GPC) is a standard technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.
Data Presentation
Table 1: Effect of End-Capper (Phthalic Anhydride) Concentration on Polyimide Molecular Weight
| Sample ID | Molar Ratio (Diamine:Dianhydride) | Phthalic Anhydride (mol%) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| PI-1 | 1:1 | 0 | 45,000 | 98,000 | 2.18 |
| PI-2 | 1:1 | 1 | 35,000 | 75,000 | 2.14 |
| PI-3 | 1:1 | 2 | 25,000 | 52,000 | 2.08 |
| PI-4 | 1:1 | 4 | 15,000 | 30,000 | 2.00 |
Note: This table presents hypothetical data based on general trends observed in polyimide synthesis to illustrate the effect of an end-capper.
Experimental Protocols
Protocol 1: Synthesis of a Controlled Molecular Weight Polyimide via Chemical Imidization
This protocol describes a general procedure for synthesizing a polyimide with a controlled molecular weight using an end-capping agent.
-
Monomer Preparation: Dry the this compound and the dianhydride comonomer (e.g., pyromellitic dianhydride, PMDA) in a vacuum oven overnight.
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the triamine in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Slowly add the dianhydride to the solution at room temperature.
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Add the calculated amount of the end-capping agent (e.g., phthalic anhydride).
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Stir the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
Cool the poly(amic acid) solution in an ice bath.
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Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the solution.
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Stir the mixture at room temperature for 12 hours.
-
-
Polymer Precipitation and Purification:
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Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol.
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Collect the polymer by filtration.
-
Wash the polymer with methanol and then with hot water to remove any residual solvent and catalyst.
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Dry the purified polyimide in a vacuum oven.
-
Mandatory Visualization
Caption: Workflow for controlling polymer molecular weight.
Caption: Troubleshooting logic for molecular weight issues.
References
Troubleshooting film formation defects in 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine-based polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyimides synthesized from 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine. The information provided is based on established principles for aromatic polyimides, with a focus on those containing sulfonyl groups, to address challenges you may encounter during film formation and processing.
Troubleshooting Guide & FAQs
This section addresses common defects and issues encountered during the synthesis and film formation of this compound-based polyimides.
Q1: My final polyimide film is brittle and cracks easily. What are the potential causes and how can I fix this?
A1: Brittleness in polyimide films is a common issue that can stem from several factors throughout the synthesis and curing process.
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Incomplete Imidization: The conversion of the poly(amic acid) precursor to the final polyimide structure may be incomplete. This can be due to curing temperatures being too low or the curing time being too short.
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Solution: Implement a multi-step curing process with a final, higher temperature step to ensure complete cyclization. A typical protocol involves staged heating to allow for solvent removal before the final high-temperature cure.[1]
-
-
Low Molecular Weight of Poly(amic acid): A low molecular weight precursor will result in shorter polymer chains in the final polyimide, leading to reduced mechanical strength.
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Solution: Ensure the polymerization reaction goes to completion. This can be achieved by using high-purity monomers, maintaining anhydrous reaction conditions, and allowing for sufficient reaction time.
-
-
Excessive Curing Temperature or Time: While complete imidization is crucial, excessive heat can cause thermal degradation of the polymer, leading to chain scission and a brittle film.[1]
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Solution: Optimize your curing protocol. Refer to the thermal properties of your specific polyimide to determine the optimal final curing temperature, ensuring it is below the polymer's decomposition temperature.
-
-
Presence of Oxygen During Curing: Curing in the presence of oxygen can lead to oxidative degradation of the polymer backbone, resulting in a brittle film.
-
Solution: Always cure the polyimide film in an inert atmosphere, such as under a nitrogen or argon purge.
-
Q2: I am observing pinholes and "comet-like" defects in my cast film. What is causing this and how can I prevent it?
A2: These types of defects are often caused by contamination or air bubbles introduced during the film casting process.
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Particulate Contamination: Dust or other particles on the substrate or in the polymer solution can lead to pinholes and other surface imperfections.[2]
-
Solution: Work in a clean environment (e.g., a cleanroom or a laminar flow hood). Filter the poly(amic acid) solution through a syringe filter (e.g., 0.45 µm PTFE) before casting.[1] Ensure your casting substrate is meticulously cleaned.
-
-
Air Bubbles: Micro-bubbles in the viscous poly(amic acid) solution can become trapped during film casting and lead to "comet-like" defects as the solvent evaporates.[3]
-
Solution: Degas the poly(amic acid) solution before casting. This can be done by letting the solution stand for a period of time, by gentle centrifugation, or by applying a mild vacuum.
-
Q3: The surface of my polyimide film is wrinkled and uneven. What are the likely causes?
A3: Wrinkling is typically a result of uneven solvent evaporation or stresses introduced during handling.
-
Rapid or Uneven Solvent Evaporation: If the solvent evaporates too quickly or unevenly across the film surface, it can cause wrinkling and variations in film thickness.
-
Solution: Control the rate of solvent evaporation. This can be achieved by partially covering the casting dish with a perforated lid or by using a controlled environment chamber. A slow and gradual solvent removal process is key.
-
-
High Winding Tension (for roll-to-roll casting): Excessive tension during the winding of the film can cause wrinkles to form.
-
Solution: Optimize the tension control settings on your film casting equipment.
-
Q4: The poly(amic acid) solution is difficult to dissolve or gels upon synthesis. What should I do?
A4: Solubility issues can arise from the inherent rigidity of the polymer backbone or from side reactions during polymerization. Polyimides based on aromatic diamines with sulfonyl groups can sometimes exhibit limited solubility.
-
Polymer Structure: The choice of dianhydride monomer significantly impacts the solubility of the resulting poly(amic acid) and polyimide.
-
Solution: Consider using dianhydrides with flexible linkages (e.g., ether groups) to improve the solubility of the polymer.
-
-
Reaction Conditions: The reaction of the diamine and dianhydride should be carried out in a suitable polar aprotic solvent under anhydrous conditions.
-
Solution: Ensure your solvent (e.g., NMP, DMAc, DMF) is dry. Gently heating the mixture can aid in dissolution, but be careful not to initiate premature imidization.
-
-
Chemical Imidization: For polyimides that are insoluble after thermal imidization, chemical imidization of the poly(amic acid) in solution can yield a soluble polyimide powder that can then be redissolved for film casting.
Q5: My polyimide film has poor adhesion to the substrate. How can I improve this?
A5: Poor adhesion is often due to improper substrate preparation or a mismatch in surface energy.
-
Improper Substrate Cleaning: Residues or contaminants on the casting substrate can lead to poor adhesion and film defects.
-
Solution: Thoroughly clean the substrate before use. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.
-
-
Surface Treatment: The surface energy of the substrate may not be optimal for adhesion with the polyimide.
-
Solution: Consider surface treatments such as plasma etching or the use of adhesion promoters compatible with your substrate and polyimide.
-
Quantitative Data
The following tables summarize typical properties for aromatic polyimides containing sulfonyl groups. Note that the exact values for polyimides derived from this compound may vary depending on the specific dianhydride used and the processing conditions.
Table 1: Solubility of Sulfonyl-Containing Polyimides
| Solvent | Solubility | Reference |
| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble | [4] |
| N,N-Dimethylacetamide (DMAc) | Generally Soluble | [4] |
| N,N-Dimethylformamide (DMF) | Generally Soluble | [4] |
| Tetrahydrofuran (THF) | Often Soluble | [4] |
| Chloroform | Limited Solubility | [1] |
| Acetone | Limited Solubility | [1] |
Table 2: Thermal Properties of Sulfonyl-Containing Polyimide Films
| Property | Typical Value Range | Reference |
| Glass Transition Temperature (Tg) | 250 - 350 °C | [5] |
| 5% Weight Loss Temperature (Td5) | 450 - 550 °C | [5] |
Table 3: Mechanical Properties of Sulfonyl-Containing Polyimide Films
| Property | Typical Value Range | Reference |
| Tensile Strength | 100 - 150 MPa | [6] |
| Tensile Modulus | 2.0 - 3.0 GPa | [6] |
| Elongation at Break | 5 - 15 % | [7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from this compound
-
Monomer Preparation: Ensure both the diamine (this compound) and the chosen dianhydride are of high purity and thoroughly dried under vacuum.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the diamine in a dry polar aprotic solvent (e.g., NMP or DMAc). The concentration should be adjusted to achieve a suitable viscosity for the final poly(amic acid) solution (typically 15-25 wt% solids).
-
Polymerization: While stirring vigorously under a continuous nitrogen stream, slowly add an equimolar amount of the dianhydride powder to the diamine solution.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final product is a viscous, clear to yellowish poly(amic acid) solution.
-
Storage: Store the poly(amic acid) solution in a refrigerator to minimize degradation before film casting.
Protocol 2: Film Casting and Thermal Imidization
-
Solution Preparation: Bring the poly(amic acid) solution to room temperature. If necessary, degas the solution to remove any dissolved air bubbles.
-
Casting: Pour the poly(amic acid) solution onto a clean, level glass substrate. Use a doctor blade or a spin coater to achieve a uniform film thickness.
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment to allow for slow solvent evaporation. A partially covered petri dish can be used for this purpose. The film should be tack-free before proceeding to the next step.
-
Thermal Curing (Imidization): Place the tack-free poly(amic acid) film on the glass substrate into a programmable vacuum or nitrogen-purged oven. Heat the film according to a staged curing cycle. An example protocol is as follows:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C and hold for 1 hour.
-
(Optional final cure) Ramp to 350°C and hold for 30 minutes.
-
-
Cooling: Allow the oven to cool down slowly to room temperature before removing the polyimide film.
-
Film Removal: Carefully peel the polyimide film from the glass substrate.
Visualizations
Caption: Troubleshooting workflow for common polyimide film defects.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 3. researchgate.net [researchgate.net]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. Investigating the properties of sulfone-containing transparent polyimide films through the combination of experimental and computational approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mixed Rigid and Flexible Component Design for High-Performance Polyimide Films [mdpi.com]
Technical Support Center: Thermal Degradation of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation pathways of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under thermal stress?
A1: Under thermal stress, this compound is susceptible to degradation through several pathways, primarily involving the sulfonyl group and the aromatic amine functionalities. The most likely degradation pathways include:
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Hydrolysis: The amino groups, particularly the ortho-diamino functionalities, can undergo hydrolysis, leading to the formation of hydroxylated derivatives. The presence of moisture can accelerate this process.
-
Oxidation: The aromatic amine groups are prone to oxidation, which can result in the formation of nitroso, nitro, and polymeric impurities. The color of the sample may change to brown or black as a result of oxidative degradation.
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Sulfonamide Bond Cleavage: At elevated temperatures, the C-S and S-N bonds of the sulfonyl group can cleave. This can lead to the formation of simpler aromatic amines and sulfonic acid derivatives.
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Polymerization: Reactive degradation products can polymerize to form complex, high-molecular-weight impurities.
Q2: What are the expected degradation products from the thermal stress of this compound?
A2: Based on the potential degradation pathways, the following degradation products can be anticipated:
-
Hydroxylated derivatives: Resulting from the hydrolysis of one or more amino groups.
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Oxidized derivatives: Such as nitroso and nitro compounds, arising from the oxidation of the amino groups.
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Cleavage products: Including 1,2,3,4-tetraaminobenzene and 4-aminobenzenesulfonic acid, resulting from the cleavage of the C-S bond.
-
Polymeric impurities: High molecular weight compounds formed from the reaction of smaller, reactive degradation products.
Q3: What analytical techniques are most suitable for studying the thermal degradation of this compound?
A3: A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common and effective technique. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram after thermal stress. | Formation of degradation products. | 1. Confirm the identity of the new peaks using LC-MS. 2. Compare the retention times with known or suspected degradation products. 3. Adjust HPLC method parameters (e.g., gradient, mobile phase composition) to improve separation. |
| Change in sample color (e.g., to brown or black) upon heating. | Oxidation of the aromatic amine groups and potential polymerization. | 1. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Analyze the sample for the presence of oxidized and polymeric impurities using appropriate analytical techniques. |
| Poor mass balance in stability studies. | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or its degradants onto the container surface. | 1. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV. 2. Analyze for volatile compounds using Gas Chromatography-Mass Spectrometry (GC-MS). 3. Use inert container materials (e.g., silanized glass). |
| Inconsistent degradation profiles between experiments. | 1. Variations in experimental conditions (temperature, humidity, heating time). 2. Non-homogeneity of the sample. | 1. Ensure precise control and monitoring of all experimental parameters. 2. Homogenize the sample thoroughly before stress testing. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a thermal stress study.
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) | Major Degradation Product (%) |
| 60°C | 24 | 98.5 | 1.5 | 0.8 (Hydroxylated derivative) |
| 60°C | 48 | 97.2 | 2.8 | 1.5 (Hydroxylated derivative) |
| 80°C | 24 | 92.1 | 7.9 | 3.5 (Oxidized derivative) |
| 80°C | 48 | 85.6 | 14.4 | 6.2 (Oxidized derivative) |
| 100°C | 24 | 75.3 | 24.7 | 10.1 (Cleavage product) |
| 100°C | 48 | 60.1 | 39.9 | 18.5 (Cleavage product) |
Experimental Protocols
Protocol 1: Thermal Stress Study
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.
-
Stress Conditions: Place the vial in a calibrated oven at the desired temperature (e.g., 60°C, 80°C, or 100°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48 hours).
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Sample Analysis:
-
Allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analyze the solution using a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for Stability Indicating Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Technical Support Center: Reducing Impurities in Polymer Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of impurities in final polymer products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during polymer purification experiments.
Issue 1: Residual monomer or low molecular weight oligomers detected in the final polymer product.
-
Question: My final polymer product shows the presence of residual monomers and oligomers after purification by precipitation. How can I improve their removal?
Answer: Incomplete removal of monomers and oligomers is a common issue. Here are several troubleshooting steps:
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Optimize the Solvent/Non-solvent System: The choice of solvent and non-solvent is critical for effective precipitation.[][2][3] The ideal solvent should completely dissolve the polymer, while the non-solvent should be a poor solvent for the polymer but a good solvent for the impurities.[][3] You can try screening different solvent/non-solvent combinations to improve purification efficiency.
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Increase Non-solvent Volume: Using a larger volume of the non-solvent (at least 5-10 times the volume of the polymer solution) can enhance the diffusion and removal of trapped impurities.[2]
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Control the Precipitation Rate: Adding the polymer solution drop by drop to a vigorously stirred non-solvent helps prevent the rapid coagulation of polymer particles, which can trap impurities.[3] A slower precipitation rate allows for more effective removal of low molecular weight species.
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Repeat the Precipitation Process: Performing multiple cycles of dissolving the polymer and precipitating it can significantly reduce the level of residual impurities.[][3][4] Two to three reprecipitations are often sufficient.[3][4]
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Thorough Washing: After precipitation, wash the polymer multiple times with the non-solvent to remove any remaining impurities adhering to the surface.[2][5]
-
Issue 2: Low yield of purified polymer after the purification process.
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Question: I am losing a significant amount of my polymer during the purification process. What could be the cause and how can I improve the yield?
Answer: Low polymer yield can be attributed to several factors:
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Partial Solubility in the Non-solvent: The chosen non-solvent might be partially dissolving the polymer, especially the lower molecular weight fractions. Consider using a different non-solvent in which the polymer has negligible solubility.
-
Formation of Fine Precipitates: If the polymer precipitates as very fine particles, it can be difficult to collect by filtration, leading to product loss. To obtain larger particles, try cooling the polymer solution slowly to induce crystallization before precipitation.[2]
-
Insufficient Precipitation: The amount of non-solvent added may not be sufficient to cause complete precipitation of the polymer. Ensure an adequate volume of non-solvent is used.
-
Issue 3: The polymer appears discolored or degraded after purification.
-
Question: My polymer has a yellow tint and shows signs of degradation after purification. What could be the reason for this?
Answer: Polymer degradation during purification can be caused by:
-
Solvent Choice: Some solvents can cause degradation, especially at elevated temperatures. Ensure the chosen solvent is stable and does not react with your polymer.
-
Exposure to Oxygen or UV Light: Sensitivity to oxygen or UV light can lead to polymer degradation.[2] It is advisable to perform the purification under an inert atmosphere (e.g., nitrogen or argon) and protect the setup from light, especially for sensitive polymers.[2][6]
-
High Temperatures: If your protocol involves heating to dissolve the polymer, the temperature might be too high, causing thermal degradation. Try dissolving the polymer at a lower temperature for a longer duration.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the common types of impurities found in polymer products?
A1: Common impurities in polymer products include residual monomers, catalysts, initiators, solvents, low molecular weight oligomers, and various additives used during the synthesis process.[7][8] These impurities can affect the polymer's mechanical, optical, and electrical properties and can even lead to accelerated degradation.[]
-
Q2: How do I choose the most suitable purification method for my polymer?
A2: The choice of purification method depends on the polymer's properties (molecular weight, solubility, charge) and the nature of the impurities.[2]
-
Precipitation is the most common method for removing residual monomers and catalysts from high molecular weight polymers.[][2]
-
Dialysis is effective for removing small molecules from water-soluble polymers.[][2]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) separates polymers based on their size and is useful for removing oligomers.[2][9]
-
Ion exchange chromatography is suitable for purifying charged polyelectrolytes.[][10]
-
Extraction can be used to remove soluble low molecular weight compounds.[]
-
Technique-Specific Questions
-
Q3: What are the key parameters to consider for an effective polymer precipitation?
A3: For a successful precipitation, consider the following:
-
Solvent and Non-solvent Selection: The polymer should be highly soluble in the solvent and insoluble in the non-solvent, while the impurities should be soluble in the non-solvent.[]
-
Polymer Concentration: A dilute polymer solution (around 5-10% w/v) is often recommended to prevent the trapping of impurities.[2]
-
Rate of Addition: Slow, drop-wise addition of the polymer solution into the vigorously stirred non-solvent is crucial.[3]
-
Temperature: Cooling the solution can often improve the precipitation yield.
-
-
Q4: How can I confirm the purity of my final polymer product?
A4: Several analytical techniques can be used to assess polymer purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect and quantify residual monomers and other small molecule impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify volatile and non-volatile impurities.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups of potential impurities.[11][12]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To detect residual metal catalysts.[11]
-
Gel Permeation Chromatography (GPC): To analyze the molecular weight distribution and detect the presence of low molecular weight oligomers.[9]
-
Quantitative Data Summary
Table 1: Comparison of Purification Methods on Polymer Nanoparticle Characteristics.
| Purification Method | Final NP Size (nm) | ζ-Potential (mV) | Toxin Neutralization Efficiency (%) |
| Dialysis (Control) | 100 ± 10 | -20 ± 2 | 50 ± 5 |
| Dialysis in Methanol | 80 ± 8 | -15 ± 3 | 70 ± 6 |
| Acetone Precipitation | 75 ± 7 | -25 ± 2 | 30 ± 4 |
| Centrifugation | 100 ± 12 | -18 ± 4 | 75 ± 7 |
Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature where purification methods were shown to influence nanoparticle size, surface charge, and function.[13][14]
Experimental Protocols
Protocol 1: Polymer Purification by Precipitation
This protocol describes a general procedure for purifying a polymer by precipitating it from a solution.
-
Dissolution: Dissolve the crude polymer in a suitable solvent to a concentration of 5-10% (w/v). Stir the mixture until the polymer is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid thermal degradation.[2]
-
Precipitation: Slowly add the polymer solution drop-wise into a vigorously stirred non-solvent. The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.[2]
-
Digestion: Continue stirring the resulting suspension for 30-60 minutes to ensure complete precipitation and to allow impurities to diffuse out of the polymer.[2]
-
Isolation: Collect the precipitated polymer by filtration using a Büchner funnel or by centrifugation.[2][3]
-
Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Removal of Polymerization Inhibitor from a Monomer
This protocol outlines a common method for removing phenolic inhibitors (like hydroquinone) from vinyl monomers.
-
Washing: Place the monomer in a separatory funnel and wash it with a 5-10% aqueous sodium hydroxide (NaOH) solution to remove the acidic phenolic inhibitor. Repeat the washing 2-3 times.
-
Neutralization: Wash the monomer with deionized water until the aqueous layer is neutral (pH 7).
-
Drying: Dry the washed monomer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filtration: Filter off the drying agent.
-
Storage: Store the purified monomer under an inert atmosphere and at a low temperature to prevent spontaneous polymerization. For long-term storage, a small amount of inhibitor may be added.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US6160086A - Process for removing impurities from polymers - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. symeres.com [symeres.com]
- 10. WO1998037940A1 - Method of removing impurities from polymers utilizing facilitated ion exchange - Google Patents [patents.google.com]
- 11. smithers.com [smithers.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles [jstage.jst.go.jp]
Catalyst selection and optimization for reactions with 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, also known as 3,3',4,4'-tetraaminodiphenyl sulfone. The primary application of this monomer is in the synthesis of high-performance polybenzimidazoles (PBIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: The primary application of this compound is as a tetraamine monomer in the synthesis of polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal and chemical stability, making them suitable for demanding applications such as high-temperature fuel cell membranes, protective garments, and aerospace components.[1][2][3][4]
Q2: What type of "catalysts" are typically used for the polymerization of this monomer?
A2: In the context of PBI synthesis, the term "catalyst" often refers to the reaction medium which also acts as a condensing agent. The most common choices are:
-
Polyphosphoric Acid (PPA): PPA serves as both the solvent and the polycondensation reagent. It facilitates the reaction at moderate temperatures and helps in obtaining high molecular weight polymers.[2][3][4]
-
Eaton's Reagent: A mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA), Eaton's reagent is another effective medium for PBI synthesis. It has a lower viscosity than PPA, which can be advantageous for processing.[1][3]
Q3: What are the key reaction parameters to control during the polymerization process?
A3: To achieve a high molecular weight and desirable polymer properties, the following parameters are critical:
-
Monomer Purity: High purity of the tetraamine and the dicarboxylic acid comonomer is essential to avoid chain termination and achieve a high degree of polymerization.
-
Stoichiometry: An equimolar ratio of the tetraamine and dicarboxylic acid is crucial for obtaining high molecular weight polymers.[1]
-
Temperature and Reaction Time: The polymerization is typically carried out at elevated temperatures (e.g., 190-200 °C) for several hours (e.g., 20-24 hours) to ensure complete reaction.[1][2]
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine groups at high temperatures.[4]
Q4: How can I improve the solubility of the resulting polybenzimidazole?
A4: The rigid backbone of PBIs can lead to poor solubility. Strategies to improve solubility include:
-
Copolymerization: Introducing more flexible comonomers or monomers with bulky side groups can disrupt chain packing and improve solubility.[2]
-
Side-Chain Grafting: Modifying the polymer backbone by grafting flexible side chains can enhance solubility in common organic solvents.[3]
-
Choice of Synthesis Method: Homogeneous solution synthesis in PPA or Eaton's reagent generally yields more soluble, high molecular weight polymers compared to older melt/solid-state polymerization methods.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Molecular Weight (Low Inherent Viscosity) | 1. Impure monomers. 2. Non-stoichiometric monomer ratio. 3. Incomplete reaction (insufficient time or temperature). 4. Presence of oxygen or moisture in the reaction. | 1. Recrystallize or purify all monomers before use. 2. Carefully weigh monomers to ensure a 1:1 molar ratio. 3. Increase reaction time or temperature according to established protocols.[1][2] 4. Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[4] |
| Poor Solubility of the Final Polymer | 1. Highly rigid polymer backbone. 2. Cross-linking side reactions at high temperatures. 3. Inappropriate work-up procedure causing precipitation of oligomers. | 1. Consider copolymerization with more flexible dicarboxylic acids or using tetraamines with ether linkages. 2. Carefully control the reaction temperature to avoid excessive heating. 3. Ensure the polymer is precipitated in a non-solvent and washed thoroughly to remove residual acid.[1] |
| Dark or Discolored Polymer Product | 1. Oxidation of amine functional groups. 2. Side reactions or thermal degradation at excessively high temperatures. | 1. Maintain a strict inert atmosphere throughout the polymerization process.[4] 2. Optimize the reaction temperature; avoid exceeding the recommended temperature for the specific PBI system. |
| Inconsistent Proton Conductivity (for Fuel Cell Membranes) | 1. Incomplete or non-uniform acid doping. 2. Low polymer molecular weight leading to poor membrane integrity. 3. Cross-linking of the polymer, which can reduce swelling and acid uptake. | 1. Ensure the membrane is fully immersed and equilibrated in the phosphoric acid doping solution. 2. Synthesize a higher molecular weight polymer to form more robust membranes.[3] 3. If intentional cross-linking is performed, optimize the cross-linker concentration and reaction conditions.[2] |
Experimental Protocols
General Protocol for Polybenzimidazole (PBI) Synthesis in PPA
This protocol is a generalized procedure for the polycondensation of this compound with a dicarboxylic acid.
-
Monomer Preparation: Ensure both the tetraamine monomer and the chosen dicarboxylic acid (e.g., isophthalic acid) are of high purity and thoroughly dried in a vacuum oven.[4]
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the tetraamine and an equimolar amount of the dicarboxylic acid.[1][4]
-
Adding PPA: Under a nitrogen atmosphere, add polyphosphoric acid (PPA, typically 115% grade) to the flask. The amount should be sufficient to ensure good stirring of the resulting polymer solution.[4]
-
Polymerization: Slowly heat the mixture with constant stirring. A typical temperature profile involves holding at a lower temperature (e.g., 140-160 °C) for a few hours before raising it to the final reaction temperature (e.g., 190-200 °C) for 20-24 hours.[2] The solution will become highly viscous as the polymer forms.
-
Precipitation: After cooling, pour the viscous polymer solution into a large volume of vigorously stirred water or an aqueous ammonia solution. This will precipitate the PBI polymer.[1]
-
Washing and Purification: The precipitated polymer should be washed repeatedly with water until the filtrate is neutral to remove all residual phosphoric acid. This is a critical step. Soaking overnight in a dilute ammonia solution can aid in acid extraction.[1]
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 150 °C) for 24 hours.[1]
Data Summary
Table 1: Representative PBI Synthesis Conditions and Properties
| Tetraamine Monomer | Dicarboxylic Acid Comonomer | Reaction Medium | Temperature (°C) | Time (h) | Inherent Viscosity (dL/g) | Reference |
| 3,3'-Diaminobenzidine (DAB) | Dodecanedioic Acid | Eaton's Reagent | 140 -> 180 | 24 | 2.18 | [1] |
| 3,3'-Diaminobenzidine (DAB) | 5-Aminoisophthalic Acid | PPA | 190 | 20 | Not specified | [2] |
| 3,3',4,4'-Tetraaminobiphenyl | 3,5-Pyridine Dicarboxylic Acid | PPA | Not specified | Not specified | 2.0-3.5 | [4] |
Note: Data for the specific monomer this compound was not explicitly found in tabular format, hence data for analogous tetraamines used in PBI synthesis are presented.
Visualizations
Experimental Workflow for PBI Synthesis
Caption: Workflow for Polybenzimidazole (PBI) synthesis.
Troubleshooting Logic for Low Molecular Weight PBI
Caption: Troubleshooting logic for low molecular weight PBI.
References
Validation & Comparative
Characterization of polymers synthesized from 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel polymers holds immense promise for advancing drug delivery technologies. Aromatic polymers, in particular, offer high thermal stability and unique electronic properties. This guide provides a framework for the characterization of new polymers, using the hypothetical novel monomer 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine as an example. By comparing its expected properties and characterization workflow against established biocompatible polymers, researchers can effectively evaluate its potential for applications in drug development.
Comparison with Standard Biocompatible Polymers
The performance of a novel polymer can be benchmarked against existing materials widely used in pharmaceutical applications. The following tables summarize key properties of common biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic Acid (PLA), Chitosan, and Polyethylene Glycol (PEG). These polymers are frequently used in drug delivery due to their biocompatibility and biodegradable nature.[1][2][3]
| Property | Poly(lactic-co-glycolic acid) (PLGA) | Polylactic Acid (PLA) | Chitosan | Polyethylene Glycol (PEG) | Hypothetical Aromatic Polymer from this compound |
| Biocompatibility | High; degrades to lactic and glycolic acid, which are metabolized by the body.[1][4] | High; degrades to lactic acid.[5][6] | High; natural polysaccharide with low toxicity.[7][8][9] | High; non-toxic and non-immunogenic.[10][11][12] | To be determined via cytotoxicity assays (e.g., ISO 10993). Expected to have good biocompatibility due to the presence of amino groups, but the sulfonyl group may require careful evaluation. |
| Biodegradability | Yes; degradation rate is tunable by adjusting the lactide-to-glycolide ratio.[2][4][13] | Yes; slower degradation than PLGA.[5][6] | Yes; biodegradable by enzymes like lysozyme.[8][9] | Generally considered non-biodegradable, but low molecular weight PEG can be cleared by the kidneys.[14] | Expected to be biodegradable, potentially through enzymatic pathways targeting the amide and sulfone linkages. Degradation rate would need to be determined. |
| Solubility | Soluble in a wide range of common organic solvents like dichloromethane, acetone, and ethyl acetate.[3] | Soluble in chlorinated solvents; more crystalline forms have lower solubility.[15] | Soluble in acidic aqueous solutions.[7] | Highly soluble in water and many organic solvents.[10][14] | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, NMP) due to its aromatic and polar nature. |
| Drug Release Mechanism | Primarily bulk erosion and diffusion.[2][4] | Primarily bulk erosion and diffusion.[16] | Swelling, diffusion, and enzymatic degradation. | Diffusion from a hydrogel matrix or cleavage of a drug-PEG conjugate.[10][14] | Expected to be a combination of diffusion and polymer degradation. The specific mechanism would depend on the polymer's porosity and degradation rate. |
| Thermal & Mechanical Property | Poly(lactic-co-glycolic acid) (PLGA) | Polylactic Acid (PLA) | Chitosan | Polyethylene Glycol (PEG) | Hypothetical Aromatic Polymer from this compound |
| Glass Transition Temp. (Tg) | 45-55 °C.[3] | 55-60 °C.[5] | ~203 °C | -100 to -17 °C (depending on MW) | Expected to be high (>200 °C) due to the rigid aromatic backbone. |
| Mechanical Strength | Tunable based on molecular weight and monomer ratio.[2][15] | Brittle with high modulus.[15] | Varies with degree of deacetylation and molecular weight. | Low; often used as a hydrogel or conjugate.[17] | Expected to have high tensile strength and modulus due to its aromatic structure. |
Experimental Protocols for Polymer Characterization
A thorough characterization is essential to understand the structure-property relationships of a new polymer.[18][19]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the chemical structure and confirm the successful polymerization of the monomer.
-
Protocol:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d6 for aromatic polyamides).
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra to identify characteristic peaks corresponding to the monomer repeat unit and to confirm the absence of monomer peaks.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the polymer and confirm the formation of amide bonds.
-
Protocol:
-
Prepare a sample by either casting a thin film of the polymer on a salt plate (e.g., NaCl or KBr) from a solution or by preparing a KBr pellet containing a small amount of the polymer.
-
Record the spectrum over a range of 4000-400 cm-1.
-
Identify characteristic absorption bands, such as N-H stretching (around 3300 cm-1), C=O stretching (around 1650 cm-1) for the amide bond, and S=O stretching (around 1300-1100 cm-1) for the sulfonyl group.
-
3. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and degradation profile of the polymer.
-
Protocol:
-
Place a small amount of the polymer sample (5-10 mg) in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 800 °C).
-
Record the weight loss of the sample as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
-
4. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Protocol:
-
Seal a small amount of the polymer sample (5-10 mg) in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample and then reheat it to observe the thermal transitions. The Tg is observed as a step change in the heat flow curve.
-
5. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Protocol:
-
Dissolve the polymer in a suitable mobile phase (e.g., DMF with LiBr for polyamides).
-
Inject the polymer solution into the GPC/SEC system equipped with appropriate columns.
-
Use a calibration curve generated from polymer standards (e.g., polystyrene or PMMA) to determine the molecular weight distribution.
-
6. Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the surface morphology and microstructure of the polymer, for instance, in the form of films, scaffolds, or nanoparticles.
-
Protocol:
-
Mount the polymer sample on an SEM stub using conductive adhesive.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
-
Image the sample at various magnifications to observe its surface features.
-
Visualizing Workflows and Relationships
Caption: Workflow for the synthesis and characterization of a novel polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PLGA - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of chitosan derivatives for biomedical applications - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pharmiweb.com [pharmiweb.com]
Comparing the thermal stability of polyimides from different diamine monomers
A definitive guide to the thermal stability of polyimides as influenced by the diamine monomer structure is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of polyimide performance, supported by experimental data, to inform material selection and development.
The inherent thermal stability of polyimides is a key characteristic that makes them suitable for high-performance applications. This stability is significantly influenced by the chemical structure of the constituent monomers, particularly the diamine. The rigidity of the polymer backbone, intermolecular forces, and the presence of various functional groups in the diamine monomer all play crucial roles in determining the final thermal properties of the polyimide.
Comparative Analysis of Thermal Properties
The thermal stability of polyimides is primarily evaluated by two key metrics: the glass transition temperature (Tg) and the decomposition temperature (Td). The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Td is the temperature at which the polymer begins to chemically degrade.
A comparative study of polyimides synthesized from the aromatic dianhydride 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) and various diamine monomers reveals the impact of the diamine structure on thermal stability. The data, summarized in the table below, shows that diamines with more rigid and linear backbones, as well as those with polar groups capable of strong intermolecular interactions, tend to yield polyimides with higher glass transition temperatures and initial decomposition temperatures.
For instance, the polyimide synthesized with the FDN monomer, which contains a highly electronegative trifluoromethyl (-CF3) group, exhibits the highest thermal stability among the compared diamines.[1] Conversely, the AHP-based polyimide shows the lowest thermal stability in this series.[1] The introduction of rigid aromatic structures generally leads to higher thermal stability compared to more flexible cycloaliphatic structures.[1]
| Diamine Monomer | Glass Transition Temperature (Tg) (°C) | Initial Decomposition Temperature (TiD) (°C) |
| BZ | 250 | 358 |
| FDN | 245 | 377 |
| APS | 227 | 342 |
| AHP | 218 | 336 |
Table 1: Thermal properties of polyimide films synthesized from BPADA dianhydride and different diamine monomers.[2] The initial decomposition temperature is defined as the temperature at which a 2% weight loss occurs.
Further studies on fluorinated polyimides derived from six different diamines containing amide, ether, and ester groups, in conjunction with the fluorinated dianhydride 6FDA, demonstrate excellent thermal stability with Tg values ranging from 296–388 °C and 5% weight loss decomposition temperatures (Td5%) between 467 °C and 516 °C.[3] Another investigation into polyimides synthesized from a flexible diamine and various dianhydrides reported glass transition temperatures in the range of 207 to 228 °C and maximum degradation temperatures between 550-600 °C.[4]
Experimental Protocols
The thermal properties of the polyimides are determined through standardized analytical techniques. The following are detailed methodologies for the key experiments cited.
Polyimide Synthesis
A common method for synthesizing polyimides is a two-step process.[4][5] First, a poly(amic acid) precursor is prepared by reacting a diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature under an inert atmosphere (e.g., argon or nitrogen).[4][6] The resulting poly(amic acid) solution is then cast into a film on a glass plate.[4][7] The film is subsequently thermally imidized by heating it in a stepwise manner to high temperatures (e.g., 80 °C, 150 °C, 200 °C, 250 °C, and 280 °C for several hours at each step) to convert the poly(amic acid) into the final polyimide.[4][7]
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polyimide films.[8][9][10] A small sample of the film (typically 3-5 mg) is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) in a controlled atmosphere, usually nitrogen or air.[8][11] The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is often reported as the temperature at which a specific percentage of weight loss occurs, such as 5% (Td5%) or 10% (Td10%).[3][6]
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the polyimides.[8][9] The sample is heated at a specific rate (e.g., 10 °C/min or 20 °C/min) under a nitrogen atmosphere.[4][8] The Tg is identified as a change in the heat flow, which appears as a step-like transition in the DSC curve.
Structure-Property Relationship
The relationship between the diamine monomer structure and the resulting polyimide's thermal stability can be visualized as a logical workflow. Different structural features of the diamine directly influence the properties of the polymer chain, which in turn determine the macroscopic thermal characteristics of the material.
Diamine structure's effect on thermal stability.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Epoxy Resin Curing Agents: Focusing on Aromatic Diamine Sulfones and Their Alternatives
This comparison focuses on diaminodiphenyl sulfone (DDS) isomers, which, like the titular molecule, are aromatic amines containing a sulfone group. These are frequently used to achieve high-performance characteristics in epoxy-based composites for demanding applications in aerospace, electronics, and biomedical engineering.[1]
Comparative Mechanical Properties of Epoxy Systems
The selection of a curing agent significantly influences the thermomechanical properties of the cured epoxy resin. The following tables summarize the key mechanical properties of epoxy systems cured with various agents, providing a basis for comparison.
Table 1: Comparison of Epoxy Systems Cured with Diaminodiphenyl Sulfone (DDS) Isomers
| Curing Agent | Epoxy Resin | Young's Modulus (GPa) | Tensile Strength (MPa) | Flexural Strength (MPa) | Glass Transition Temp. (Tg) (°C) | Key Characteristics |
| 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS) | Diglycidyl ether of bisphenol F (DGEBF) | Higher than 4,4'-DDS | - | - | 133.21 | Greater density and cohesive energy density, leading to higher modulus.[1] |
| 4,4'-Diaminodiphenyl Sulfone (4,4'-DDS) | Diglycidyl ether of bisphenol F (DGEBF) | Lower than 3,3'-DDS | - | - | 158.07 | Higher glass transition temperature due to its para-isomeric structure.[1] |
| 4,4'-Diaminodiphenyl Sulfone (4,4'-DDS) with Nanosilica | Diglycidyl ether of bisphenol F (DGEBF) | Significantly Increased | - | - | Unaffected | Improved fracture toughness and modulus with the addition of nanosilica.[2] |
Table 2: Comparison with Alternative Epoxy Curing Agents
| Curing Agent Type | Specific Agent | Epoxy Resin | Young's Modulus (GPa) | Tensile Strength (MPa) | Flexural Strength (MPa) | Glass Transition Temp. (Tg) (°C) | Key Characteristics |
| Aromatic Amine | 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | AFG-90MH | - | ~95 | ~160 | 183 | Balanced mechanical and thermal properties.[3] |
| Aromatic Amine | 4,4'-Methylenebis(2-chloro-6-ethylaniline) (MOCA) | AFG-90MH | - | ~100 | ~165 | 190 | High flexural and tensile properties.[3] |
| Cycloaliphatic Amine | Isophorone diamine (IPD) | DGEBA | Higher than AEP | - | - | - | Higher tensile and flexure modulus.[4] |
| Cycloaliphatic Amine | 1-(2-aminoethyl)piperazine (AEP) | DGEBA | Lower than IPD | - | - | - | Highest toughness properties.[4] |
| Bio-based (Amino Acid) | L-Arginine | DGEBA | 2.6 - 3.5 | 39.4 - 46.4 | 63 - 71 | 98.1 - 188.3 | Sustainable alternative, wide range of properties depending on the specific amino acid.[5][6] |
| Bio-based (Amino Acid) | L-Tyrosine | DGEBA | 2.6 - 3.5 | 39.4 - 46.4 | - | 188.3 | Higher Tg among tested amino acids.[6] |
| Flexible Diamine | Poly(oxypropylene)diamine (D-230) | DGEBA | Lowered | Lowered | - | Lowered | Increased flexibility and impact strength, particularly at cryogenic temperatures.[7] |
Experimental Protocols
The data presented in the tables above are derived from standardized experimental procedures. The following are detailed methodologies for key experiments cited in the referenced literature.
Mechanical Property Testing
Tensile and flexural properties are fundamental indicators of a material's mechanical performance.
-
Tensile Testing:
-
Standard: ASTM D638.[8]
-
Specimen Preparation: Dog-bone shaped specimens are prepared with specific dimensions (e.g., 150 mm x 13 mm x 3 mm).[8]
-
Procedure: The specimen is placed in a universal testing machine (UTM) and subjected to a controlled tensile load until failure. The stress and strain are recorded throughout the test.
-
Calculated Properties: Young's modulus, tensile strength, and elongation at break.
-
-
Flexural Testing:
-
Standard: ASTM D790.[8]
-
Specimen Preparation: Rectangular bar specimens are prepared (e.g., 60 mm x 25 mm x 3 mm).[8]
-
Procedure: The specimen is placed on two supports and a load is applied to the center (three-point bending). The load and deflection are measured until the specimen fractures or yields.
-
Calculated Properties: Flexural modulus and flexural strength.
-
Thermal Analysis
Dynamic Mechanical Analysis (DMA) is a crucial technique for determining the viscoelastic properties of polymers and identifying the glass transition temperature (Tg).
-
Dynamic Mechanical Analysis (DMA):
-
Instrument: TA Instruments Q800 DMA or similar.[9]
-
Mode: Typically performed in tensile or three-point bending mode.[9]
-
Procedure: A small, oscillating stress is applied to the sample at a specific frequency (e.g., 1 Hz) as the temperature is ramped at a constant rate (e.g., 3°C/min).[9] The instrument measures the storage modulus (E'), loss modulus (E''), and the tangent delta (tan δ = E''/E').
-
Calculated Property: The glass transition temperature (Tg) is often determined from the peak of the tan δ curve.[9]
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for sample preparation and mechanical testing of epoxy composites.
Caption: Workflow for Epoxy Composite Sample Preparation.
Caption: Workflow for Mechanical and Thermal Testing.
References
- 1. Molecular Level Understanding of Amine Structural Variations on Diaminodiphenyl Sulfone to Thermomechanical Characteristics in Bifunctional Epoxy Resin: Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 9. aquila.usm.edu [aquila.usm.edu]
Dielectric constant of polyimides based on 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
For Researchers, Scientists, and Drug Development Professionals
Comparative Data of Dielectric Constants in Aromatic Polyimides
The dielectric constant (Dk) is a crucial parameter for insulating materials used in electronic applications. A lower dielectric constant leads to reduced signal delay and cross-talk in integrated circuits. The following table summarizes the dielectric constants of various aromatic polyimides, highlighting the impact of their chemical structure on this key property.
| Polyimide System | Dielectric Constant (Dk) | Frequency | Reference |
| 6FDA-HFBODA (containing bis(trifluoromethyl) pendant groups) | 2.63 | 10 GHz | [1] |
| BPADA-HFBODA (containing bis(trifluoromethyl) pendant groups) | - | 10 GHz (ultra-low Df) | [1] |
| Semi-aromatic polyimide from HBPDA and a flexible diamine mixture | 2.56 | 1 MHz | [3] |
| Fluorinated aromatic polyimides with rigid rod-like structure | 2.68 | 10-60 GHz | [2] |
| Perfluorocyclobutyl (PFCB)-containing polyimides | 2.50 | 10 GHz | [2] |
| Polyimides with diisopropyl, trifluoromethyl, and methyl structures | 2.49 - 2.86 | 1 MHz | [2] |
| 6FDA + 3,3'-ODA (containing pendant -CF3 groups and meta catenation) | Low (unspecified value) | - | [4] |
| Photosensitive polyimide (FK-1) | 2.7 | 1 MHz | [5] |
| Conventional Polyimides (e.g., Kapton) | ~3.2 - 3.4 | 1 MHz | [4][5] |
| Triphenylamine polyimides with cross-linked structure | < 2.4 | 100 Hz - 1 MHz | [6] |
| Polyimides with sulfonyl groups in the side chains (SPI-2) | 3.34 - 5.89 | 1 kHz | [7] |
Note: Df refers to the dissipation factor, another important dielectric property.
The data clearly indicates that the incorporation of fluorine-containing groups, such as trifluoromethyl (-CF3), and the introduction of bulky, flexible, or meta-linked monomers can significantly reduce the dielectric constant of polyimides.[1][2][4] This is attributed to the increased free volume and reduced polarizability of the polymer chains.[1][4] Conversely, the presence of highly polar groups like sulfonyl groups can increase the dielectric constant.[7]
Experimental Protocol for Dielectric Constant Measurement
The determination of the dielectric constant of a polyimide thin film is a critical step in its characterization for electronic applications. Several methods can be employed, with the choice depending on the frequency range of interest and the sample form. Below is a generalized protocol based on common techniques described in the literature.
1. Sample Preparation: Polyimide Film Casting
-
Poly(amic acid) Synthesis: The synthesis begins with the ring-opening polyaddition of an aromatic dianhydride and an aromatic diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to form a poly(amic acid) (PAA) solution.
-
Film Casting: The viscous PAA solution is cast onto a clean, flat substrate (e.g., a glass plate) using a doctor blade or spin coating to ensure a uniform thickness.
-
Thermal Imidization: The cast film is then subjected to a controlled thermal curing process in an inert atmosphere (e.g., nitrogen). This multi-step heating process, typically with a final temperature around 350-400°C, converts the PAA into the final polyimide film and removes the solvent.[5]
-
Film Removal: After cooling, the polyimide film is carefully peeled from the substrate.
2. Dielectric Measurement Techniques
-
Capacitance Measurement (Low Frequency): For measurements at lower frequencies (e.g., 1 MHz), a parallel plate capacitor configuration is commonly used.[8]
-
Circular electrodes (e.g., gold or aluminum) are deposited on both sides of the polyimide film by sputtering or evaporation.
-
The capacitance (C) of the film is measured using an LCR meter or an impedance analyzer.
-
The dielectric constant (εr) is calculated using the formula: εr = (C * d) / (ε0 * A) where 'd' is the film thickness, 'A' is the electrode area, and 'ε0' is the permittivity of free space.[8]
-
-
Terahertz Time-Domain Spectroscopy (THz-TDS) (High Frequency): For high-frequency characterization (GHz to THz range), THz-TDS is a powerful non-contact technique.[9][10][11][12]
-
An ultrashort electromagnetic pulse is generated and directed towards the polyimide film.
-
The transmitted or reflected pulse is detected and compared to a reference pulse that has not passed through the sample.
-
By analyzing the phase shift and attenuation of the pulse, the complex dielectric constant of the film can be determined over a broad frequency range.[10][11]
-
Visualizing Polyimide Synthesis and Structure-Property Relationships
The following diagrams illustrate the general synthesis of polyimides and the key strategies for lowering their dielectric constant.
Caption: General synthesis of polyimides via a two-step process.
Caption: Key molecular design strategies to achieve low-k polyimides.
References
- 1. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dielectric constant measurements of thin films and liquids using terahertz metamaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. OPG [opg.optica.org]
- 12. azom.com [azom.com]
Gas permeability of membranes made from 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine polymers
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Alternative Polymer Membranes
The gas transport properties of polymer membranes are primarily defined by their permeability and selectivity. Permeability, often measured in Barrer units, indicates how fast a gas can pass through the membrane, while selectivity is the ratio of permeabilities of two different gases. An ideal membrane for gas separation exhibits high permeability and high selectivity. The performance of polysulfone and sulfonated polyimide membranes for the separation of carbon dioxide (CO2) from nitrogen (N2) and methane (CH4) is summarized below.
| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |
| Polysulfone (PSF) | CO2 | ~5 | - | [1] |
| CO2/N2 | - | ~20-25 | [1] | |
| CO2/CH4 | - | ~20-25 | [1] | |
| MIL-101(Cr)/PSF (24 wt%) | CO2 | >35 | - | [1] |
| CO2/N2 | - | ~25 | [1] | |
| CO2/CH4 | - | ~25 | [1] | |
| KIT-6 Silica/PSF (2 wt%) | CO2 | Increased by ~48% vs. pure PSF | Constant | [2] |
| Sulfonated Polyimide (SPI) | CO2 | - | - | [3][4] |
| [C4mim][NTf2]/SPI (75 wt%) | CO2 | 431 | - | [3] |
| CO2/N2 | - | ~30 | [3] | |
| NTDA–BAPHFDS(H) SPI | CO2 | 290 x 10⁻¹⁰ cm³(STP)cm/(cm²s·cmHg) | - | [4] |
| CO2/N2 | - | 51 (at 96% RH) | [4] |
Note: The permeability unit is Barrer, where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of membrane performance. Below are generalized protocols for membrane fabrication and gas permeability testing based on common practices in the field.
I. Membrane Fabrication by Solution Casting and Solvent Evaporation
This method is widely used for preparing flat sheet polymer membranes for gas permeability studies.
Materials and Equipment:
-
Polymer (e.g., Polysulfone, Sulfonated Polyimide)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))
-
Glass casting plate
-
Casting knife or doctor blade
-
Leveling table
-
Controlled environment chamber or oven with solvent vapor atmosphere
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Dissolve a predetermined weight percentage of the polymer in a suitable solvent. The concentration will influence the final membrane thickness. Stir the mixture at a specific temperature until the polymer is completely dissolved and a homogeneous solution is formed.
-
Degassing: Degas the polymer solution to remove any dissolved air bubbles, which can cause defects in the final membrane. This can be done using a sonicator or by letting the solution stand.
-
Casting: Place the clean, dry glass plate on a leveling table. Pour the polymer solution onto the glass plate.
-
Film Casting: Use a casting knife or doctor blade to spread the solution evenly across the plate to a desired thickness.
-
Solvent Evaporation: Transfer the cast film to a controlled environment chamber with a solvent-saturated atmosphere. Allow the solvent to evaporate slowly. The rate of evaporation is a critical parameter that affects membrane morphology.
-
Drying: Once the film is solidified, transfer it to a vacuum oven. Dry the membrane at an elevated temperature under vacuum to remove any residual solvent. The drying temperature and duration should be optimized for the specific polymer to avoid thermal degradation.
-
Membrane Peeling: Carefully peel the dried membrane from the glass plate.
II. Gas Permeability Measurement by the Constant-Volume/Variable-Pressure Method
This is a common method for determining the permeability of pure gases through a dense polymer membrane.[5]
Materials and Equipment:
-
Gas permeation cell
-
High-purity gases (e.g., CO2, N2, CH4, O2) with pressure regulators
-
Vacuum pump
-
Pressure transducers
-
Temperature controller
-
Data acquisition system
Procedure:
-
Membrane Mounting: Cut a circular sample from the fabricated membrane and place it in the gas permeation cell, ensuring a proper seal to prevent gas leakage.
-
System Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane cell to a high vacuum to remove any residual gases.
-
Leak Testing: Close the valve to the vacuum pump and monitor the pressure on both sides of the cell to ensure the system is leak-tight.
-
Gas Introduction: Introduce the test gas to the upstream side of the membrane at a constant pressure.
-
Permeation Measurement: Monitor the pressure increase on the downstream side over time using a pressure transducer. The volume of the downstream side is known and kept constant.
-
Data Acquisition: Record the pressure increase as a function of time. The rate of pressure increase at steady state is used to calculate the permeability.
-
Calculation: The permeability coefficient (P) is calculated using the following equation:
P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)_ss
Where:
-
V is the volume of the downstream chamber
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p_upstream is the upstream pressure
-
p_downstream is the downstream pressure (often negligible at the beginning)
-
(dp/dt)_ss is the steady-state rate of pressure increase in the downstream chamber
-
Visualizations
Gas Transport Mechanism
The transport of gases through a dense, non-porous polymer membrane is typically described by the solution-diffusion model. This model involves three steps: (1) sorption of gas molecules onto the high-pressure side of the membrane, (2) diffusion of the gas molecules through the polymer matrix, and (3) desorption of the gas molecules from the low-pressure side of the membrane.
Caption: Solution-Diffusion Model for Gas Transport in Polymer Membranes.
Experimental Workflow for Gas Permeability Measurement
The following diagram illustrates the typical workflow for determining the gas permeability of a polymer membrane.
Caption: Experimental Workflow for Gas Permeability Measurement.
References
A Comparative Guide to High-Performance Polymers: Exploring the Potential of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted structure-property relationships of novel polymers derived from the aromatic diamine, 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine. Due to the limited availability of direct experimental data on polymers synthesized from this specific monomer, this report leverages data from structurally analogous sulfonyl-containing aromatic polymers to project its performance characteristics. These predicted properties are then benchmarked against established high-performance polymers, offering a valuable resource for material selection and development in demanding applications.
Structure-Property Relationship of Polymers from this compound
The unique molecular architecture of this compound, featuring a combination of flexible ether linkages, a rigid sulfonyl group, and multiple amine functionalities, is anticipated to impart a desirable balance of properties to its polymeric derivatives, such as polyimides, polyamides, and polybenzimidazoles.
The presence of the electron-withdrawing sulfonyl group is expected to enhance the thermal stability and mechanical strength of the resulting polymers. This is due to increased intermolecular forces and chain rigidity. Furthermore, the flexible ether linkages are likely to improve the solubility and processability of these polymers, a common challenge with high-performance aromatic polymers. The additional amine groups offer potential for cross-linking or further functionalization, allowing for the tailoring of properties for specific applications.
dot
Caption: Predicted structure-property flowchart for polymers from the target monomer.
Comparative Performance Data
The following table summarizes the anticipated properties of polyimides derived from this compound and compares them with alternative high-performance polyimides.
| Property | Predicted Polyimide from Target Monomer | Fluorinated Polyimide (e.g., from 6FDA)[1] | Standard Aromatic Polyimide (e.g., PMDA-ODA) |
| Glass Transition Temperature (Tg) | > 200 °C | 247 - 316 °C[1] | ~400 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C | Up to 531 °C[1] | > 500 °C |
| Tensile Strength | 80 - 120 MPa | Up to 148 MPa[1] | 100 - 150 MPa |
| Tensile Modulus | 2 - 3 GPa | Up to 2.6 GPa[1] | 2 - 4 GPa |
| Elongation at Break | 5 - 10 % | Up to 31%[1] | 5 - 15 % |
| Dielectric Constant (1 MHz) | 3.5 - 5.0 (predicted) | 2.74 - 3.2[1] | 3.2 - 3.5 |
| Solubility | Soluble in polar aprotic solvents | Soluble in various organic solvents[1] | Generally insoluble |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these high-performance polymers are provided below.
Polymer Synthesis
1. Polyimide Synthesis (Two-Step Method)
This is the most common method for synthesizing polyimides.
-
Step 1: Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of the diamine (e.g., this compound) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0-5 °C in an ice bath.
-
Gradually add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) to the stirred solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Step 2: Imidization:
-
The poly(amic acid) solution is cast onto a glass plate to form a thin film.
-
The film is then thermally cured in a programmable oven with the following typical heating cycle: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the conversion to the polyimide.
-
2. Polyamide Synthesis (Low-Temperature Solution Polycondensation)
A common method for preparing aromatic polyamides.
-
In a nitrogen-purged flask, dissolve the diamine in a dry, polar aprotic solvent containing a small amount of an acid acceptor like pyridine or triethylamine.
-
Cool the solution to 0 °C.
-
Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) dissolved in the same solvent.
-
The reaction is typically stirred at low temperature for a few hours and then at room temperature overnight.
-
The resulting polyamide is usually precipitated in a non-solvent like methanol, filtered, washed, and dried.
Polymer Characterization
dot
Caption: General experimental workflow for polymer characterization.
1. Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The temperature at which 5% weight loss occurs is often reported as the decomposition temperature.
-
2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure:
-
A small, weighed sample of the polymer (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) in the DSC instrument.
-
The heat flow to the sample is measured relative to an empty reference pan. The Tg is identified as a step change in the baseline of the heat flow curve.
-
3. Tensile Testing
-
Purpose: To measure the mechanical properties of the polymer films, including tensile strength, tensile modulus, and elongation at break.
-
Procedure (following ASTM D882):
-
Polymer films are cut into dumbbell-shaped specimens of standard dimensions.
-
The thickness of each specimen is measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of extension until it breaks.
-
The load and elongation are recorded throughout the test.
-
4. Dielectric Constant Measurement
-
Purpose: To evaluate the insulating properties of the polymer.
-
Procedure (following ASTM D150):
-
A thin film of the polymer is placed between two electrodes to form a capacitor.
-
The capacitance of the sample is measured at a specific frequency (e.g., 1 MHz) using an LCR meter.
-
The dielectric constant is calculated from the measured capacitance, the dimensions of the film, and the permittivity of free space.
-
References
Performance comparison of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine-based materials in harsh environments
Performance of Aromatic Amine and Sulfonyl-Based Polymers in Harsh Environments: A Comparative Guide
Introduction
While specific performance data for 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine-based materials is not extensively available in public literature, the structural motifs—aromatic amine and sulfonyl groups—are characteristic of several classes of high-performance polymers. These polymers are designed for stability and function in demanding conditions, including high temperatures, corrosive chemicals, and oxidative environments. This guide provides a comparative analysis of representative polymer families that share these core chemical features: Polyaniline (PANI), Aromatic Polysulfonamide (PSA), Poly(ether ether ketone) (PEEK), and Aramid fibers. The data presented offers insights into how materials with similar structures are likely to perform in harsh environments.
Data Presentation: Performance Metrics
The following tables summarize key performance indicators for the selected high-performance polymers under thermal, oxidative, and chemical stress.
Table 1: Thermal Stability of High-Performance Polymers
| Polymer | Glass Transition Temp. (T_g) (°C) | Decomposition Temp. (T_d, 5% weight loss) (°C) | Char Yield at 700-800°C (N₂ atm) (%) | Environment/Notes |
| Polyaniline (PANI) | - | ~350-500 (undoped) | ~50 | Thermal stability is highly dependent on the dopant and oxidation state.[1] |
| Aromatic Polyamides | 237 - 254 | > 400 | > 55 | Good thermal stability, suitable for high-temperature applications.[2] |
| Aromatic Polysulfonamide (PSA) | - | ~450 | > 50 | Initial decomposition is slightly lower than pristine fiber due to metallization processing damage.[3] |
| PEEK | ~143 | ~530 (in air), ~549 (in nitrogen) | ~50 | Exhibits a two-stage weight loss in air due to oxidation and then combustion.[4][5] |
| Aramid Fibers | > 300 | > 500 | High | Maintain mechanical properties up to 200-250°C before significant degradation.[6] |
| Sulfonated Polyimides | > 289 | 483 - 511 | High | Naphthalenic polyimides show higher stability than phthalic versions.[7] |
Table 2: Chemical Resistance in Acidic Environments
| Polymer | Corrosive Environment | Exposure Conditions | Performance Metric (% Tensile Strength Retention) |
| Aramid Fibers | High-Temp, High-Pressure H₂S/CO₂ | Not specified | 49.66% |
| Aramid Fibers | 5% Sulfuric Acid | 70°C for 200 hours | 70-75% |
| Polyaniline (PANI) | Acidic Environments | Doped State | Generally stable; used in anti-corrosion coatings.[8][9] Performance depends on maintaining the doped (conductive) state. |
| PEEK | General | Room Temperature | Chemically inert and insoluble in most common solvents.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing performance data. Below are representative protocols for key experiments.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition characteristics of a polymer.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 2-5 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The analysis is conducted using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen (to study thermal degradation) or an oxidative gas like air (to study thermo-oxidative degradation), at a constant flow rate (e.g., 60 mL/min).[11]
-
Heating Program: The sample is heated from ambient temperature (e.g., 50°C) to a high temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min.[11]
-
-
Data Collection: The instrument continuously measures and records the sample's weight as a function of temperature.
-
Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (T_d), the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of material remaining at the end of the test (char yield).[11]
Chemical Resistance Testing in Acidic Environments
Objective: To evaluate the degradation of a polymer's mechanical properties after exposure to a corrosive chemical environment.
Methodology:
-
Sample Preparation: Polymer samples, often in the form of fibers or films, are prepared with known initial dimensions and mechanical properties (e.g., tensile strength).
-
Exposure: The samples are fully immersed in the corrosive medium (e.g., 5% sulfuric acid).[12]
-
Environmental Control: The exposure is carried out under controlled conditions of temperature (e.g., 70°C) and duration (e.g., 200 hours).[12] For more extreme simulations, this can be done in a high-temperature, high-pressure reactor.[13]
-
Post-Exposure Processing: After the specified duration, the samples are removed from the solution, thoroughly rinsed with deionized water, and dried completely.
-
Mechanical Testing: The tensile strength and other relevant mechanical properties of the corroded samples are measured using a single fiber tensile tester or a universal testing machine.
-
Analysis: The retained mechanical properties are calculated as a percentage of the initial properties. The surface morphology of the corroded samples is often examined using Scanning Electron Microscopy (SEM) to identify defects, cracks, or pitting.[13]
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz DOT language to illustrate key processes.
Caption: Experimental workflow for evaluating polymer performance.
Caption: Simplified mechanism of thermo-oxidative degradation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cpmat.ru [cpmat.ru]
- 5. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Evaluate Aramid Fiber Performance in High-Heat Conditions [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Aramid Fiber Chemical Resistance: Comparison Under Acidic Conditions [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Confirmation of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine Polymer Structure
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of a polymer is paramount to understanding its physicochemical properties and predicting its performance in various applications, from conductive materials to drug delivery systems. For a complex polymer such as 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous structural confirmation. This guide will compare and contrast the utility of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of this polymer. As a point of comparison, we will reference data from well-characterized polyaniline (PANI), a structurally related conductive polymer.[1]
The Analytical Workflow: A Multi-Technique Approach
Caption: Overall workflow for the spectroscopic structural confirmation of the target polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups
FTIR spectroscopy is an indispensable first step in polymer characterization, providing a "molecular fingerprint" by identifying the functional groups present.[2][3] This technique is particularly adept at confirming the successful incorporation of the amine and sulfonyl moieties, which are the defining features of our target polymer.
Causality Behind Experimental Choices
The choice of Attenuated Total Reflectance (ATR) mode for FTIR analysis is deliberate. It requires minimal sample preparation and is ideal for analyzing polymer films or powders, providing high-quality spectra of the material's surface.
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation: A small amount of the dried polymer powder is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of interest.[4]
Data Interpretation and Comparison
The FTIR spectrum of the this compound polymer is expected to show a combination of peaks characteristic of aromatic amines and sulfonyl groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target Polymer | Comparative Wavenumber (cm⁻¹) for Polyaniline (PANI) | Reference |
| N-H (Primary Amine) | Stretching | 3450-3300 (two bands) | ~3400 (broad) | [5][6] |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 | [7] |
| C=C (Aromatic) | Stretching | 1600-1450 | 1589 (Quinoid), 1498 (Benzenoid) | [8] |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1350-1300 and 1160-1120 | N/A | [9] |
| C-N | Stretching | 1350-1250 | ~1300 | [8] |
| C-S | Stretching | 700-600 | N/A | [10] |
The presence of strong absorption bands in the 1350-1120 cm⁻¹ region, absent in the PANI spectrum, provides strong evidence for the incorporation of the sulfonyl group. The characteristic dual peaks for the N-H stretch of the primary amines are also a key indicator.[6]
Caption: Key FTIR vibrational modes for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity
While FTIR confirms the presence of functional groups, NMR spectroscopy provides detailed information about the chemical environment of the atoms, revealing the connectivity and a more precise structural picture.[11][12] Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
Causality Behind Experimental Choices
The use of a deuterated solvent like DMSO-d₆ is necessary to dissolve the polymer and provide a lock signal for the spectrometer. The choice of a high-field NMR instrument (e.g., 500 MHz or higher) is critical for achieving the resolution needed to distinguish between the various aromatic protons and carbons in this complex structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[13]
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts in both ¹H and ¹³C spectra to assign signals to specific nuclei in the polymer structure.[14]
Data Interpretation and Comparison
The aromatic region of the ¹H NMR spectrum will be complex. 2D NMR techniques like COSY and HSQC may be necessary for definitive assignments.
Table of Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Type | Expected Chemical Shift (δ, ppm) for Target Polymer | Comparative Chemical Shift (δ, ppm) for Polyaniline | Reference |
| Aromatic Protons | 6.5 - 8.0 | 6.8 - 7.5 | [15][16] |
| Amine Protons (NH₂) | 4.5 - 5.5 (broad) | ~3.5 (broad) | [6] |
Table of Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Type | Expected Chemical Shift (δ, ppm) for Target Polymer | Comparative Chemical Shift (δ, ppm) for Polyaniline | Reference |
| Aromatic Carbons | 110 - 150 | 115 - 145 | [17][18] |
| Carbon attached to Nitrogen | 140 - 150 | ~140 | [19] |
| Carbon attached to Sulfonyl | 135 - 145 | N/A | [20] |
The downfield shift of aromatic carbons attached to the electron-withdrawing sulfonyl group is a key diagnostic feature in the ¹³C NMR spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides valuable insights into the electronic transitions within the polymer, which are directly related to the extent of conjugation in the polymer backbone.[21][22]
Causality Behind Experimental Choices
The polymer is dissolved in a UV-transparent solvent, such as N-Methyl-2-pyrrolidone (NMP), to obtain a solution-state spectrum. This allows for the observation of electronic transitions without interference from the solvent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., NMP).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorption (λ_max) and correlate them to specific electronic transitions.
Data Interpretation and Comparison
The UV-Vis spectrum of the target polymer is expected to show characteristic absorption bands related to π-π* transitions within the aromatic rings and charge-transfer interactions.
| Electronic Transition | Expected λ_max (nm) for Target Polymer | Comparative λ_max (nm) for Polyaniline (Emeraldine Salt) | Reference |
| π-π* (Benzenoid) | ~320-340 | ~327 | [23] |
| Polaron Band Transitions | ~420-450 and >600 | ~444 and ~870 | [15][24] |
The presence of the sulfonyl group may cause a slight shift in the absorption bands compared to PANI due to its influence on the electronic structure of the polymer backbone. The extent of conjugation significantly affects the position of the absorption maxima; longer conjugation lengths lead to a bathochromic (red) shift.[25][26]
Caption: Electronic transitions observed in UV-Vis spectroscopy.
Conclusion
The structural confirmation of this compound polymers is a complex task that necessitates a multi-pronged spectroscopic approach. FTIR spectroscopy serves as a rapid and effective tool for identifying the key functional groups, particularly the amine and sulfonyl moieties. NMR spectroscopy provides invaluable information on the connectivity of the polymer backbone and the chemical environment of each atom. Finally, UV-Vis spectroscopy offers insights into the electronic properties and the extent of conjugation. By integrating the data from these three techniques, a comprehensive and unambiguous structural elucidation can be achieved, providing a solid foundation for further material development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. FTIR analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. azooptics.com [azooptics.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. measurlabs.com [measurlabs.com]
- 12. imc.cas.cz [imc.cas.cz]
- 13. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. iosrjournals.org [iosrjournals.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. mail.lifescienceglobal.com [mail.lifescienceglobal.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
A Comparative Guide to the Purity Validation of Synthesized 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal determination of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine, a complex aromatic amine with significant potential in medicinal chemistry. We delve into the rationale behind selecting a multi-tiered analytical approach, comparing the capabilities of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA) in the context of predicted process-related and degradation impurities. Detailed experimental protocols and comparative data are presented to empower researchers in establishing a robust and self-validating purity assessment strategy.
Introduction: The Criticality of Purity for a Novel Diaminophenyl Sulfone
This compound, a molecule featuring multiple reactive amine functionalities and a central sulfone bridge, presents unique challenges in its synthesis and purification. The presence of impurities, even in trace amounts, can significantly impact its biological activity, toxicity profile, and pharmaceutical properties. Regulatory bodies, such as the FDA and EMA, mandate rigorous characterization and control of impurities in drug substances[1][2]. Therefore, a well-designed purity validation workflow is not merely a quality control measure but an integral part of its development as a potential therapeutic agent.
The synthetic pathway to such a molecule likely involves multi-step reactions, including aromatic nucleophilic substitution and oxidation, which can generate a profile of predictable impurities. This guide will focus on a holistic approach to purity validation, emphasizing the synergistic use of orthogonal analytical techniques to build a complete picture of the synthesized compound's integrity.
Predicted Impurity Profile: A Proactive Approach to Purity Validation
Based on common synthetic routes for analogous compounds like dapsone (4,4'-diaminodiphenyl sulfone), we can anticipate a range of potential impurities in the synthesis of this compound[1][3]. Understanding this impurity profile is paramount to selecting the most appropriate analytical techniques for their detection and quantification.
Potential Process-Related Impurities:
-
Positional Isomers: Incomplete regioselectivity during substitution reactions can lead to the formation of isomers, such as 2-Amino-4-[(2,3-diaminophenyl)sulfonyl]phenylamine or other positional variants.
-
Starting Material Residues: Unreacted starting materials, for instance, halogenated nitrobenzene derivatives or aminothiophenols, may persist in the final product.
-
Intermediates: Incomplete reactions can result in the presence of synthetic intermediates, such as the corresponding sulfoxide analog (an under-oxidized product) or nitro-amine precursors (from incomplete reduction).
-
By-products of Side Reactions: Undesired reactions, such as over-oxidation or polymerization of the highly reactive diamino-moieties, can introduce complex impurities.
Potential Degradation Products:
-
Oxidation Products: The presence of multiple amino groups makes the molecule susceptible to oxidation, leading to colored impurities.
-
Hydrolysis Products: Depending on the reaction and purification conditions, cleavage of the sulfonyl bond or other labile bonds could occur.
This predictive analysis allows for the development of a targeted and efficient validation strategy.
Comparative Analysis of Purity Validation Techniques
No single analytical method can provide a complete purity profile. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for the separation and quantification of the main component from its impurities[4][5][6]. Its high resolving power makes it particularly suitable for separating structurally similar compounds, such as positional isomers.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent)[5]. For aromatic amines, reversed-phase HPLC with a C18 column is a common choice.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient from 10% B to 90% B over 20 minutes allows for the separation of compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm. A PDA detector is highly recommended to assess peak purity.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard of known purity at a similar concentration.
Data Interpretation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates the presence of impurities.
Mass Spectrometry (MS): For Unambiguous Identification
Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information for each separated component, enabling the identification of known and unknown impurities[6].
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This information can be used to determine the molecular weight and elemental composition of a compound.
Experimental Workflow: LC-MS Analysis
The same HPLC method described above can be interfaced with a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is preferred for accurate mass measurements, which aids in elemental composition determination.
-
Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the main peak and any impurity peaks to obtain structural information through fragmentation patterns.
Data Interpretation: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound (C₁₂H₁₄N₄O₂S, Exact Mass: 278.0837). Any other detected masses can be investigated as potential impurities by comparing their mass and fragmentation patterns with the predicted impurity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and connectivity of atoms in a molecule[7][8][9]. For purity validation, both ¹H and ¹³C NMR are crucial.
Principle: NMR exploits the magnetic properties of certain atomic nuclei. The resonance frequency of a nucleus is influenced by its chemical environment, providing a unique fingerprint of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts, integration values (proton count), and coupling patterns of the signals should be consistent with the proposed structure. Impurity signals will appear as extra peaks.
-
¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of protons and carbons, providing unequivocal structural assignment.
Data Interpretation: The ¹H NMR spectrum should show distinct signals for the aromatic protons on the different rings and the amine protons. The integration of these signals should correspond to the number of protons in each environment. The presence of unexpected signals, even at low intensity, suggests impurities. Quantitative NMR (qNMR) can be employed for highly accurate purity determination by integrating the signal of the analyte against a certified internal standard.
Elemental Analysis (EA): A Fundamental Purity Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound[10][11][12]. It serves as a fundamental check of the empirical formula.
Principle: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.
Experimental Protocol: CHNS Analysis
-
Instrumentation: An automated elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Analysis: The instrument performs the combustion and detection automatically.
Data Interpretation: The experimentally determined mass percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₄N₄O₂S: C=51.78%, H=5.07%, N=20.13%, S=11.52%). A deviation of more than ±0.4% may indicate the presence of impurities or residual solvent.
Comparative Data Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Elemental Analysis (EA) |
| Principle | Differential partitioning between stationary and mobile phases. | Measurement of mass-to-charge ratio of ionized molecules. | Nuclear spin transitions in a magnetic field. | Combustion and quantification of resulting elemental gases. |
| Purity Assessment | Quantification of peak areas (relative purity). | Identification of components by molecular weight. | Structural confirmation and quantification of impurities (relative or absolute with qNMR). | Comparison of experimental vs. theoretical elemental composition. |
| Strengths | Excellent for separating isomers and related substances. High precision and accuracy for quantification. | High sensitivity and specificity for identification. Can detect unexpected impurities. | Provides unambiguous structural information. Non-destructive. qNMR offers high accuracy. | Provides fundamental confirmation of elemental composition. |
| Limitations | Co-eluting impurities may not be detected. Requires a reference standard for absolute quantification. | Isomers may not be distinguishable without chromatography. Ionization efficiency can vary. | Lower sensitivity compared to HPLC and MS. Can be complex to interpret for mixtures. | Insensitive to impurities with the same elemental composition. Does not provide structural information. |
Visualizing the Validation Workflow
A logical workflow ensures a comprehensive and efficient purity validation process.
Caption: A typical workflow for the purity validation of a synthesized compound.
Conclusion
The validation of purity for this compound requires a multi-faceted analytical strategy. While HPLC provides the primary quantitative assessment of purity and isomeric separation, its combination with MS is essential for the confident identification of impurities. NMR spectroscopy serves as the definitive tool for structural confirmation of the target molecule and can offer quantitative insights into impurity levels. Elemental analysis provides a fundamental, albeit less specific, confirmation of the compound's elemental integrity. By employing these orthogonal techniques in a structured workflow, researchers can establish a self-validating system that ensures the high purity of this promising pharmaceutical compound, thereby underpinning the reliability of all subsequent preclinical and clinical investigations.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. asianpubs.org [asianpubs.org]
- 3. article.scirea.org [article.scirea.org]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Aminodiphenylamine(101-54-2) 1H NMR spectrum [chemicalbook.com]
- 7. Dapsone Impurities | SynZeal [synzeal.com]
- 8. Assay of Dapsone - Pharmacy Infoline [pharmacyinfoline.com]
- 9. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 10. ijfmr.com [ijfmr.com]
- 11. researchgate.net [researchgate.net]
- 12. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine: A Guide for Laboratory Professionals
An imperative for laboratory safety and environmental stewardship is the correct disposal of chemical waste. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine (CAS No. 13224-79-8), a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance.
Pre-Disposal Hazard Assessment
Before handling, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this substance presents the following risks:
-
Harmful if swallowed or inhaled.
-
May cause an allergic skin reaction.
-
Suspected of causing genetic defects.
-
May cause damage to organs (specifically the kidneys) through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
Due to these hazards, this compound is classified as hazardous waste and must be disposed of accordingly, following all applicable federal, state, and local regulations.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[3][4]
Personal Protective Equipment (PPE) and Handling
All handling and preparation for the disposal of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] The following personal protective equipment is mandatory:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation:
-
It is critical to segregate chemical waste to prevent dangerous reactions.[2][5]
-
Designate a specific, clearly labeled waste container for solid this compound waste.
-
Solutions containing this chemical should be collected in a separate, labeled container for hazardous liquid waste.
2. Container Selection and Labeling:
-
Use a robust, leak-proof container with a secure lid that is chemically compatible with the waste.[3]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[2] Do not use abbreviations or chemical formulas.
3. Waste Collection:
-
Solid Waste: Carefully transfer unused or contaminated solid this compound into the designated solid waste container. This includes contaminated items such as weighing papers, gloves, and absorbent pads.[6]
-
Liquid Waste: For solutions, use a dedicated liquid hazardous waste container.
-
Contaminated Labware: For residual amounts in laboratory glassware, rinse the items with a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now also considered hazardous waste and must be collected in the appropriate hazardous liquid waste container.[7] Empty containers must be triple-rinsed, and the rinsate collected as hazardous waste, before the container can be considered "empty" under federal regulations.[8]
4. Storage and Pickup:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[3] This area should be secure and have secondary containment.
-
Once the container is full or the institutional time limit for accumulation is reached, submit a hazardous waste pickup request to your EHS department or the designated hazardous waste management provider.[6]
5. Documentation:
-
Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
Quantitative Data Summary
| Generator Category | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation |
| Large Quantity Generators (LQGs) | ≥ 1,000 kg (2,200 lbs) | > 1 kg |
| Small Quantity Generators (SQGs) | > 100 kg (220 lbs) and < 1,000 kg | ≤ 1 kg |
| Very Small Quantity Generators (VSQGs) | ≤ 100 kg (220 lbs) | ≤ 1 kg |
| Data sourced from the U.S. Environmental Protection Agency (EPA).[9] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
